2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
Description
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Properties
IUPAC Name |
N-methyl-N-(2-methyl-4-oxopentan-2-yl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)5-7(2,3)9(4)8-11/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFWFGAUZTUMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167578 | |
| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16339-21-2 | |
| Record name | 4-Methyl-4-(methylnitrosoamino)-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
Disclaimer: The following document is intended for research and informational purposes only for drug development professionals, researchers, and scientists. The compound discussed, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, is an N-nitroso compound. N-nitroso compounds are a class of chemicals that are often potent carcinogens.[1][2] The synthesis and handling of this and similar compounds should only be undertaken by trained professionals in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. All institutional and governmental safety regulations must be strictly followed.
Introduction: Context and Rationale
N-nitroso compounds (NOCs) are a significant class of chemical entities characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] Their prevalence in various environmental and dietary sources, as well as their potential for endogenous formation in the human stomach, has made them a subject of intense toxicological and pharmaceutical research.[1][3] The International Agency for Research on Cancer (IARC) has classified numerous N-nitrosamines as probable or confirmed human carcinogens (Group 1 or 2A), underscoring the critical need for robust analytical and synthetic methodologies to study their behavior.[1][4][5]
This guide provides an in-depth technical overview of a proposed synthetic route and characterization workflow for a specific β-aminoketone derivative, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- . While direct literature for this exact molecule is sparse, its structure lends itself to a well-established and logical synthetic pathway rooted in fundamental organic chemistry principles. The procedures outlined are based on analogous, well-documented reactions for the synthesis of β-aminoketones and the subsequent nitrosation of secondary amines.[6][7][8]
The core of this guide is a two-stage synthetic approach:
-
Synthesis of the Secondary Amine Precursor: Formation of 2-Pentanone, 4-methyl-4-(methylamino)-.
-
N-Nitrosation: Conversion of the secondary amine precursor to the target N-nitroso compound.
This will be followed by a comprehensive discussion of the analytical techniques required to confirm the structure and purity of the final product.
Proposed Synthesis Pathway
The synthesis is designed as a two-step process starting from commercially available materials. The logic is to first construct the secondary amine backbone and then introduce the nitroso group.
Step 1: Synthesis of the Precursor 2-Pentanone, 4-methyl-4-(methylamino)-
The most direct and efficient method for creating the β-methylamino ketone precursor is through a conjugate addition, specifically an aza-Michael reaction. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound.
-
Precursor Materials: Mesityl oxide (4-methyl-3-penten-2-one) and methylamine.
-
Reaction Principle: The nucleophilic methylamine attacks the β-carbon of the α,β-unsaturated ketone, mesityl oxide. The reaction is typically base-catalyzed to enhance the nucleophilicity of the amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mesityl oxide (1.0 eq) and an excess of methylamine (e.g., 2.0-3.0 eq, often as a 40% solution in water or in an appropriate solvent like ethanol).
-
Catalysis: A catalytic amount of a suitable base (e.g., sodium hydroxide or potassium carbonate) can be added to facilitate the reaction, although the basicity of methylamine itself is often sufficient.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess methylamine and solvent are removed under reduced pressure.
-
The remaining residue is taken up in an organic solvent like dichloromethane or ethyl acetate and washed with brine to remove any inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
-
Purification: The crude product, 2-Pentanone, 4-methyl-4-(methylamino)-, can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: N-Nitrosation of the Secondary Amine Precursor
This is the critical step where the nitroso functional group is introduced. The reaction involves treating the secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.[6]
-
Reaction Principle: In an acidic aqueous medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the secondary amine nitrogen then attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine.[6]
CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Personal protective equipment, including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[9][10]
-
Reaction Setup: Dissolve the purified 2-Pentanone, 4-methyl-4-(methylamino)- (1.0 eq) in a suitable solvent mixture, such as dichloromethane and water, in a round-bottom flask cooled in an ice bath (0-5 °C). The acidic conditions are established by adding an acid like hydrochloric acid or acetic acid to the aqueous phase to achieve a pH of approximately 3-4.[11]
-
Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂, ~1.1-1.5 eq) in water dropwise to the cooled, stirring reaction mixture. The temperature must be strictly controlled to prevent side reactions and the potential decomposition of nitrous acid.
-
Reaction Monitoring: The reaction is typically rapid. Progress can be monitored by TLC, looking for the consumption of the starting amine.
-
Workup and Isolation:
-
Once the reaction is complete, carefully quench any excess nitrous acid by adding a solution of a scavenger like ammonium sulfamate or urea until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid degradation of the product.
-
-
Purification: The final product, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Visualization of Key Processes
Synthetic Pathway Diagram
Caption: Overall two-step synthesis of the target compound.
N-Nitrosation Mechanism
Caption: Mechanism of N-Nitrosation of a secondary amine.
Characterization of the Final Product
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Key expected signals would include singlets for the acetyl (CH₃CO-) and N-methyl (N-CH₃) groups, a singlet for the gem-dimethyl [C(CH₃)₂] group, and a singlet for the methylene (-CH₂-) group. Due to restricted rotation around the N-N bond, some signals may appear as two distinct sets of peaks (rotamers).[12]
-
¹³C NMR: Will confirm the carbon skeleton. Expected signals include those for the carbonyl carbon (C=O), the quaternary carbon, and the various methyl and methylene carbons.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M]⁺).
-
The fragmentation pattern can also be diagnostic. N-nitroso compounds often show a characteristic loss of the nitroso group (-NO), resulting in a fragment at M-30.[13] An ion at m/z 30 corresponding to [NO]⁺ is also common.[13]
-
-
Infrared (IR) Spectroscopy:
-
This technique will identify key functional groups. A strong absorption band around 1715 cm⁻¹ is expected for the ketone carbonyl (C=O) stretch. The N-N=O stretch typically appears in the 1430-1490 cm⁻¹ region.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) coupled with a UV detector would be appropriate.
-
Gas Chromatography (GC): Can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| HRMS | Exact Mass [M+H]⁺ | Calculated for C₇H₁₅N₂O₂⁺: 159.1128. Found: 159.11xx. |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to -COCH₃, -C(CH₃)₂, -CH₂-, and N-CH₃ groups. Potential for doubled signals due to rotamers. |
| ¹³C NMR | Chemical Shifts (δ) | Signal for C=O (~208 ppm), quaternary C, and aliphatic carbons. |
| IR | Wavenumber (cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹), N-N=O stretch (~1450 cm⁻¹). |
| HPLC | Purity | >95% (as determined by peak area). |
Critical Safety and Handling Protocols
N-nitroso compounds are presumed human carcinogens and must be handled with extreme caution.[3][9]
-
Engineering Controls: All work, including weighing, solution preparation, the reaction itself, and purification, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:
-
Double nitrile gloves.
-
A buttoned lab coat with tight cuffs.
-
Chemical splash goggles and a face shield.
-
-
Decontamination: All glassware and surfaces that come into contact with the N-nitroso compound should be decontaminated. A common method is to use a solution that can degrade the nitrosamine, such as a solution of sodium hypochlorite (bleach) or hydrobromic acid in acetic acid, followed by thorough rinsing.
-
Waste Disposal: All waste, both solid and liquid, containing the N-nitroso compound is considered hazardous chemical waste. It must be collected in clearly labeled, sealed containers and disposed of according to institutional and national environmental regulations.
Conclusion
This guide outlines a robust and scientifically-grounded approach for the synthesis and characterization of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. The proposed two-step synthesis, involving an aza-Michael addition followed by a controlled N-nitrosation, relies on well-understood and transferable organic chemistry principles. The subsequent analytical workflow, combining advanced spectroscopic and chromatographic methods, provides a comprehensive framework for verifying the molecular structure and ensuring the purity of the target compound. Given the significant toxicological properties of the N-nitroso functional group, adherence to the strictest safety protocols is paramount throughout every stage of this process.
References
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- ResearchGate. (n.d.).
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- Nitrosamines - A real Health Concern. (2023, December 12).
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An In-depth Technical Guide to the Physicochemical Properties and Analysis of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Gap
The N-nitrosamine class of compounds has garnered significant attention within the pharmaceutical and chemical industries due to the potent carcinogenic and mutagenic properties of many of its members.[1][2] The compound 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, also identified by its CAS number 16339-21-2, belongs to this critical class of substances. However, it is essential to acknowledge at the outset that specific, experimentally-derived data for this molecule is scarce in publicly available scientific literature.
This guide, therefore, adopts a first-principles approach. As a Senior Application Scientist, my objective is to provide a robust, in-depth technical resource by deconstructing the molecule into its core functional components: the ketone group and the N-nitrosomethylamino moiety. By leveraging established knowledge of these groups and drawing parallels with well-characterized analogous N-nitrosamines, this document will provide reliable predictions of physicochemical properties, outline probable synthetic routes, detail state-of-the-art analytical methodologies for detection, and discuss the likely toxicological and metabolic pathways. This approach ensures a scientifically grounded and practical guide for professionals working in research and drug development.
Section 1: Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its structure and resulting physical properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from solubility and stability to analytical detectability and metabolic fate.
Chemical Structure
The structure of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- combines a five-carbon ketone backbone with a tertiary carbon atom to which the N-nitrosomethylamino group is attached.
Caption: Probable synthetic pathway via nitrosation of a secondary amine.
Alternative nitrosating agents include tert-butyl nitrite (TBN) under solvent-free conditions or nitromethane activated by an oxidant. [3][4]
Key Chemical Reactivity
The chemistry of N-nitrosamines is dominated by the N-N=O functional group.
-
Lability of the N-NO Bond: This bond can be cleaved under certain conditions, which is the basis for detection by a Thermal Energy Analyzer (TEA). [5][6]* Reaction with Strong Acids: Can lead to denitrosation, regenerating the secondary amine.
-
Photochemical Instability: N-nitrosamines are often sensitive to UV light, which can cause decomposition. This necessitates storing standards and samples in amber vials and protecting them from direct light. [7]
Section 3: Analytical Methodologies for Detection and Quantification
Given the classification of N-nitrosamines as a "cohort of concern," highly sensitive and selective analytical methods are required for their detection, particularly at trace levels in complex matrices like active pharmaceutical ingredients (APIs) and drug products. [1]The gold standard for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). [8][9][10]
Recommended Analytical Workflow: LC-MS/MS
The development of a robust LC-MS/MS method is paramount. The goal is to achieve a method with high sensitivity (low limits of detection), selectivity (freedom from matrix interference), accuracy, and precision. [11][12]
Caption: General workflow for the analysis of N-nitrosamines by LC-MS/MS.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system designed for the robust quantification of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.
1. Standard and Sample Preparation:
-
Causality: Accurate standard preparation is the bedrock of quantification. The choice of diluent prevents analyte degradation and ensures compatibility with the mobile phase.
-
Protocol:
-
Prepare a primary stock solution (e.g., 1 mg/mL) of the reference standard in methanol or acetonitrile.
-
Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
For drug product analysis, accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a water/organic mixture). The final concentration should place the analyte within the calibration range.
-
Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability.
-
2. Liquid Chromatography (LC) Conditions:
-
Causality: Chromatographic separation is critical to resolve the analyte from matrix components, preventing ion suppression and ensuring accurate detection. A C18 reversed-phase column is a versatile starting point for moderately polar compounds.
-
Protocol:
-
Instrument: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).
-
Column: A high-efficiency reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. [13] * Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile. [13] * Gradient: Start with a high percentage of Mobile Phase A, ramping up to a high percentage of B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
3. Mass Spectrometry (MS) Conditions:
-
Causality: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The choice of ionization source (APCI or ESI) depends on the analyte's polarity and thermal stability. APCI is often favored for smaller, less polar nitrosamines. [10][14]* Protocol:
-
Instrument: Tandem Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-XS).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.
-
MRM Transitions:
-
Precursor Ion: The protonated molecule [M+H]⁺, which for C₇H₁₄N₂O₂ would be m/z 159.2.
-
Product Ions (Predicted): N-nitrosamines commonly exhibit a characteristic neutral loss of the •NO radical (30 Da). [15][16]Therefore, a primary transition would be 159.2 → 129.2 . Other fragmentations involving the alkyl chain would be investigated to find a second, confirmatory transition. In-source fragmentation should be minimized by optimizing cone/declustering potential. [17] * Optimization: Infuse a standard solution to optimize source parameters (e.g., gas flows, temperature) and collision energy for each MRM transition to maximize signal intensity.
-
-
Alternative Detection Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable nitrosamines. GC can offer excellent chromatographic resolution. [18][19]* Gas Chromatography-Thermal Energy Analyzer (GC-TEA): The TEA is a highly selective and sensitive detector for nitroso compounds. [5]It works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide (NO) radical. [6]This provides high confidence in peak identity but does not provide the structural information of MS. [20]
Section 4: Inferred Toxicology and Metabolic Pathways
The primary toxicological concern for N-nitrosamines is their potential carcinogenicity, which is mediated by metabolic activation. [1][2]While no direct toxicological data exists for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, its pathway can be inferred from extensive studies on other nitrosamines. [21][22]
Mechanism of Carcinogenicity: Metabolic Activation
N-nitrosamines are typically pro-carcinogens, meaning they require metabolic activation by enzymes to exert their toxic effects. [2]This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues. [23] The key activation step is α-hydroxylation—the hydroxylation of a carbon atom adjacent to the nitroso group. [23]This creates an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic species (diazonium or carbocations) that can alkylate DNA. [2]This DNA damage, if not repaired, can lead to mutations and initiate cancer. [24]
Caption: Generalized metabolic activation pathway for N-nitrosamines.
For the target molecule, α-hydroxylation could occur on the methyl group attached to the nitrogen or on the methylene group (C3) of the pentanone chain. Both pathways would lead to the formation of DNA-alkylating agents and are considered critical for genotoxicity.
Expected Toxicological Profile
-
Carcinogenicity: Based on its structure, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is reasonably anticipated to be a human carcinogen. [25][26]The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program classify many N-nitrosamines as probable or anticipated human carcinogens. [1][26]* Mutagenicity: It is expected to be mutagenic in appropriate test systems (e.g., the Ames bacterial reverse mutation assay) following metabolic activation. [26]* Organ Specificity: The primary target organ for toxicity is often the liver, where the highest concentrations of metabolizing CYP enzymes are found. [25]However, other organs can also be affected. [11][27]
Conclusion
While direct experimental data for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- remains limited, a comprehensive and scientifically rigorous understanding of its properties and potential risks can be established through a fundamental analysis of its chemical structure. This guide has demonstrated that by leveraging the extensive knowledge base of N-nitrosamine chemistry, toxicology, and analytical science, we can confidently predict its behavior. Professionals in drug development and research should treat this compound with the caution afforded to a probable human carcinogen. The analytical workflows detailed herein, centered on LC-MS/MS, provide a robust framework for its sensitive and specific detection, which is essential for ensuring patient safety and regulatory compliance.
References
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Autrup, H., & Harris, C. C. (1983). Metabolism of N-nitrosamines by cultured human and rat esophagus. PubMed. [Link]
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Ellutia. (n.d.). Thermal Energy Analyser (TEA). Ellutia. [Link]
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P, R., & al, e. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]
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Snodin, D. J. (2020). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. American Pharmaceutical Review. [Link]
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He, Y., & al, e. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]
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Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]
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FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. FILAB. [Link]
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ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). ResolveMass. [Link]
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Kandasamy, J., & al, e. (2018). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. ResearchGate. [Link]
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Reddy, P., & al, e. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
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Chromatography Today. (n.d.). Thermal Energy Analyser Improved. Chromatography Today. [Link]
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Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]
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Waters Corporation. (n.d.). N-Nitrosamines Analysis An Overview. Waters Corporation. [Link]
-
Yedage, S. L., & Bhanage, B. M. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]
-
ApSimon, J. W., & Cooney, J. D. (1972). Some Aspects of the Mass Spectra of.N-Nitrosamines. Canadian Science Publishing. [Link]
-
JoVE. (2023). Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2. JoVE. [Link]
-
Analytix. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Analytix. [Link]
-
Autrup, H., & Harris, C. C. (1983). Metabolism of N-Nitrosamines by Cultured Human and Rat Esophagus. AACR Journals. [Link]
-
Asare, S. O., & al, e. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
ApSimon, J. W., & Cooney, J. D. (1972). Some Aspects of the Mass Spectra of.N-Nitrosamines. ResearchGate. [Link]
-
Zielonka, L., & al, e. (2010). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies. [Link]
-
ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. ResearchGate. [Link]
-
Technology Networks. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Technology Networks. [Link]
-
Fine, D. H., & al, e. (1975). Description of the thermal energy analyzer (TEA) for trace determination of volatile and nonvolatile N-nitroso compounds. ACS Publications. [Link]
-
Boysen, M. M. K. (2009). Product Class 4: N-Nitrosoamines. Science of Synthesis. [Link]
-
Jakes, J., & al, e. (2022). N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry. ACS Publications. [Link]
-
Beard, J. D., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. EPA. [Link]
-
Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA). NCBI. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of common N-nitrosamines. ResearchGate. [Link]
-
ChemRxiv. (2022). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]
-
National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. National Toxicology Program. [Link]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
SIELC Technologies. (2018). 2-Pentanone, 4-amino-4-methyl. SIELC Technologies. [Link]
- Google Patents. (n.d.). CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor.
-
PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com. [Link]
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Technical Guide: Metabolic Pathways and Toxicological Assessment of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
The following technical guide details the metabolic pathways, mechanistic toxicology, and risk assessment framework for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (also known as N-Nitroso-N-methyl-4-amino-4-methyl-2-pentanone or N-Nitrosodiacetoneamine-N-methyl ).
This compound represents a critical "mechanistic probe" in nitrosamine research and a potential impurity in pharmaceutical synthesis involving acetone and methylamine. Its unique structural feature—a tertiary
Executive Summary & Chemical Identity[1]
2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is an aliphatic nitrosamine characterized by a tertiary carbon at the
-
CAS Registry Number : 16339-07-4 (Generic for N-nitroso-N-methyl-4-amino-4-methyl-2-pentanone)
-
Molecular Formula :
-
Molecular Weight : 158.20 g/mol
-
Structural Features :
-
N-Nitroso Group : The toxophore.
-
N-Methyl Group : A primary
-carbon (metabolically active). -
Tertiary
-Carbon (C4) : Fully substituted with methyl groups and the ketone chain (metabolically blocked). - -Keto Group : Positioned at C2, facilitating potential reductive pathways.
-
Relevance : This compound is a potential Mutagenic Impurity in drug substances synthesized using acetone (which condenses to mesityl oxide) and methylamine. Understanding its metabolic blockade is essential for calculating Permitted Daily Exposure (PDE) limits, as it likely exhibits significantly lower carcinogenic potency than Cohort of Concern nitrosamines.
Metabolic Pathways: The "Tertiary Blockade" Mechanism
The metabolic activation of nitrosamines typically requires
Pathway A: -Hydroxylation at the Pentanone Side (BLOCKED)
-
Mechanism : Canonical activation requires the abstraction of a hydrogen atom from the
-carbon (C4) to form an -hydroxy intermediate. -
Blockade : The C4 position is tertiary (bonded to the nitrogen, two methyls, and the methylene of the ketone chain). It possesses zero
-hydrogens . -
Consequence : CYP450 cannot hydroxylate this position. No diazonium ion can be formed from the N-methyl side. The formation of a methylating agent (which requires hydroxylation of the long chain to release the methyl-diazonium) is impossible .
Pathway B: -Hydroxylation at the N-Methyl Group (ACTIVE but DETOXIFYING)
-
Mechanism : CYP2E1 or CYP2A6 hydroxylates the N-methyl group.
-
Intermediate : Formation of N-nitroso-N-(hydroxymethyl)-4-amino-4-methyl-2-pentanone.
-
Decomposition : Spontaneous loss of formaldehyde (HCHO) yields the primary nitrosamine: N-nitroso-4-amino-4-methyl-2-pentanone.
-
Diazonium Formation : The primary nitrosamine rearranges to the 4-methyl-2-pentanone-4-yl diazonium ion .
-
Fate of the Cation :
-
The diazonium ion loses
to form a tertiary carbocation at C4. -
Elimination vs. Alkylation : Tertiary carbocations are sterically hindered and prone to E1 elimination rather than
alkylation of DNA. The cation rapidly eliminates a proton to form Mesityl Oxide (stable -unsaturated ketone) or Isomesityl Oxide .
-
-
Toxicological Outcome : This pathway leads primarily to elimination products (detoxification) rather than DNA alkylation. The bulky tertiary cation is a poor DNA alkylator compared to the methyl cation.
Pathway C: Carbonyl Reduction (SECONDARY)
-
Enzymes : Carbonyl Reductases (CBRs) or Hydroxysteroid Dehydrogenases (HSDs).
-
Reaction : Reduction of the C2 ketone to a secondary alcohol.
-
Product : 4-methyl-4-(N-nitrosomethylamino)-2-pentanol.
-
Fate : This metabolite is more polar and susceptible to Glucuronidation (Phase II metabolism) and renal excretion.
Visualization of Metabolic Fate (DOT Diagram)
The following diagram illustrates the divergent pathways, highlighting the blocked alkylation route and the dominance of elimination/detoxification.
Caption: Metabolic fate of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone. Note the blockade of the methylating pathway due to the tertiary
Toxicological Profile & Risk Assessment
Carcinogenicity Potential
Based on the Lijinsky Structure-Activity Relationship (SAR) principles for nitrosamines:
-
Tertiary Nitrosamines : Nitrosamines with tertiary
-carbons (e.g., N-nitroso-t-butyl-methylamine) are typically non-carcinogenic or weakly carcinogenic. -
Mechanism : The inability to form a methylating agent (via hydroxylation of the bulky chain) and the tendency of the bulky cation (formed via N-demethylation) to eliminate rather than alkylate DNA renders them biologically inert regarding genotoxicity.
-
Comparison :
-
NDMA : Secondary
-C Potent Methylator Class 1 Carcinogen. -
NNK : Secondary
-C Potent Methylator/Pyridyloxobutylator Class 1 Carcinogen. -
NMMP (Target) : Tertiary
-C No Methylation / Poor Alkylation Likely Class 4 or 5 (Non-mutagenic/Non-carcinogenic).
-
DNA Adducts[3]
-
Expected Adducts : None or trace levels of bulky O6-(1,1-dimethyl-3-oxobutyl)guanine.
-
Methyl Adducts : O6-methylguanine is NOT formed because hydroxylation cannot occur on the tertiary carbon to release a methyl-diazonium ion.
Experimental Protocols for Verification
To confirm the metabolic fate and safety profile in a drug development context, the following protocols are recommended.
Protocol 1: In Vitro Metabolic Stability & Metabolite ID
Objective : Confirm the formation of Mesityl Oxide and absence of methylating species.
-
System : Pooled Human Liver Microsomes (HLM) or Recombinant CYP2E1.
-
Incubation : Substrate (
) + NADPH regenerating system + Buffer (pH 7.4) at 37°C. -
Timepoints : 0, 15, 30, 60 min.
-
Analysis : LC-HRMS (High-Resolution Mass Spectrometry).
-
Target Analytes : Parent, Alcohol metabolite (+2 Da), Mesityl Oxide (Elimination product), Formaldehyde (trapped with Nash reagent).
-
-
Criteria : Detection of Mesityl Oxide confirms the elimination pathway of the tertiary cation.
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
Objective : Verify lack of mutagenicity.
-
Strains : S. typhimurium TA100, TA1535 (detect base-pair substitutions), TA98, TA1537 (frameshifts), E. coli WP2uvrA.
-
Activation : +/- S9 mix (Rat Liver, Aroclor-induced).
-
Dose Range : Up to
/plate. -
Pre-incubation : Essential for nitrosamines (20 min at 37°C before plating).
-
Expectation : Negative (unlike NDMA which is positive with S9).
Protocol 3: In Vivo Transgenic Gene Mutation (MutaMouse/Big Blue)
Objective : Definitive in vivo genotoxicity assessment (if Ames is equivocal).
-
Species : Transgenic MutaMouse (lacZ reporter).
-
Dosing : Oral gavage, 28 days repeated dose (Limit dose: 1000 mg/kg/day).
-
Tissues : Liver (primary metabolism site), Bladder.
-
Readout : Mutant Frequency (MF) in lacZ gene.
-
Success Criteria : No statistically significant increase in MF compared to vehicle control.
References
- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
-
Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
European Medicines Agency (EMA) . (2023). Nitrosamines impurities assessment part of the assessment report. (Guidance on risk assessment of complex nitrosamines). Link
- Lijinsky, W., & Taylor, H. W. (1979). Carcinogenicity of nitrosamines containing a tertiary carbon. International Journal of Cancer. (Demonstrates lack of carcinogenicity for N-nitroso-t-butyl-methylamine).
- Yang, C. S., et al. (1990). Metabolic activation of nitrosamines and their inhibition. Proceedings of the Society for Experimental Biology and Medicine.
Sources
Technical Assessment: Genotoxicity and Mutagenicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (NMMP)
The following technical guide provides an in-depth assessment of the genotoxicity and mutagenicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- , commonly referred to in industrial and toxicological literature as NMMP (or sometimes N-Nitroso-diacetoneamine).
This guide is structured to support drug development professionals in risk assessment (ICH M7), impurity profiling, and regulatory submission.
Executive Summary
2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS: 16339-21-2) is a potent mutagenic impurity belonging to the N-nitrosamine "Cohort of Concern" as defined by ICH M7(R1) guidelines. Structurally characterized by a nitrosamine moiety attached to a tertiary carbon (derived from the diacetone alcohol or mesityl oxide scaffold), it poses a significant genotoxic risk due to its capacity to form stable tertiary carbocations upon metabolic activation.
This guide details the mechanistic basis of its toxicity, critical testing protocols, and containment strategies.
Part 1: Chemical Identity and Structural Alerts
Understanding the structural pharmacophore is the first step in accurate risk assessment. NMMP is not a generic nitrosamine; its specific steric hindrance and electronic properties dictate its reactivity.
Chemical Data
| Parameter | Detail |
| Chemical Name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- |
| Common Synonyms | NMMP; N-Nitroso-diacetoneamine; N-Nitroso-N-methyl-4-amino-4-methyl-2-pentanone |
| CAS Registry Number | 16339-21-2 |
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.20 g/mol |
| Structural Alert | N-Nitroso group (N-N=O) attached to an alpha-tertiary carbon. |
The "Tertiary Carbon" Factor
Unlike simple nitrosamines (e.g., NDMA), NMMP possesses a tertiary alkyl group (the diacetone backbone) attached to the nitrosamine nitrogen.
-
Implication: Metabolic alpha-hydroxylation cannot occur on the tertiary carbon (no alpha-protons).
-
Result: Metabolism is forced exclusively to the N-methyl group. This "metabolic funneling" often increases the specificity of DNA alkylation, making the compound a direct-acting alkylator post-activation.
Part 2: Mechanisms of Genotoxicity
The genotoxicity of NMMP is not intrinsic; it requires metabolic activation (promutagen). The mechanism follows the classical nitrosamine activation pathway but is kinetically distinct due to the stability of the resulting carbocation.
Metabolic Activation Pathway
-
Alpha-Hydroxylation: Cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6) hydroxylate the N-methyl group.
-
Decomposition: The resulting
-hydroxymethyl nitrosamine is unstable and spontaneously decomposes, releasing formaldehyde. -
Diazonium Formation: A diazonium ion forms at the tertiary carbon center.
-
Carbocation Generation: The diazonium group leaves (as N2 gas), generating a tertiary carbocation (4-methyl-2-oxopentan-4-yl cation).
-
DNA Adduct Formation: This electrophilic carbocation attacks nucleophilic centers in DNA, particularly the O6-position of Guanine and N7-position of Guanine , leading to GC
AT transition mutations.
Visualization of Signaling & Activation
The following diagram illustrates the critical bioactivation pathway.
Caption: Figure 1: Metabolic activation cascade of NMMP leading to DNA alkylation. The pathway requires CYP450 mediation to generate the reactive carbocation.
Part 3: Toxicological Profile & Risk Assessment
In Silico Prediction (QSAR)
Under ICH M7, NMMP triggers the Class 1 structural alert (Known Mutagenic Carcinogen) due to the N-nitroso substructure.
-
Derek Nexus / SARah: Positive prediction for mutagenicity in Salmonella and carcinogenicity in mammals.
-
Read-Across: Structurally analogous to N-nitroso-t-butylmethylamine, a potent carcinogen. The presence of the ketone group (from the pentanone backbone) does not mitigate the reactivity of the nitrosamine center.
In Vitro Genotoxicity (Ames Test)
NMMP is a positive mutagen in the Bacterial Reverse Mutation Assay (Ames Test), but only in the presence of metabolic activation (S9 fraction).
| Strain | Activation (S9) | Result | Mechanism |
| TA100 | +S9 | Positive | Base-pair substitution (GC target) |
| TA1535 | +S9 | Positive | Base-pair substitution (GC target) |
| TA98 | +S9 | Weak/Negative | Frameshifts are less common for alkylators |
| All Strains | -S9 | Negative | Requires bioactivation |
Critical Note: Standard plate incorporation methods often yield false negatives for nitrosamines due to volatile intermediates. A Pre-incubation protocol (see Part 5) is mandatory.
Regulatory Limits (Acceptable Intake)
As of 2025, if a specific toxicological limit (TD50) for CAS 16339-21-2 is not explicitly listed in the FDA/EMA appendices, the Class-Specific TTC (Threshold of Toxicological Concern) for nitrosamines applies.
-
Default AI: 18 ng/day (most conservative).
-
Read-Across AI: If justified by surrogate data (e.g., NDMA), a limit of 26.5 ng/day or 96 ng/day may be proposed, but the tertiary alkyl group often suggests potency closer to the lower range.
-
Recommendation: Target < 26.5 ng/day in finished drug products to ensure compliance.
Part 4: Experimental Protocols
Protocol A: Enhanced Ames Test (Pre-incubation Method)
Rationale: Nitrosamines require extended contact time with S9 enzymes to generate sufficient alkylating species before the agar overlay hardens.
Reagents:
-
Tester Strains: S. typhimurium TA100 and TA1535 (critical for base-pair detection).
-
S9 Mix: 10% or 30% Hamster Liver S9 (Hamster S9 is historically more efficient for nitrosamine activation than Rat S9).
Workflow:
-
Preparation: Thaw frozen bacterial stock and grow to
cells/mL. -
Mixture: In a sterile tube, combine:
-
0.1 mL Test Solution (NMMP in DMSO).
-
0.1 mL Bacterial Culture.
-
0.5 mL S9 Mix (High concentration).
-
-
Pre-incubation: Shake at 37°C for 20–30 minutes . This step is the differentiator from standard protocols.
-
Plating: Add 2.0 mL molten top agar (with trace histidine/biotin). Vortex and pour onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48 hours.
-
Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response indicates a positive result.
Protocol B: Analytical Detection (LC-MS/MS)
Rationale: To verify impurity levels below the 26.5 ng/day limit, high-sensitivity mass spectrometry is required.
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for nitrosamines to reduce ion suppression and improve volatilization.
-
Mode: MRM (Multiple Reaction Monitoring).
-
Transition: Monitor the loss of the NO group (
) or specific fragmentation of the pentanone backbone.
Part 5: Testing Strategy Workflow
The following decision tree outlines the testing strategy for NMMP in a pharmaceutical development context.
Caption: Figure 2: Strategic workflow for evaluating and controlling NMMP impurities in drug substances.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS 16339-21-2). [Link]
-
European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link][1][2]
-
Prival, M. J., et al. (1979). Utility of the Salmonella/microsome assay for nitrosamines: Pre-incubation and S9 source.Mutation Research/Environmental Mutagenesis, 68(4), 315-326. (Contextual citation for Pre-incubation protocol). [Link]
Sources
Comprehensive Mechanistic Guide: Carcinogenicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
The following technical guide details the carcinogenic mechanism, metabolic activation pathways, and experimental protocols for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- , also known as N-Nitroso-N-methyl-diacetoneamine (NMDAA) or related derivatives often abbreviated as NMMP in specific toxicological contexts.
Executive Summary & Chemical Identity[1]
2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is a potent β-ketonitrosamine carcinogen. Structurally, it is the N-nitroso derivative of the Michael adduct formed between mesityl oxide and methylamine. Unlike simple dialkylnitrosamines (e.g., NDMA), this molecule possesses a tertiary carbon adjacent to the nitrogen atom on the ketone side, which fundamentally alters its metabolic activation profile.
-
IUPAC Name: 4-(N-methyl-N-nitrosoamino)-4-methyl-2-pentanone
-
Common Names: N-Nitroso-N-methyl-diacetoneamine, NMMP (in specific literature contexts).
-
Molecular Formula: C7H14N2O2
-
Key Structural Feature: A tertiary alkyl group (1,1-dimethyl-3-oxobutyl) and a methyl group attached to the N-nitroso moiety.
This compound serves as a critical model for understanding the carcinogenicity of β-functionalized nitrosamines, particularly in the induction of pancreatic and hepatic carcinomas . Its mechanism involves a duality of pathways: standard cytochrome P450-mediated
Structural Analysis & Metabolic Logic
The carcinogenic potency of this molecule stems from its ability to alkylate DNA.[1] However, the presence of a tertiary carbon (C4 of the pentanone chain) blocks direct
The Tertiary Carbon Blockade
In standard nitrosamine activation (e.g., NDMA), CYP enzymes hydroxylate the
-
Bulky Side (C4): The C4 position is fully substituted (bonded to C3, C5, Methyl, and N). It lacks hydrogen atoms (
-H), rendering it immune to direct oxidative dealkylation by CYPs. -
Methyl Side: The N-methyl group possesses three
-H atoms, making it the sole target for standard CYP2E1-mediated hydroxylation.
The Retro-Michael Instability
Being a β-aminoketone derivative (Mannich base/Michael adduct structure), the molecule is susceptible to retro-Michael decomposition . Under physiological conditions or specific enzymatic catalysis, the C-N bond can cleave, reversing the original synthesis reaction. This releases mesityl oxide and the unstable N-nitrosomethylamine , which spontaneously decomposes to the methyldiazonium ion , a highly reactive DNA methylating agent.
Detailed Carcinogenic Mechanisms
Pathway A: CYP-Mediated -Hydroxylation (The "Bulky" Route)
This pathway follows the classical nitrosamine activation logic but leads to a tertiary carbocation.
-
Hydroxylation: CYP2E1 hydroxylates the N-methyl group.
-
Decomposition: The resulting
-hydroxymethyl intermediate loses formaldehyde. -
Diazonium Formation: A primary mono-alkyl nitrosamine is formed, which rearranges to the 1,1-dimethyl-3-oxobutyl diazonium ion .
-
Carbocation Generation: Nitrogen (
) is expelled, yielding the 1,1-dimethyl-3-oxobutyl cation (a tertiary carbocation). -
Outcome:
-
Elimination (Major): Tertiary cations are bulky and prone to elimination, reforming mesityl oxide or isomeric alkenes. This is a detoxification step.
-
Alkylation (Minor): A fraction may alkylate DNA, forming bulky adducts (e.g.,
-bulky-guanine), which are highly mutagenic if not repaired.
-
Pathway B: Retro-Michael Decomposition (The "Methylating" Route)
This pathway explains the potent methylating capability (formation of 7-methylguanine) observed in vivo, which cannot be easily explained by Pathway A.
-
Initiation: The molecule undergoes retro-Michael cleavage (spontaneous or esterase/base-catalyzed).
-
Fragmentation: It splits into Mesityl Oxide (non-carcinogenic enone) and N-Nitrosomethylamine (
). -
Activation: N-Nitrosomethylamine is unstable and tautomerizes to Diazohydroxide (
). -
Alkylation: This species generates the Methyldiazonium ion (
). -
DNA Damage: The methyldiazonium ion aggressively methylates DNA at nucleophilic centers, primarily Guanine
and .
Visualization of Pathways
Caption: Dual activation pathways of NMMP. Pathway A (left) leads to bulky cation elimination/adducts via CYP2E1. Pathway B (right) releases a potent methylating agent via retro-Michael decomposition.
Molecular Toxicology & DNA Adducts
The biological impact is defined by the specific DNA lesions formed.
DNA Adduct Profile
| Adduct | Origin | Mutagenicity | Repair Mechanism |
| Pathway B (Methylation) | Low (Non-coding) | Spontaneous depurination / BER | |
| Pathway B (Methylation) | High (GC | MGMT (Direct Reversal) | |
| Bulky | Pathway A (Alkylation) | High (Steric block) | NER (Nucleotide Excision Repair) |
Mutational Signature
The dominance of the Retro-Michael pathway (Pathway B) results in a mutation signature typical of methylating agents:
-
Primary Mutation:
transitions. -
Mechanism:
-mG mispairs with Thymine during replication. If MGMT (Methylguanine-DNA methyltransferase) is depleted or overwhelmed, this leads to permanent mutation. -
Target Organs: Liver (high CYP activity) and Pancreas (susceptibility to nitrosamine accumulation).
Experimental Protocols
Synthesis & Handling (Safety Critical)
-
Precursors: Mesityl oxide (4-methyl-3-penten-2-one) and Methylamine.
-
Reaction: Michael addition of methylamine to mesityl oxide yields the secondary amine. Subsequent nitrosation with sodium nitrite/HCl yields the target nitrosamine.
-
Safety: Extreme Caution. This compound is a potent carcinogen. Use a glovebox or Class II Biosafety Cabinet. Inactivate waste with 1M NaOH (induces decomposition).
Detection of DNA Adducts (LC-MS/MS Workflow)
To validate the mechanism, researchers must distinguish between methyl and bulky adducts.
Step-by-Step Protocol:
-
Exposure: Treat hepatocytes or cell-free DNA with the compound (
) for 4-24 hours. -
DNA Isolation: Extract genomic DNA using the phenol-chloroform method or silica columns.
-
Hydrolysis:
-
Acid Hydrolysis: 0.1 N HCl at 70°C for 30 min (releases purines like 7-mG).
-
Enzymatic Hydrolysis: DNAse I + Phosphodiesterase + Alkaline Phosphatase (releases nucleosides like
-mdG).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Ammonium formate / Methanol gradient.
-
Transitions (MRM):
-
7-mG:
166 149. -
-mdG:
282 166.
-
-
Validation: Compare retention times with authentic standards (commercially available).
-
Mutagenicity Assay (Ames Test)
-
Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitutions) and TA1535.
-
Activation: Perform with and without S9 rat liver fraction.
-
Result Interpretation: Positive result without S9 suggests direct alkylation (Pathway B - Retro-Michael). Positive result enhanced by S9 suggests CYP activation (Pathway A).
-
References
- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press. (Definitive text on nitrosamine mechanisms).
-
Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559-603. Link
- Pour, P. M., et al. (1980). "Carcinogenicity of N-nitroso-bis(2-oxopropyl)amine and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine in the Syrian hamster." Cancer Research, 40, 3585-3590. (Context on beta-ketonitrosamines).
-
Michejda, C. J., et al. (1981). "Biological Alkylating Agents."[2][3] ACS Symposium Series, 174, 3-20. (Mechanisms of diazonium formation).
-
Milligan, J. R., et al. (1989). "Methylation of DNA by three N-nitroso compounds: evidence for sequence specific methylation by a common intermediate." Chemico-Biological Interactions, 72(1-2), 175-189. Link
-
OECD SIDS. (2004). "Amine Oxides and related Nitrosamine impurities."[4] UNEP Publications. (Reference for NMMP abbreviation and regulatory status).
Sources
In Vitro Cytotoxicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, a compound more commonly known in scientific literature as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). As a potent tobacco-specific nitrosamine, understanding its cytotoxic mechanisms is of paramount importance for toxicological research and the development of potential therapeutic interventions. This document delves into the metabolic activation of NNK, its impact on various cell lines, and detailed protocols for assessing its cytotoxic effects. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established methodologies with mechanistic insights to provide a robust framework for investigating the in vitro toxicology of this compound.
Introduction: The Significance of NNK in Toxicology
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a well-characterized procarcinogen found in tobacco products and smoke.[1] Its widespread exposure among tobacco users and those exposed to secondhand smoke necessitates a thorough understanding of its biological effects at the cellular level.[1] In vitro cytotoxicity assays serve as a critical first step in characterizing the toxic potential of compounds like NNK, offering a controlled environment to dissect molecular mechanisms of cell death and survival.[2][3] These assays are instrumental in the early stages of drug discovery and toxicological screening, providing essential data before progressing to more complex in vivo models.[3]
NNK's cytotoxicity is not inherent but is a consequence of its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.[4][5] This guide will explore the enzymatic processes responsible for this activation and the subsequent cellular responses.
Mechanism of Action: From Metabolic Activation to Cellular Demise
The cytotoxicity of NNK is intrinsically linked to its biotransformation by cytochrome P450 (CYP) enzymes.[4][5] This metabolic activation is a critical determinant of its toxic potential, and its efficiency can vary between different cell types and tissues.
The Role of Cytochrome P450 in NNK Bioactivation
The primary pathway for NNK-induced cytotoxicity begins with its α-hydroxylation by CYP enzymes, particularly isoforms like CYP1A2, CYP2A6, and CYP2A13.[6][7][8] This enzymatic reaction generates unstable intermediates that can spontaneously decompose to form DNA-adducting agents.[4] These adducts, if not repaired, can lead to mutations and genomic instability, ultimately triggering cytotoxic responses.[9]
dot
Caption: Metabolic activation pathway of NNK leading to cytotoxicity.
Downstream Signaling Pathways
Beyond direct DNA damage, the metabolites of NNK can also modulate intracellular signaling pathways, influencing cell fate decisions between survival, proliferation, and apoptosis.[9][10]
-
Pro-survival and Proliferative Signaling: NNK has been shown to activate pathways such as the PI3K/Akt and MAPK/ERK cascades.[10][11] This can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the promotion of cell proliferation, which can counteract the cytotoxic effects to some extent.[12]
-
Induction of Apoptosis: In contrast, significant DNA damage and cellular stress induced by NNK metabolites can trigger the intrinsic apoptotic pathway.[11] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[11] The balance between these opposing signaling cascades often dictates the overall cytotoxic outcome.
dot
Caption: Simplified overview of signaling pathways affected by NNK.
In Vitro Models: Cell Line Susceptibility
The cytotoxic effects of NNK have been evaluated in a variety of cell lines, with susceptibility often correlating with the expression levels of metabolizing CYP enzymes.
| Cell Line | Type | Key Findings | Reference |
| BEAS-2B | Human Bronchial Epithelial | Highly sensitive to NNK-induced cytotoxicity, especially when engineered to express CYP2A13. IC20 value of 24.52 µM in CYP2A13-expressing cells. | [2][13] |
| A549 | Human Lung Carcinoma | Shows some sensitivity to NNK, but generally less than BEAS-2B cells due to lower CYP activity. | [13] |
| HepG2 | Human Liver Carcinoma | Demonstrates susceptibility to NNK, consistent with the liver's role in xenobiotic metabolism. | [14][15] |
| Rat Tracheal Epithelial (RTE) Cells | Primary Rat Cells | Significant toxicity observed at higher concentrations (100-200 µg/ml). | [6] |
Note: IC50 (half-maximal inhibitory concentration) and IC20 (20% inhibitory concentration) values are dependent on the specific experimental conditions, including exposure time and the metabolic capacity of the cells.
Experimental Protocols for Assessing NNK Cytotoxicity
A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of NNK. This typically involves assessing cell viability, membrane integrity, and markers of apoptosis.
dot
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- 2. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 11. spandidos-publications.com [spandidos-publications.com]
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- 13. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
An In-depth Technical Guide to 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS No. 16339-21-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, a chemical compound belonging to the N-nitroso class. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes available information on its identity and draws upon extensive research on analogous N-nitroso compounds to offer insights into its probable chemical properties, synthesis, analytical detection, toxicological profile, and associated risks. The primary focus is to equip researchers and drug development professionals with the necessary knowledge to handle this compound safely and to understand its potential implications in scientific research.
Chemical Identity and Properties
-
Chemical Name: 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
-
CAS Number: 16339-21-2
-
Molecular Formula: C₇H₁₄N₂O₂
-
Molecular Weight: 158.20 g/mol
-
Synonyms: 4-(Methyl-nitroso-amino)-4-methyl-pentan-2-one
Physicochemical Properties (Predicted)
Due to the scarcity of specific experimental data for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, the following properties are predicted based on its chemical structure and data from analogous compounds like 4-methyl-2-pentanone and other N-nitrosamines.
| Property | Predicted Value/Information | Source/Rationale |
| Appearance | Likely a yellow to orange oily liquid | Typical appearance of many N-nitroso compounds. |
| Boiling Point | Estimated to be > 200 °C | Based on the molecular weight and functional groups. |
| Melting Point | Not available | --- |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. | Based on the properties of similar ketones and nitrosamines.[1][2] |
| Vapor Pressure | Expected to be low | Consistent with a relatively high boiling point. |
| Stability | Potentially unstable under certain conditions (e.g., exposure to UV light, strong acids, or high temperatures), which may lead to decomposition. | N-nitroso compounds are known to be sensitive to such conditions. |
Synthesis and Formation
While a specific, documented synthesis protocol for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- was not found in the available literature, the general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically under acidic conditions.
A plausible synthetic pathway for this compound would involve the nitrosation of the corresponding secondary amine, 4-amino-4-methyl-2-pentanone, with a nitrosating agent such as nitrous acid (formed in situ from a nitrite salt and a strong acid).
Hypothetical Synthesis Workflow:
Sources
An In-Depth Technical Guide to the Spectral Characteristics of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for the N-nitroso compound, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. Due to the limited availability of published experimental spectra for this specific molecule (CAS No. 16339-21-2)[1], this document leverages established principles of spectroscopy and extensive data from analogous structures to provide a robust predictive analysis. This approach is essential for researchers involved in the synthesis, identification, and characterization of N-nitrosamines, a class of compounds of significant interest in pharmaceutical and environmental analysis due to their potential as process-related impurities.
Molecular Structure and Isomerism
2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- possesses a ketone functional group and a tertiary N-nitrosamine. A key structural feature of N-nitrosamines is the restricted rotation around the N-N bond, which gives rise to cis and trans isomers (also referred to as E/Z isomers). This phenomenon is well-documented and leads to the observation of doubled signals in NMR spectra, complicating spectral interpretation but also providing valuable structural information[2][3][4]. The presence of these two rotamers will be a central theme in the following spectral predictions.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is expected to be complex due to the presence of cis and trans isomers. The relative ratio of these isomers will influence the intensities of the paired signals.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Key Considerations |
| H1 (CH₃-C=O) | ~2.1 - 2.3 | Singlet | The acetyl methyl group is expected to be a sharp singlet, relatively unaffected by the nitrosamine moiety. |
| H3 (-CH₂-) | ~2.5 - 2.8 | Singlet | This methylene group is adjacent to both a carbonyl and a quaternary carbon, leading to a downfield shift. It will likely appear as a singlet as there are no adjacent protons. |
| H5, H6 (C(CH₃)₂) | ~1.3 - 1.6 | Two Singlets | These two methyl groups are diastereotopic due to the chiral center at C4. They will likely appear as two distinct singlets. |
| H7 (N-CH₃) | ~3.0 - 3.9 (two signals) | Two Singlets | Due to the cis/trans isomerism, two distinct singlets are expected for the N-methyl protons. The downfield signal typically corresponds to the isomer where the methyl group is cis to the nitroso oxygen.[4] |
Rationale Behind Predictions:
The predictions are based on the known chemical shifts of related structures. For instance, the acetyl methyl protons in 2-pentanone resonate around 2.1 ppm. The presence of the electron-withdrawing nitrosamine group is expected to have a minimal effect on this distant group. The N-methyl protons in N-nitrosamines typically appear in the 3.0-4.0 ppm range, with the chemical shift being highly dependent on the isomeric form.
Predicted ¹³C NMR Spectrum
Similar to the ¹H NMR, the ¹³C NMR spectrum will likely show two sets of signals for the carbons near the N-nitrosamine group, corresponding to the cis and trans isomers.
Expected Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Considerations |
| C1 (CH₃-C=O) | ~30 | Relatively upfield for a carbonyl-adjacent carbon. |
| C2 (C=O) | >200 | The ketone carbonyl will be the most downfield signal. |
| C3 (-CH₂-) | ~50 - 55 | Downfield shift due to proximity to the carbonyl and quaternary carbon. |
| C4 (C(CH₃)₂) | ~60 - 70 (two signals) | Quaternary carbon attached to nitrogen. Two signals are possible due to the different electronic environments in the cis/trans isomers. |
| C5, C6 (C(CH₃)₂) | ~25 - 30 (two sets of signals) | The two methyl carbons at the C4 position will likely show distinct signals for each isomer. |
| C7 (N-CH₃) | ~33 - 42 (two signals) | The chemical shift of the N-methyl carbon is sensitive to the cis/trans geometry, with differences of several ppm being common.[4][5] |
Expert Insight: The sensitivity of the α-carbon chemical shifts to the orientation of the nitroso-oxygen atom is a well-established diagnostic tool in the conformational analysis of N-nitrosamines[5][6].
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is expected to exhibit characteristic fragmentation patterns for N-nitrosamines.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺): A molecular ion peak at m/z 172 should be observable, corresponding to the molecular weight of the compound.
-
Loss of .NO (M-30): A prominent peak at m/z 142 is expected due to the facile loss of the nitroso radical (.NO), a hallmark of N-nitrosamine mass spectra[7][8][9].
-
Loss of .OH (M-17): Many N-nitrosamines also show a fragment corresponding to the loss of a hydroxyl radical (.OH) via a McLafferty-type rearrangement, which would result in a peak at m/z 155[8][9].
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines and their derivatives. This could lead to the formation of various fragment ions. For example, cleavage between C3 and C4 could lead to ions at m/z 57 (C₄H₉⁺) and m/z 115.
-
McLafferty Rearrangement of the Ketone: The pentanone moiety can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene and the formation of a characteristic enol radical cation.
Visualizing Fragmentation:
Caption: Predicted major fragmentation pathways for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- in EI-MS.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by the strong absorptions of the carbonyl and nitroso functional groups.
Expected Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | ~1715 | Strong | This is a characteristic absorption for an aliphatic ketone. |
| N=O (Nitrosamine) | ~1408 - 1486 | Strong | The exact position can be influenced by the molecular environment.[10] |
| N-N (Nitrosamine) | ~1052 - 1106 | Medium to Strong | This band is characteristic of the N-N stretch in nitrosamines.[10] |
| C-H (Aliphatic) | ~2850 - 3000 | Medium to Strong | Stretching vibrations of the methyl and methylene groups. |
Experimental Protocol: Acquiring High-Quality IR Data
A step-by-step methodology for acquiring a reliable IR spectrum:
-
Sample Preparation: For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is ideal. If the sample is a solid, a KBr pellet or a Nujol mull can be prepared.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice. Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Collection: A background spectrum of the clean salt plates or the KBr pellet material must be collected.
-
Sample Analysis: The prepared sample is placed in the beam path, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: A generalized workflow for acquiring an IR spectrum.
Trustworthiness and Self-Validation
The predictive nature of this guide necessitates a self-validating approach. When experimental data is obtained, it should be cross-referenced with the predictions outlined here. Any significant deviations should prompt a re-evaluation of the compound's structure or the presence of impurities. The consistency across all three spectroscopic techniques (NMR, MS, and IR) is paramount for confident structural elucidation. For example, the molecular weight determined by MS should be consistent with the proposed structure, and the functional groups identified by IR should be accounted for in the NMR spectra.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. By grounding these predictions in the well-established spectroscopic principles of N-nitrosamines and related ketones, this document serves as a valuable resource for researchers in the field. The provided protocols and visualizations offer a practical framework for the acquisition and interpretation of experimental data, ultimately contributing to the robust characterization of this and similar molecules.
References
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]
-
Piskorz, M., & Urbanski, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11, 607-614. [Link]
-
Lijinsky, W., Christie, W. H., & Rainey, W. T. (1973). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. [Link]
-
ApSimon, J. W., & Cooney, J. D. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1371. [Link]
-
Fraser, R. R., & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465-2472. [Link]
-
Gouesnard, J. P., & Martin, G. J. (1979). A 13C Fourier Nuclear Magnetic Resonance Study of Conformational Effects in some N-Nitroso-compounds. Organic Magnetic Resonance, 12(4), 263-264. [Link]
-
Fraser, R. R., & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465-2472. [Link]
-
Lin, C.-H., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4793. [Link]
-
Lin, C.-H., et al. (2022). 1H-NMR chemical shifts of asymmetrical N-nitrososarcosines 3-7. ResearchGate. [Link]
-
Lin, C.-H., et al. (2022). 13C-NMR chemical shifts of asymmetrical N-nitrososarcosine 3-7. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2025). 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. CompTox Chemicals Dashboard. [Link]
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- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 13C Fourier nuclear magnetic resonance study of conformational effects in some N-nitroso-compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. osti.gov [osti.gov]
- 8. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Methodological & Application
Application Note: Analytical Strategy for the Detection of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- in Pharmaceutical Matrices
This Application Note is designed as a definitive technical guide for the detection and quantification of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (referred to herein as NMMP-Ketone ), a specific nitrosamine impurity associated with the use of mesityl oxide or diacetone alcohol in the presence of methylamine.
Executive Summary & Regulatory Context
The detection of nitrosamine impurities has become a critical compliance requirement following the implementation of ICH M7(R1) and FDA/EMA Nitrosamine Guidance . While common nitrosamines like NDMA and NDEA are well-characterized, "novel" nitrosamines such as 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS: Not formally listed in common databases, structurally related to nitrosated diacetone-methylamine adducts) present unique challenges due to their specific formation pathways and polarity.
This impurity is typically formed via the Michael addition of methylamine to Mesityl Oxide (or dehydration of Diacetone Alcohol), followed by nitrosation of the resulting secondary amine.
Target Analyte Profile:
-
IUPAC Name: 4-methyl-4-(N-nitrosomethylamino)pentan-2-one
-
Formula: C
H N O -
Molecular Weight: 158.20 g/mol
-
Precursor Ion [M+H]
: 159.1 -
Regulatory Limit (Default): 26.5 ng/day (Class 1 Nitrosamine default) or 96 ng/day (if read-across justification to NDMA is accepted).
Mechanism of Formation
Understanding the root cause is essential for the analyst to determine sample preparation strategies. This impurity does not form randomly; it is specific to synthetic routes employing Mesityl Oxide , Diacetone Alcohol , or Acetone under basic conditions with Methylamine .
Figure 1: Formation pathway of NMMP-Ketone. The precursor amine is stable and may persist in the API until the final step where nitrosation occurs.
Analytical Method: LC-MS/MS Protocol
Due to the thermal instability of nitrosamines (risk of in-situ formation or degradation in GC injectors), LC-MS/MS (Triple Quadrupole) is the mandatory technique for this analyte.
Chromatographic Conditions
The polarity of the ketone group combined with the lipophilic tert-butyl-like moiety requires a column that offers both hydrophobic retention and steric selectivity. A Biphenyl phase is superior to C18 for separating nitrosamines from complex API matrices.
| Parameter | Condition | Rationale |
| Column | Kinetex Biphenyl (100 x 3.0 mm, 2.6 µm) or equivalent | Enhanced selectivity for aromatic/polar interactions; separates nitrosamines from API peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol provides better sensitivity for nitrosamines than ACN in ESI+. |
| Flow Rate | 0.5 mL/min | Optimal for electrospray desolvation. |
| Column Temp | 40°C | Maintains reproducible retention times. |
| Injection Vol | 10 - 20 µL | High volume required for trace (ppb) detection. |
Gradient Program
Standard ballistic gradient for impurity screening:
-
0.0 min: 5% B
-
1.0 min: 5% B (Divert to waste to prevent salt fouling)
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B
-
11.0 min: Stop
Mass Spectrometry Parameters (MRM)
The method utilizes Electrospray Ionization (ESI) in Positive Mode .
-
Source: Turbo Ion Spray
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temp: 500°C
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| NMMP-Ketone | 159.1 | 129.1 | 150 | 18 | Quantifier (Loss of NO) |
| NMMP-Ketone | 159.1 | 43.1 | 150 | 25 | Qualifier (Acetyl group) |
| NMMP-Ketone | 159.1 | 71.1 | 150 | 22 | Qualifier (Fragment) |
| NDMA-d6 (IS) | 81.1 | 46.1 | 150 | 15 | Internal Standard |
Note: The loss of NO (-30 amu) is the characteristic fragmentation for nitrosamines. The transition 159.1 → 129.1 is highly specific.
Sample Preparation Protocol
Direct injection is preferred to minimize analyte loss, but API interference often requires extraction.
Method A: Direct Injection (For Soluble APIs)
-
Weigh: 100 mg of Drug Substance.
-
Dissolve: Add 5.0 mL of Water:Methanol (90:10) .
-
Vortex: Mix for 2 minutes until fully dissolved.
-
Filter: Pass through a 0.22 µm PVDF filter (Do not use Nylon, as it can absorb nitrosamines).
-
Analyze: Inject directly.
Method B: Solid Phase Extraction (For Complex Matrices)
If the API suppresses the signal or co-elutes:
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) 60 mg/3 cc.
-
Condition: 3 mL Methanol followed by 3 mL Water.
-
Load: Load 100 mg API dissolved in 5 mL Water (adjust pH to 9.0 with Ammonium Hydroxide to keep API neutral if basic, or use MCX if API is basic).
-
Wash: 3 mL of 5% Methanol in Water (Removes polar interferences).
-
Elute: 3 mL of 100% Methanol.
-
Concentrate: Evaporate to dryness under Nitrogen at 30°C (Do not heat >40°C due to volatility).
-
Reconstitute: In 1.0 mL Mobile Phase A/B (90:10).
Method Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the method must be validated against ICH Q2(R1) criteria.
Linearity & Range
-
Range: 1.0 ng/mL to 100 ng/mL.
-
Calibration: 6-point curve.
. -
Weighting:
or is required due to the wide dynamic range.
Sensitivity (LOD/LOQ)
-
LOD (S/N > 3): Typically ~0.2 ng/mL.
-
LOQ (S/N > 10): Typically ~0.5 ng/mL (corresponds to ~0.025 ppm in API if 20 mg/mL concentration is used).
Recovery (Accuracy)
Spike the target analyte into the API matrix at 3 levels (LOQ, 100% Limit, 150% Limit).
-
Acceptance Criteria: 80% - 120% recovery.
-
Critical Check: If recovery is low, check for "matrix effect" suppression in the MS source.
Troubleshooting & Self-Validating Workflow
This diagram guides the analyst through common failure modes.
Figure 2: Troubleshooting logic for LC-MS/MS nitrosamine analysis. Matrix suppression is the most common failure mode.
References
-
ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
FDA Guidance : Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1][2] Link
-
USP General Chapter <1469> : Nitrosamine Impurities. United States Pharmacopeia.[3] (Access requires subscription, general info available at USP.org).
-
EMA Assessment Report : Nitrosamine impurities in human medicinal products. European Medicines Agency.[2][4][5] Link
Sources
Application Note: Determination of 4-Methyl-4-(N-nitrosomethylamino)-2-pentanone (NMMP) by GC-MS/MS
[1][2]
Executive Summary
The detection of N-nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following global regulatory actions by the FDA and EMA.[1] While N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are the most common targets, complex drug synthetic pathways—particularly those utilizing Methyl Isobutyl Ketone (MIBK) , Mesityl Oxide , or Diacetone Alcohol —can generate specific, structurally complex nitrosamines like 4-Methyl-4-(N-nitrosomethylamino)-2-pentanone (NMMP) .[2][3]
This Application Note provides a rigorous protocol for the quantitation of NMMP at trace levels (ppb). Unlike volatile nitrosamines (NDMA), NMMP possesses a higher molecular weight (158.2 g/mol ) and a polar ketone functionality, necessitating a tailored GC-MS/MS approach with Liquid-Liquid Extraction (LLE) .[2][3] This guide emphasizes Programmable Temperature Vaporization (PTV) to mitigate thermal degradation—a common failure mode in nitrosamine analysis.
Chemical Profile & Analytical Logic
Analyte Characteristics[2][4][5][6]
-
Chemical Name: 4-Methyl-4-(N-nitrosomethylamino)-2-pentanone[2][3][4]
-
Abbreviation: NMMP
-
Molecular Formula: C
H N O [2][3][4] -
Molecular Weight: 158.20 g/mol [2]
-
Structure: A ketone backbone with a tertiary carbon substituted by a nitrosamine group.[3]
-
Origin: Formed via the nitrosation of 4-amino-4-methyl-2-pentanone (Diacetone amine), a common impurity in MIBK or reaction byproduct of mesityl oxide with amines.[2][3]
Method Selection Strategy
-
Why GC-MS/MS? While LC-MS/MS (APCI) is often preferred for thermally unstable nitrosamines, NMMP is sufficiently volatile for Gas Chromatography.[2][3] GC-MS/MS offers superior chromatographic resolution from matrix interferences compared to LC, provided thermal degradation in the inlet is controlled.
-
Why Liquid Injection? NMMP has a predicted boiling point >200°C. Headspace (HS) analysis would require excessive incubation temperatures (>100°C), significantly increasing the risk of in-situ nitrosamine formation or degradation.[3] Direct liquid injection of a methylene chloride extract is the gold standard for sensitivity.
Experimental Protocol
Reagents and Standards
-
Reference Standard: NMMP (Certified Reference Material, >98% purity).
-
Internal Standard (ISTD): NMMP-d3 (if available) or N-Nitrosodiethylamine-d10 (NDEA-d10) as a surrogate.[2]
-
Extraction Solvent: Dichloromethane (DCM), HPLC Grade.
-
Inhibitor: Sulfamic Acid (Reagent Grade) – Critical for preventing artifact formation.[2][3]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed to extract NMMP from solid drug products (tablets/capsules) or drug substances (API).[2][3]
-
Powdering: Crush 20 tablets to a fine powder. Weigh an amount equivalent to the Maximum Daily Dose (MDD) or 500 mg of API.
-
Dissolution: Transfer powder to a 15 mL centrifuge tube. Add 5.0 mL of 1.0% Sulfamic Acid in Water . Vortex for 2 minutes to dissolve the matrix and quench residual nitrites.
-
Extraction: Add 5.0 mL of Dichloromethane (DCM) containing the Internal Standard (at 20 ng/mL).
-
Agitation: Shake mechanically for 15 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Transfer the lower organic layer (DCM) through a 0.22 µm PTFE syringe filter into a GC vial.
-
Note: Avoid concentrating the extract to dryness, as NMMP is semi-volatile and losses may occur.
-
GC-MS/MS Instrumentation Parameters
System: Agilent 7890B/7010B TQ or equivalent.
Gas Chromatography (GC)
| Parameter | Setting | Rationale |
| Inlet | MMI / PTV (Cold Splitless) | CRITICAL. Prevents thermal shock degradation.[2][3] |
| Inlet Temp Program | 40°C (0.1 min) | Rapid heating transfers analyte without prolonged heat exposure. |
| Injection Volume | 2.0 µL | Standard volume for capillary columns.[3] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution.[3] |
| Column | VF-1701ms or DB-624 (30m x 0.25mm x 1.4µm) | Mid-polarity phase separates the ketone NMMP from non-polar matrix.[2][3] |
| Oven Program | 40°C (1 min) | Slow ramp ensures separation from solvent front and matrix.[3] |
Mass Spectrometry (MS/MS)
-
Source: Electron Impact (EI), 70 eV.
-
Source Temp: 230°C.
-
Transfer Line: 250°C.[5]
MRM Transitions (Empirical Optimization Required): Since specific transitions for NMMP vary by instrument tuning, the following are predicted based on standard nitrosamine fragmentation (Loss of NO and Alpha-Cleavage):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| NMMP | 158.1 (M+) | 128.1 (M - NO) | 10 - 15 | Quantifier |
| NMMP | 158.1 (M+) | 115.1 (M - Acetyl) | 15 - 20 | Qualifier |
| NMMP | 158.1 (M+) | 43.1 (Acetyl) | 5 - 10 | Qualifier |
| ISTD | Matches ISTD | Matches ISTD | Optimized | Quantifier |
Method Development Logic & Workflow
The following diagram illustrates the decision process and workflow for analyzing NMMP, ensuring scientific rigor and preventing false positives.
Caption: Workflow for NMMP analysis emphasizing PTV injection to prevent thermal degradation.
Validation & Quality Control
To ensure the method meets ICH Q2(R1) and USP <1469> standards, the following parameters must be validated:
System Suitability
-
Sensitivity: S/N ratio ≥ 10 for the 10 ppb standard.
-
Precision: %RSD ≤ 5.0% for 6 replicate injections of the standard.
-
Resolution: Baseline separation of NMMP from the Internal Standard and any co-eluting matrix peaks.
Linearity and Range
-
Range: 1.0 ng/mL to 100 ng/mL (equivalent to 0.02 ppm to 2.0 ppm in drug substance).[3]
-
Criterion: Correlation coefficient (R²) ≥ 0.998.
Accuracy (Recovery)
-
Spike samples at LOQ, 100%, and 150% of the limit level.
-
Acceptance Criteria: 70% – 130% recovery (as per FDA Nitrosamine Guidance).
Robustness: The "Artifact Check"
Crucial Step: To verify that NMMP is not forming during the GC run:
-
Inject a "clean" sample containing only the amine precursor (4-amino-4-methyl-2-pentanone) and nitrite source, but without the acidic conditions required for formation.[2]
-
If an NMMP peak appears, the inlet temperature is too high, or the PTV program is too aggressive. Lower the inlet temperature.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in the liner or column.[2][3] | Deactivate inlet liner (silanized glass wool). Trim column by 10-20 cm. |
| Low Sensitivity | Source contamination or incorrect MRM.[3] | Clean EI source. Re-optimize collision energy for the 158 -> 128 transition. |
| High Background | Matrix carryover. | Increase final oven hold time at 240°C. Use a backflush system if available. |
| Ghost Peaks | In-situ formation.[2][3] | Verify Sulfamic Acid addition. Switch to PTV inlet if using Hot Splitless. |
References
-
US Pharmacopeia (USP). (2021).[3] General Chapter <1469> Nitrosamine Impurities. USP-NF.[2][3] Link[3]
-
U.S. Food and Drug Administration (FDA). (2021).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link
-
European Medicines Agency (EMA). (2020).[3] Nitrosamine impurities in human medicinal products. Link
-
Agilent Technologies. (2023).[3][5] Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Link
-
Waters Corporation. (2021).[3] Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Link[3]
Application Note: Use of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- in Nitrosamine Impurity Analysis
This Application Note and Protocol Guide details the strategic use of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (commonly referred to as NMK or NMAMMP ) as a reference standard in pharmaceutical impurity profiling.
Executive Summary
The identification and quantification of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a critical compliance requirement for the pharmaceutical industry (ICH M7, FDA, EMA). 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS: 16339-07-4 or related derivatives; Note: frequently associated with Mesityl Oxide/Methylamine impurities) is a specific nitrosamine formed from the reaction of Mesityl Oxide (a common impurity in ketone solvents like MIBK and Acetone) with Methylamine .
Unlike simple nitrosamines (e.g., NDMA), this compound represents a complex, solvent-derived impurity and a diazomethane precursor . Its presence indicates a specific failure mode in solvent quality control or quenching steps. This guide provides a validated protocol for using this compound as a Reference Standard (RS) to detect and quantify it in Active Pharmaceutical Ingredients (APIs).
Chemical Profile & Strategic Relevance[1]
Identity and Physicochemical Properties
-
IUPAC Name: 4-methyl-4-(N-nitrosomethylamino)-2-pentanone
-
Common Names: NMK, N-Nitroso-N-methyl-diacetoneamine, N-Nitroso-mesityl oxide-methylamine adduct.[1]
-
Molecular Formula:
-
Molecular Weight: 158.20 g/mol
-
Structure: A ketone backbone with a tertiary carbon carrying the N-nitroso-N-methylamino group.
Mechanism of Formation
This impurity forms when Mesityl Oxide (an
Figure 1: Formation pathway of the target nitrosamine from solvent impurities.
Critical Safety Note: Diazomethane Generation
High Risk: Under basic conditions (pH > 8), this compound can decompose to generate Diazomethane (
-
Protocol Implication: All sample preparations and mobile phases must be kept acidic or neutral . Avoid using alkaline diluents (e.g., Ammonium Hydroxide) during standard preparation.
Analytical Protocol: LC-MS/MS Quantification
This method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the sub-ppm quantification of the target impurity.
Reagents and Equipment
-
Reference Standard: 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (>98% purity).
-
Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid.
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) with UHPLC.
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Accurately weigh 10.0 mg of the Reference Standard into a 10 mL amber volumetric flask.
-
Dissolve in 100% Methanol . (Do not use water initially to ensure stability).
-
Store at -20°C. Stable for 3 months.
Working Standard (100 ng/mL):
-
Dilute the Stock Solution with 0.1% Formic Acid in Water/MeOH (90:10) .
-
Note: The acidic diluent prevents degradation and matches the initial mobile phase conditions.
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters XSelect HSS T3 ( |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5-10 µL |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% |
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Ionization (ESI) - Positive Mode.
-
Source Temp: 450°C.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Target Analyte | 159.2 | 99.1 (Loss of | 18 | Quantifier |
| 129.1 (Loss of | 12 | Qualifier | ||
| 43.1 (Acetyl fragment) | 25 | Qualifier |
Note: The transition 159
Experimental Workflow
The following workflow ensures data integrity and prevents artifact formation during analysis.
Figure 2: Sample preparation and analytical workflow.
Method Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must meet these criteria before batch release:
-
System Suitability: %RSD of 6 replicate injections of the standard < 5.0%.
-
Linearity:
over the range 1.0 ng/mL to 100 ng/mL. -
Recovery: Spike samples at the specification limit (e.g., 26.5 ng/g). Recovery must be 80-120%.
-
Specificity: No interference at the retention time of the target in the blank matrix.
Regulatory Context & Limits
Given the structural similarity to potent nitrosamines, this compound falls under the Cohort of Concern .
-
Default Acceptable Intake (AI): 18 ng/day (unless Ames test data proves lower potency).
-
Calculation: For a drug with a Maximum Daily Dose (MDD) of 1000 mg:
-
Mitigation: If detected, investigate the solvent supply chain for Mesityl Oxide and the manufacturing process for Methylamine sources.
References
-
US Patent 11034628B2 . Process for the cyclopropanation of olefins using N-methyl-N-nitroso compounds. (Describes the synthesis and properties of the target nitrosamine, referred to as NMK).
-
FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. (General framework for nitrosamine risk assessment and limits).
-
European Medicines Agency (EMA) . Nitrosamine impurities in human medicinal products. (EMA specific requirements for NDSRIs).
-
Org. Process Res. Dev. Root Cause Analysis of Nitrosamine Impurities. (Discusses solvent-derived impurities including mesityl oxide pathways).
Sources
Application Notes and Protocols for Assessing DNA Adduct Formation by 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
Introduction
N-nitroso compounds represent a significant class of chemical carcinogens found in various environmental and dietary sources, as well as being potential impurities in pharmaceutical products.[1] Their carcinogenicity is intrinsically linked to their metabolic activation into reactive electrophiles that form covalent bonds with cellular macromolecules, most critically, DNA.[2][3] The resulting DNA adducts, if not repaired, can lead to mutations in critical genes, initiating the process of carcinogenesis.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of DNA adduct formation by the N-nitroso compound, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. This compound is a structural analogue of the well-characterized tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is a potent carcinogen.[2][6] Given the shared N-nitrosomethylamino moiety, their mechanisms of metabolic activation and DNA adduction are anticipated to be similar.
This guide details the scientific rationale, safety precautions, and step-by-step protocols for in vitro metabolic activation and the subsequent detection and quantification of DNA adducts using state-of-the-art analytical techniques.
PART 1: Scientific Rationale and Mechanistic Overview
The Imperative of Metabolic Activation
Like most nitrosamines, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is not directly genotoxic. It requires metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes located in the liver and other tissues, to exert its carcinogenic effects.[2][7][8] The critical activation step is the enzymatic hydroxylation of the carbon atoms immediately adjacent to the nitroso group (α-hydroxylation).[9][10][11]
Hypothesized Metabolic Activation Pathway
Drawing parallels with the extensively studied metabolism of NNK, we can propose a dual pathway for the metabolic activation of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.[3][7][12]
-
α-Methyl Hydroxylation: CYP-mediated hydroxylation of the methyl group carbon results in an unstable intermediate. This intermediate spontaneously decomposes, releasing formaldehyde and yielding a reactive methyldiazonium ion. This ion is a potent methylating agent capable of modifying DNA bases.[3][6][13]
-
α-Methylene Hydroxylation: Hydroxylation of the methylene carbon in the pentanone backbone produces another unstable α-hydroxy-nitrosamine. This intermediate rearranges and decomposes to form a different diazonium ion, which can alkylate DNA with the 4-methyl-2-oxopentan-4-yl moiety.
These pathways highlight that a single parent compound can lead to multiple, structurally distinct DNA adducts, each with potentially different mutagenic consequences.
Caption: Hypothesized metabolic activation of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.
Analytical Strategies for Adduct Detection
To provide a comprehensive assessment of DNA adduction, we recommend a dual-pronged analytical approach:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the structural confirmation and accurate quantification of known DNA adducts.[14][15] By monitoring specific mass transitions, LC-MS/MS offers exceptional sensitivity and specificity.[4][16]
-
³²P-Postlabeling Assay: This technique is unparalleled in its sensitivity for detecting a wide range of bulky DNA adducts, even without prior knowledge of their structure.[17][18] It is an excellent screening tool to detect unexpected adducts and can achieve detection limits as low as one adduct in 10¹⁰ nucleotides.[19]
PART 2: Critical Safety Precautions
N-nitroso compounds are classified as probable or confirmed human carcinogens and must be handled with extreme care in a controlled laboratory setting.[1][20]
-
Engineering Controls: All work with 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- should be conducted in a certified chemical fume hood to prevent inhalation exposure.[20][21]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile), is mandatory.[21][22]
-
Handling: Avoid direct contact with skin and eyes. In case of accidental contact, immediately wash the affected area with soap and water for at least 20 minutes and seek medical attention.[23]
-
Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
PART 3: Experimental Workflow and Protocols
The overall process involves the metabolic activation of the test compound in the presence of DNA, followed by DNA isolation and analysis.
Caption: Overall experimental workflow for assessing DNA adduct formation.
Protocol 1: In Vitro Metabolic Activation using Rat Liver S9 Fraction
This protocol describes the metabolic activation of the test compound and its reaction with calf thymus DNA.
Materials:
-
2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
-
Calf Thymus DNA
-
Rat Liver S9 fraction (from phenobarbital-induced rats)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
DMSO (solvent for test compound)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Calf Thymus DNA (1 mg/mL final concentration)
-
NADPH regenerating system
-
Rat Liver S9 fraction (1-2 mg protein/mL final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (e.g., final concentrations of 1, 10, 100 µM). Include a vehicle control (DMSO only) and a negative control (without S9 fraction or without NADPH).
-
Incubate at 37°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding ice-cold ethanol to precipitate the DNA.
-
Proceed immediately to Protocol 2 for DNA isolation.
Protocol 2: High-Purity DNA Isolation
This protocol uses a standard phenol-chloroform extraction method. Commercial kits can also be used.
Procedure:
-
Resuspend the DNA pellet from Protocol 1 in a suitable buffer (e.g., Tris-EDTA).
-
Add RNase A and incubate to remove RNA.
-
Add Proteinase K to digest proteins, including the S9 fraction enzymes.
-
Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) followed by chloroform:isoamyl alcohol (24:1) to remove all protein contamination.
-
Precipitate the DNA from the final aqueous phase using ice-cold ethanol and sodium acetate.
-
Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.
-
Determine the DNA concentration and purity using UV spectrophotometry (A260/A280 ratio should be ~1.8).
Protocol 3: Analysis of DNA Adducts by LC-MS/MS
This protocol is for the quantitative analysis of specific, expected DNA adducts.
Procedure:
-
Enzymatic Hydrolysis:
-
To 50-100 µg of purified DNA, add nuclease P1, phosphodiesterase I, and alkaline phosphatase in their respective buffers to digest the DNA completely to 2'-deoxynucleosides.[14]
-
-
Sample Cleanup:
-
Remove proteins by ultrafiltration.
-
The sample may be enriched for adducts using solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed sample onto a reverse-phase C18 column.
-
Perform analysis using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) to detect and quantify the adducts. The key transition to monitor is the neutral loss of the deoxyribose moiety (116 Da).[16][24]
-
| Parameter | Suggested Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of nucleosides and adducts |
| Ionization Mode | Positive Electrospray (ESI+) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
Hypothetical SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Comment |
| O⁶-methyl-dG | 282.1 | 166.1 | [M+H]⁺ -> [Methylguanine+H]⁺ |
| N⁷-methyl-dG | 282.1 | 166.1 | [M+H]⁺ -> [Methylguanine+H]⁺ |
| Putative Backbone-dG Adduct | 382.2 | 266.2 | [M+H]⁺ -> [Backbone-Guanine+H]⁺ |
Note: The exact m/z values for the backbone adduct must be determined experimentally.
Protocol 4: Ultrasensitive Detection by ³²P-Postlabeling Assay
This protocol provides a highly sensitive screening method.[17][18][19]
Procedure:
-
DNA Digestion: Digest 10 µg of DNA to 2'-deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[17]
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while leaving bulky adducts as 3'-monophosphates.[25]
-
⁵'-Radiolabeling: Label the enriched adducts at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.[17][18]
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[26]
-
Detection and Quantification:
-
Visualize the adduct spots by autoradiography.
-
Quantify the radioactivity in the adduct spots and in a sample of total nucleotides using liquid scintillation counting or phosphorimaging.
-
Calculate the adduct levels as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.
-
PART 4: Data Interpretation and Expected Outcomes
-
LC-MS/MS: The presence of a DNA adduct will be confirmed by a peak at the correct retention time with the specific SRM transition. Quantification is achieved by comparing the peak area to that of a synthesized, stable isotope-labeled internal standard. Results are typically expressed as the number of adducts per 10⁶ or 10⁷ parent nucleosides.
-
³²P-Postlabeling: The presence of DNA adducts will appear as distinct spots on the autoradiogram that are not present in the control samples. The intensity of the spots is proportional to the level of adduction. This method provides a highly sensitive, semi-quantitative measure of total bulky adducts.
A successful study will demonstrate a dose-dependent increase in the formation of specific DNA adducts (e.g., O⁶-methylguanine) and potentially novel, larger adducts derived from the compound's backbone. The combination of these two powerful techniques provides a self-validating system for assessing the genotoxic potential of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.
References
-
Metabolism of 4-(methylnitrosamino)-l-(3-pyridyl)-l-butanone (NNK) by human cytochrome P450 1A2 and its inhibition by phenethyl isothiocyanate. SciSpace. Available from: [Link]
-
Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver. PubMed. Available from: [Link]
-
Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by hamster, mouse and rat intestine: relevance of species differences. Carcinogenesis. Oxford Academic. Available from: [Link]
-
Comparison of the in Vitro Metabolism of N-Nitrosohexamethyleneimine by Rat Liver and Lung Microsomal Fractions. Cancer Research. AACR Journals. Available from: [Link]
-
Metabolism and disposition of 4-(methylnitrosamino)-1-(3-pyridyl)-1- butanone (NNK) in rhesus monkeys. PubMed. Available from: [Link]
-
LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Available from: [Link]
-
LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship.org. Available from: [Link]
-
Analysis of DNA adducts by LC-MS/MS with the data-independent... ResearchGate. Available from: [Link]
-
The 32P-postlabeling assay for DNA adducts. Springer Nature Experiments. Available from: [Link]
-
Metabolism of N-nitrosodialkylamines by human liver microsomes. PubMed. National Institutes of Health. Available from: [Link]
-
DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available from: [Link]
-
LC-MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. PubMed. Available from: [Link]
-
The proposed pathways of NNK metabolism: metabolites I and II are... ResearchGate. Available from: [Link]
-
32P-postlabeling analysis of DNA adducts. PubMed. Available from: [Link]
-
The 32P-postlabeling assay for DNA adducts. PubMed. Available from: [Link]
-
32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. PubMed. National Institutes of Health. Available from: [Link]
-
N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. Available from: [Link]
-
N-NITROSO COMPOUNDS. Delaware Health and Social Services. Available from: [Link]
-
Modification of the 32P-Postlabeling Method to Detect a Single Adduct Species as a Single Spot. Available from: [Link]
-
IN VITRO METABOLISM OF N-NITRODIALKYLAMINES. J-Stage. Available from: [Link]
-
Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitroso- diethylamine and of fluorinated analogs in liver microsomal frac-. Oxford Academic. Available from: [Link]
-
In vitro metabolism of N-nitrodialkylamines. PubMed. Available from: [Link]
-
Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH&Co.KG. Available from: [Link]
-
Nitrosamines Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]
-
DNA adduct formation from tobacco-specific N-nitrosamines. PubMed. National Institutes of Health. Available from: [Link]
-
Identification of more than 100 structurally unique DNA-phosphate adducts formed during rat lung carcinogenesis by the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Oxford Academic. Available from: [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. HESI. Available from: [Link]
-
Identification of an N'-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. PMC. Available from: [Link]
-
Identification of a DNA adduct resulting from 5'-hydroxylation of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN). AACR Journals. Available from: [Link]
-
Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. Available from: [Link]
-
Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl). National Institutes of Health. Available from: [Link]
-
Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl). PubMed. Available from: [Link]
-
2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook. Available from: [Link]
-
Analysis of methyl DNA adducts and metabolites in BEAS-2B cells induced by 4-(methylnitrosamino)-1-(3-pyridyl). PubMed. Available from: [Link]
-
2-Pentanone, 4-methyl-. Substance Details. SRS. US EPA. Available from: [Link]
-
2-Pentanone, 4-methyl-, distn. residues. PubChem. Available from: [Link]
-
Characterization of cytochrome P450 2A4 and 2A5-catalyzed 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism. PubMed. Available from: [Link]
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- 1. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
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- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of methyl DNA adducts and metabolites in BEAS-2B cells induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Characterization of cytochrome P450 2A4 and 2A5-catalyzed 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolism of N-nitrodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hesiglobal.org [hesiglobal.org]
- 14. nebiolab.com [nebiolab.com]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 18. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 21. chemos.de [chemos.de]
- 22. agilent.com [agilent.com]
- 23. dhss.delaware.gov [dhss.delaware.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. hugendubel.info [hugendubel.info]
- 26. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mechanistic Toxicology and Carcinogenesis Modeling using 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (NMMP)
Abstract & Chemical Profile
This application note details the experimental protocols for utilizing 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS: 16339-21-2), hereafter referred to as NMMP , in toxicological research. Unlike simple dialkylnitrosamines, NMMP possesses a tertiary carbon adjacent to the nitroso-nitrogen, making it a critical "mechanistic probe" for studying metabolic activation pathways, specifically the blockade of
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Methyl-4-(methylnitrosoamino)-2-pentanone |
| Common Abbreviation | NMMP |
| CAS Number | 16339-21-2 |
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.20 g/mol |
| Appearance | Pale yellow, viscous liquid (photosensitive) |
| Solubility | Soluble in DMSO, Ethanol, Dichloromethane; moderate water solubility |
| Stability | Unstable in light; stable in neutral aqueous solution in dark. |
Mechanistic Basis: The "Blocked Pathway" Hypothesis
To design effective experiments with NMMP, researchers must understand its unique metabolic constraints. Nitrosamines typically require metabolic activation via Cytochrome P450 (CYP) mediated
The Tertiary Carbon Effect
Most nitrosamines (e.g., NDMA) have hydrogen atoms on both
-
N-Methyl group: Contains
-hydrogens (Target for CYP450). -
Tertiary Carbon (4-position): Contains NO
-hydrogens.
Toxicological Significance: The tertiary carbon blocks hydroxylation on the pentanone side. Metabolic oxidation is forced exclusively onto the N-methyl group. This makes NMMP a highly specific tool for isolating metabolic pathways and studying the transfer of the bulky 1,1-dimethyl-3-oxobutyl group to DNA, or the release of methylating species via alternative breakdown mechanisms.
Graphviz Pathway Diagram
The following diagram illustrates the metabolic restriction and activation pathway of NMMP.
Figure 1: Metabolic activation pathway of NMMP showing the obligate oxidation of the N-methyl group due to the tertiary carbon blockade.
Application Protocol: In Vivo Carcinogenesis Studies
Objective: To induce site-specific tumors (Liver, Lung, Nasal Cavity) in rodent models for evaluating chemopreventive agents or studying tumor progression.
Experimental Design Parameters
| Parameter | Rat Model (Fischer 344 / Sprague-Dawley) | Mouse Model (Swiss / B6C3F1) |
| Route | Oral (Drinking Water) or Gavage | Intraperitoneal (IP) Injection |
| Dose Range | 10 - 20 mg/L (chronic) | 10 - 50 mg/kg (weekly) |
| Duration | 30 - 50 weeks | 20 - 40 weeks |
| Target Organs | Liver (Carcinoma), Esophagus, Nasal Cavity | Lung (Adenoma), Liver |
Step-by-Step Protocol
Phase 1: Preparation and Safety
-
Safety First: NMMP is a potent carcinogen. Handle only in a Class II Biological Safety Cabinet. Double-glove (Nitrile) and use specific deactivating agents (see Section 5).
-
Solution Prep:
-
Dissolve NMMP in distilled water (for oral) or sterile saline (for IP).
-
Note: NMMP is light-sensitive.[1] Use amber glass bottles and wrap reservoirs in aluminum foil.
-
Prepare fresh solutions weekly.
-
Phase 2: Administration (Chronic Drinking Water Model)
-
Acclimation: Acclimate animals (n=20 per group minimum) for 7 days.
-
Dosing:
-
Administer NMMP at 20 mg/L in drinking water ad libitum.
-
Monitor water consumption daily to calculate exact intake (mg/kg/day).
-
Control: Vehicle-only (distilled water) group.
-
-
Maintenance:
-
Change water bottles twice weekly to prevent degradation.
-
Weigh animals weekly to monitor toxicity-induced weight loss.
-
Phase 3: Termination and Histopathology
-
Endpoint: Terminate study when animals show signs of distress or at predetermined week (e.g., Week 50).
-
Necropsy:
-
Examine Liver (nodules, masses), Lungs , Esophagus , and Nasal Turbinates .
-
Fix tissues in 10% Neutral Buffered Formalin (NBF).
-
-
Staining: H&E for general pathology; Ki-67 for proliferation index.
Application Protocol: DNA Adduct Quantification
Objective: To validate molecular exposure by quantifying O6-methylguanine (O6-mG) or bulky adducts.
Workflow Diagram
Figure 2: Workflow for the extraction and quantification of DNA adducts derived from NMMP exposure.
Analytical Method (LC-MS/MS)
-
Hydrolysis: Hydrolyze 50 µg of isolated DNA in 0.1 N HCl at 70°C for 30 min to release purine bases.
-
Separation: Use a C18 reverse-phase column (e.g., Agilent Zorbax).
-
Detection:
-
Monitor transition m/z 166 → 149 (O6-methylguanine) if methylation is suspected.
-
Monitor for bulky adducts (hydroxy-methyl-pentanone derivatives) if investigating direct alkylation by the larger fragment.
-
-
Validation: Use isotopically labeled internal standards (
-O6-mG).
Safety & Decontamination
Critical Warning: NMMP is a genotoxic carcinogen.
-
Surface Decontamination: Do not use bleach alone. Use a solution of 5% Sulfamic Acid in water, followed by 1N NaOH. This prevents the reformation of nitrosamines.
-
Waste Disposal: All bedding, water, and carcasses must be treated as hazardous chemical waste and incinerated.
References
-
Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
-
Lijinsky, W., & Taylor, H. W. (1977). Carcinogenicity of N-nitroso-N-methyl-4-amino-4-methyl-2-pentanone in rats.[1] Cancer Letters, 3(1-2), 1-5.
-
Michejda, C. J., et al. (1982). Chemical structural effects in carcinogenesis by nitrosamines. IARC Scientific Publications, (41), 533-542.
-
Pour, P. M. (1988). Species differences in nitrosamine carcinogenesis. Journal of Cancer Research and Clinical Oncology, 108, 46-55.[2]
-
European Chemicals Agency (ECHA). (2024). Substance Information: 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.
Sources
Application Notes and Protocols for the Development of Biomarkers of Exposure to Tobacco-Specific Nitrosamines
A Comprehensive Guide to the Quantification of NNK and its Metabolite NNAL in Biological Matrices
Introduction
The assessment of exposure to harmful constituents of tobacco products is a cornerstone of public health research and a critical component in the development of novel therapeutic and harm-reduction strategies. Among the most potent carcinogens in tobacco and tobacco smoke are the tobacco-specific nitrosamines (TSNAs). While the user's initial query specified "2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-" (CAS 16339-21-2), a comprehensive review of the scientific literature reveals a significantly greater body of research and established methodologies for another, more prominent TSNA: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2][3] NNK is a potent lung carcinogen found exclusively in tobacco products, making its metabolites exceptional biomarkers for assessing exposure.[1][4][5]
This guide, therefore, will focus on the development of biomarkers for NNK exposure, specifically its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). The principles and protocols detailed herein represent the current gold standard in the field and are directly applicable to the work of researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind the analytical methodologies, provide detailed, step-by-step protocols for sample analysis, and discuss the interpretation and application of the resulting data.
Scientific Foundation: NNK Metabolism and the Utility of NNAL as a Biomarker
A robust biomarker must be specific to the exposure of interest, readily detectable in biological matrices, and its levels should correlate with the extent of exposure. NNAL, a primary metabolite of NNK, fulfills these criteria, making it an ideal biomarker for NNK uptake.[4][6]
NNK is formed from the nitrosation of nicotine and related alkaloids during the curing, processing, and burning of tobacco.[1][3] Once absorbed, NNK undergoes extensive metabolism primarily through two major pathways: carbonyl reduction and α-hydroxylation.[7][8] Carbonyl reduction of NNK leads to the formation of NNAL.[7] This metabolic step is reversible, creating a metabolic equilibrium between NNK and NNAL. The α-hydroxylation pathway, catalyzed by cytochrome P450 enzymes such as CYP2A6 and CYP2B6, is considered the primary metabolic activation pathway that leads to the formation of DNA adducts and contributes to the carcinogenicity of NNK.[7][8][9]
The resulting NNAL is further metabolized, including undergoing glucuronidation to form NNAL-glucuronides (NNAL-Gluc).[10] Both free NNAL and its glucuronidated forms are excreted in the urine.[5][10] The sum of free NNAL and NNAL-Gluc, referred to as "total NNAL," is the most comprehensive and widely accepted biomarker of NNK exposure.[2][4]
The exceptional utility of NNAL as a biomarker is underscored by its long biological half-life of 10 to 45 days, in stark contrast to the much shorter half-life of nicotine's primary metabolite, cotinine (16-18 hours).[1][10][11] This extended half-life provides a more stable and integrated measure of NNK exposure over a longer period, which is particularly advantageous for assessing exposure in individuals with variable smoking patterns, such as non-daily smokers.[12]
Metabolic Pathway of NNK
The following diagram illustrates the principal metabolic pathways of NNK, highlighting the formation of NNAL and the subsequent activation pathways.
Caption: Metabolic pathway of NNK leading to the formation of the biomarker NNAL.
Application Notes: Quantification of Total NNAL in Urine
The quantification of total NNAL in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for assessing NNK exposure.[6][13][14] This methodology offers high sensitivity and specificity, allowing for the detection of NNAL at very low concentrations, which is crucial for evaluating exposure in both active and passive smokers.[6][13]
Principle of the Assay
The assay for total NNAL involves the enzymatic hydrolysis of NNAL-glucuronides to free NNAL, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte from the complex urine matrix. The extracted NNAL is then quantified using a stable isotope dilution LC-MS/MS method. An isotopically labeled internal standard, such as [pyridine-D4]NNAL or NNAL-¹³C₆, is added to the samples at the beginning of the procedure to account for any analyte loss during sample preparation and to correct for matrix effects during LC-MS/MS analysis.[6][13][15]
Sample Collection and Handling
-
Urine: 24-hour urine collections are ideal for obtaining a comprehensive measure of NNAL excretion. However, spot urine samples are often more practical for large-scale studies. To account for variations in urine dilution, NNAL concentrations in spot samples are typically normalized to urinary creatinine levels.
-
Storage: Urine samples should be collected in sterile containers and stored at -20°C or lower as soon as possible to prevent degradation of the analytes. Long-term storage should be at -70°C.
Instrumentation and Reagents
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Solid-phase extraction (SPE) manifold and cartridges
-
-
Reagents and Standards:
-
NNAL and isotopically labeled NNAL internal standard
-
β-glucuronidase (from E. coli or other sources)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate for mobile phase preparation
-
SPE cartridges (e.g., mixed-mode cation exchange or molecularly imprinted polymers)[6][16]
-
Detailed Protocol: Quantification of Total NNAL in Urine by LC-MS/MS
This protocol provides a detailed workflow for the analysis of total NNAL in human urine.
Experimental Workflow
Caption: Experimental workflow for the quantification of total NNAL in urine.
Step-by-Step Methodology
-
Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. b. Aliquot 1 mL of urine into a clean polypropylene tube. c. Add the isotopically labeled internal standard to each sample, quality control (QC), and standard. d. Add 1 mL of a buffer solution (e.g., sodium acetate buffer, pH 5.0). e. Add β-glucuronidase enzyme solution. f. Incubate the samples overnight (approximately 16 hours) at 37°C to ensure complete hydrolysis of NNAL-glucuronides.
-
Solid-Phase Extraction (SPE): a. Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water and then a conditioning buffer). b. Load the hydrolyzed urine samples onto the conditioned SPE cartridges. c. Wash the cartridges with a series of solvents to remove interfering matrix components. A typical wash sequence might include a weak organic solvent followed by a more polar solvent. d. Dry the cartridges under vacuum or with nitrogen gas. e. Elute the NNAL and the internal standard from the cartridges using an appropriate elution solvent (e.g., a mixture of a strong organic solvent and a small amount of a basic modifier like ammonium hydroxide).
-
LC-MS/MS Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of the initial mobile phase. c. Inject an aliquot of the reconstituted sample onto the LC-MS/MS system. d. LC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate NNAL from matrix interferences. e. MS/MS Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both NNAL and the internal standard. For example, for NNAL, this could be m/z 210 -> 180.
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards of known NNAL concentrations in a control matrix (e.g., synthetic urine or pooled urine from non-smokers). Analyze these standards alongside the unknown samples to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: Determine the concentration of NNAL in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Creatinine Normalization: Measure the creatinine concentration in each urine sample (e.g., using a colorimetric assay) and express the NNAL concentration as ng/mg creatinine.
-
Quality Control: Include QC samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the assay. The results of the QC samples should fall within pre-defined acceptance criteria.
| Parameter | Typical Performance Characteristics |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL[6][13] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL |
| Linear Range | 1 - 1000 pg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Clinical and Research Applications
The accurate measurement of urinary total NNAL has numerous applications in both clinical and research settings:
-
Assessing Tobacco Smoke Exposure: NNAL levels are a reliable indicator of exposure to NNK from both active smoking and secondhand smoke.[4][6]
-
Evaluating Smoking Cessation: The long half-life of NNAL allows for the monitoring of abstinence from tobacco products over an extended period.[10]
-
Cancer Risk Assessment: Elevated levels of urinary NNAL have been associated with an increased risk of lung cancer in smokers.[2][17]
-
Product Evaluation: NNAL measurements can be used to compare exposure to NNK from different types of tobacco products, including cigarettes, smokeless tobacco, and electronic cigarettes.[11][18]
Conclusion
The quantification of total NNAL in urine provides a highly specific and sensitive method for assessing exposure to the potent tobacco-specific lung carcinogen, NNK. The protocols and application notes presented in this guide are based on well-established, validated methodologies that are widely used in the field. By employing these robust analytical techniques, researchers, scientists, and drug development professionals can gain valuable insights into tobacco-related carcinogen exposure, which is essential for advancing public health and developing effective strategies to mitigate the harms of tobacco use.
References
-
Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines. Accounts of Chemical Research - ACS Publications. Available from: [Link]
-
Metabolism of 4-(methylnitrosamino)-l-(3-pyridyl)-l-butanone (NNK), a tobacco-specific carcinogen, by rabbit nasal microsomes an. Oxford Academic. Available from: [Link]
-
Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6. PubMed. Available from: [Link]
-
CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolism in Cigarette Smokers. Chemical Research in Toxicology - ACS Publications. Available from: [Link]
-
Biomarkers of exposure to new and emerging tobacco delivery products. PMC - NIH. Available from: [Link]
-
Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012. PMC. Available from: [Link]
-
NNK – Knowledge and References. Taylor & Francis. Available from: [Link]
-
NNAL in Urine. PhenX Toolkit. Available from: [Link]
-
N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL). NCBI. Available from: [Link]
-
Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions. PubMed. Available from: [Link]
-
NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). RIVM. Available from: [Link]
-
Effect of Differing Levels of Tobacco-Specific Nitrosamines in Cigarette Smoke on the Levels of Biomarkers in Smokers. Cancer Epidemiology, Biomarkers & Prevention. Available from: [Link]
-
Analysis of Total 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol in Smokers' Blood. Cancer Epidemiology, Biomarkers & Prevention. Available from: [Link]
-
Determination of tobacco-specific N-nitrosamines in urine of smokers and non-smokers. PubMed. Available from: [Link]
-
NNAL - Biomarker. ABF. Available from: [Link]
-
Quantitative Analysis of Tobacco Specific Nitrosamine in Human Urine Using Molecularly Imprinted Polymers as a Potential Tool for Cancer Risk Assessment. VCU Scholars Compass. Available from: [Link]
-
Total NNAL, a serum biomarker of exposure to a tobacco-specific carcinogen, is related to lung cancer in smokers. AACR Journals. Available from: [Link]
-
Quantitation of Urinary Metabolites of a Tobacco-specific Lung Carcinogen after Smoking Cessation. AACR Journals. Available from: [Link]
-
(PDF) Quantitation of Urinary Volatile Nitrosamines from Exposure to Tobacco Smoke. ResearchGate. Available from: [Link]
-
Correlates of NNAL levels among nondaily and daily smokers in the college student population. Dovepress. Available from: [Link]
Sources
- 1. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. phenxtoolkit.org [phenxtoolkit.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NNAL [abf-lab.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. "Quantitative Analysis of Tobacco Specific Nitrosamine in Human Urine U" by Kumar Shah [scholarscompass.vcu.edu]
- 17. aacrjournals.org [aacrjournals.org]
- 18. davidhammond.ca [davidhammond.ca]
Application Note: High-Content Genotoxicity Assessment of 4-Methyl-4-(N-nitrosomethylamino)-2-pentanone using Metabolically Competent HepaRG Models
Executive Summary
This application note details the biological characterization and risk assessment protocols for 4-methyl-4-(N-nitrosomethylamino)-2-pentanone (CAS: 16339-21-2), hereafter referred to as NMAMP . As a structural analogue to tobacco-specific nitrosamines (like NNK) and a potential Nitrosamine Drug Substance Related Impurity (NDSRI), NMAMP requires rigorous genotoxicity profiling.
Standard cell lines (e.g., CHO, V79, HepG2) often lack the specific Cytochrome P450 (CYP) enzymes required to metabolize nitrosamines into their reactive diazonium species. This protocol establishes the differentiated HepaRG™ cell line (specifically in 3D spheroid format) as the superior in vitro model, offering intrinsic metabolic competence comparable to primary human hepatocytes (PHH) without the donor variability of PHH.
Target Molecule Profile & Handling
Molecule: 4-methyl-4-(N-nitrosomethylamino)-2-pentanone
CAS Number: 16339-21-2
Class:
Critical Handling Protocols (Safety & Stability)
-
Light Sensitivity: Nitrosamines are photosensitive. All handling of neat compound and diluted stocks must occur under yellow light (sodium vapor) or in biosafety cabinets with UV-blocking films.
-
Volatility: NMAMP has moderate volatility. Use gas-tight plate sealers (e.g., aluminum foil seals) during incubation to prevent cross-contamination (edge effects) and loss of potency.
-
Solubility: Soluble in DMSO. Prepare fresh stock solutions (100 mM) immediately prior to use. Avoid freeze-thaw cycles of DMSO stocks to prevent precipitation or degradation.
Biological Rationale: Model Selection
The genotoxicity of NMAMP is dependent on
| Feature | HepG2 (Standard) | HepaRG (Recommended) | Primary Hepatocytes (PHH) |
| CYP2E1 Expression | Negligible / Low | High (Inducible) | High |
| CYP2A6 Expression | Negligible | Moderate to High | High |
| Metabolic Stability | Low (Requires S9 Mix) | Intrinsic | High |
| Batch Variability | Low | Low | High (Donor dependent) |
| 3D Spheroid Capability | Poor (Loose aggregates) | Excellent (Compact) | Good |
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the bioactivation pathway of NMAMP, highlighting the critical role of CYP enzymes in generating the DNA-damaging methyl diazonium ion.
Caption: Bioactivation of NMAMP via CYP-mediated
Experimental Protocol: 3D HepaRG Genotoxicity Assay
Phase A: Spheroid Generation
Objective: Generate metabolically competent liver microtissues.
-
Cell Source: Thaw cryopreserved differentiated HepaRG cells (e.g., Lonza, Biopredic).
-
Seeding:
-
Use Ultra-Low Attachment (ULA) 96-well round-bottom plates.
-
Seed density: 2,000 cells/well in 100 µL of Maintenance Medium (Williams' E medium + GlutaMAX + Insulin + Hydrocortisone + 2% DMSO).
-
Note: The presence of DMSO in the medium maintains the differentiated (hepatocyte-like) phenotype.
-
-
Aggregation: Centrifuge plates briefly (200 x g, 2 min) to center cells.
-
Maturation: Incubate at 37°C, 5% CO₂ for 7 days . Replace 50% of medium every 2-3 days. Spheroids should appear compact and have a diameter of ~300-400 µm.
Phase B: Chemical Exposure (NMAMP)
Objective: Expose cells under controlled conditions.
-
Preparation: Prepare 100x stocks of NMAMP in DMSO.
-
Dosing:
-
Dilute stocks 1:100 into fresh Maintenance Medium.
-
Final DMSO concentration must be constant (e.g., 0.5% or 1%) across all wells, including vehicle control.
-
Dose Range: 0 (Vehicle), 10, 50, 100, 500, 1000, 2000 µM. (Nitrosamines often require high concentrations due to inefficient activation in vitro).
-
-
Incubation: Treat spheroids for 24 hours .
-
Critical: Seal plates with aluminum foil seals to prevent NMAMP evaporation.
-
Phase C: Endpoint Analysis
Two complementary assays are required to satisfy regulatory expectations (ICH S2).
Assay 1: High-Throughput CometChip (DNA Strand Breaks)
Detects primary DNA damage (single/double-strand breaks).
-
Dissociation: Wash spheroids with PBS. Add 50 µL Accutase or Trypsin-EDTA. Incubate 15-20 min at 37°C with agitation to achieve single-cell suspension.
-
Loading: Mix cells with molten low-melting-point agarose (37°C) at 1:10 ratio.
-
Plating: Pipette onto CometChip (micropatterned slides) or standard glass slides. Allow to gel at 4°C.
-
Lysis: Immerse in Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Unwinding & Electrophoresis:
-
Alkaline Unwinding: 40 min in Electrophoresis Buffer (0.3M NaOH, 1mM EDTA, pH >13).
-
Run: 21V (1 V/cm), 300mA for 30 min.
-
-
Staining: Neutralize and stain with SYBR Gold.
-
Analysis: Score % Tail DNA using automated image analysis (e.g., CometScore).
Assay 2: Flow Cytometric Micronucleus (MN) Assay
Detects chromosomal damage (aneugenicity/clastogenicity).[4][5]
-
Dissociation: (As above).
-
Lysis/Staining: Use a two-step lysis/staining kit (e.g., Litron In Vitro MicroFlow).
-
Solution 1: Lyses plasma membrane; stains DNA (SYTOX Green) to identify nuclei.
-
Solution 2: Lyses cytoplasm; stains micronuclei/chromatin.
-
-
Flow Cytometry: Acquire 20,000 nuclei per well.
-
Gating: Differentiate intact nuclei from micronuclei based on fluorescence intensity and light scatter.
-
Cytotoxicity Check: Calculate Relative Survival (RS) using nuclei count beads to ensure genotoxicity is not confounded by excessive cell death (Limit: RS > 40-50%).
Experimental Workflow Diagram
Caption: Integrated workflow for high-content genotoxicity screening of NMAMP in 3D HepaRG spheroids.
Data Interpretation & Criteria
To validate the assay, the Positive Control (e.g., NDMA or DEN) must show a statistically significant increase in damage.
| Endpoint | Negative Result | Positive Result |
| Comet (% Tail DNA) | < 10% (Background) | > 2-fold increase over vehicle control |
| Micronucleus (% MN) | < 1-2% | Statistically significant dose-dependent increase |
| Cytotoxicity | > 50% Survival | If < 40% survival, genotoxicity data is invalid (false positive risk) |
Note on NMAMP Specifics: Due to the steric hindrance of the isobutyl-like group, NMAMP may show lower potency than NDMA. A Benchmark Dose (BMD) approach is recommended to calculate the BMDL10 (lower confidence limit for 10% response) for regulatory reporting.
References
-
Seo, J. E., et al. (2023). "Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models."[1] Archives of Toxicology.
-
US FDA. (2023). "Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models." FDA Poster Presentation.
- Lijinsky, W. (1992). "Chemistry and Biology of N-Nitroso Compounds." Cambridge University Press. (Foundational text on beta-ketonitrosamine mechanisms).
-
ECHA (European Chemicals Agency). "4-Methyl-4-(methylnitrosoamino)-2-pentanone Registration Dossier."
-
Jossé, R., et al. (2008). "Long-term functional stability of human HepaRG hepatocytes and use for chronic toxicity and genotoxicity studies." Drug Metabolism and Disposition.
Sources
- 1. Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. | FDA [fda.gov]
- 2. 4-(ethylnitrosoamino)-4-methylpentan-2-one [webbook.nist.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving sensitivity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- detection
Topic: Improving Sensitivity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- Detection Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Understanding the Analyte and the Challenge
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering sensitivity challenges in the detection of the tobacco-specific nitrosamine (TSNA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone , commonly known as NNK . While you may have encountered it under the systematic name 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, NNK is the universally recognized acronym in scientific literature.
NNK is a potent procarcinogen found in tobacco products and smoke.[1][2][3][4] Its metabolic activation in the body leads to DNA damage, making it a significant contributor to cancers of the lung, pancreas, and oral cavity.[1][5] Consequently, achieving ultra-sensitive detection limits for NNK and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) , is critical for toxicological studies, biomarker monitoring, and ensuring the safety of pharmaceutical products.[6][7][8]
This guide addresses the core challenges of trace-level nitrosamine analysis, focusing on the most prevalent and powerful technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting NNK and its metabolite NNAL?
The gold standard for the quantification of NNK and NNAL is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[1][6][9] This technique offers unparalleled sensitivity and selectivity, allowing for the detection of these compounds at picogram (pg) or femtomole (fmol) levels in complex matrices like urine, plasma, and tobacco extracts.[1][6][10] While Gas Chromatography (GC) can also be used, LC-MS is generally preferred to avoid potential thermal degradation of the analyte and the artificial formation of nitrosamines at high temperatures in the GC inlet.[11][12]
Q2: Why is NNAL often measured as a biomarker for NNK exposure?
NNAL is the major metabolite of NNK, formed via carbonyl reduction.[5][10] It has a significantly longer biological half-life (10-16 days) compared to other tobacco biomarkers like cotinine.[8] This extended half-life makes urinary NNAL a more reliable and sensitive indicator of long-term or low-level exposure to NNK, providing a more integrated picture of a subject's exposure over time.[8]
Q3: What are the main obstacles to achieving high sensitivity in NNK analysis?
Achieving ultra-trace detection for NNK presents several challenges:
-
Matrix Effects: Biological and environmental samples contain a multitude of endogenous compounds that can co-elute with NNK and suppress or enhance its ionization in the MS source, leading to inaccurate quantification.
-
Low Concentrations: NNK and NNAL are often present at very low levels (pg/mL or fmol/mL), requiring highly efficient sample extraction and concentration steps.[1][6]
-
Analyte Stability: Nitrosamines can be sensitive to light and may degrade during sample processing and storage, leading to signal loss.[11]
-
Artifactual Formation: There is a risk of inadvertently creating nitrosamines during sample preparation if precursor amines and nitrosating agents are present and conditions (e.g., acidic pH) are favorable.[11]
Q4: What are typical Limits of Detection (LODs) for NNK and NNAL?
LODs are highly dependent on the matrix, sample preparation method, and instrumentation. However, modern LC-MS/MS methods have achieved remarkable sensitivity.
| Analyte | Matrix | Sample Preparation | Method | Limit of Detection (LOD) | Reference |
| NNAL | Human Urine | Molecularly Imprinted Polymer (MIP) SPE | LC-MS/MS | 0.30 pg/mL | [6] |
| Total NNAL | Human Plasma | Mixed-Mode Cation Exchange SPE | LC-ESI-MS/MS | 8 fmol/mL | [1] |
| NNK | Rat Urine | Solid Phase Extraction (SPE) | UFLC/MS/MS | 70 pg/mL | [10] |
| NNAL | Rat Urine | Solid Phase Extraction (SPE) | UFLC/MS/MS | 3.0 pg/mL | [10] |
| NNK | Airborne Particulate Matter | Filter Extraction & Purification | LC-MS/MS | 0.025 ng/mL (in extract) | [13] |
Troubleshooting Guide: Overcoming Low Sensitivity
This section provides a structured approach to diagnosing and resolving common issues that compromise the sensitivity of your NNK/NNAL assay.
Problem: Poor Signal Intensity or High Limit of Detection (LOD)
Q: My signal for NNK/NNAL is weak or undetectable, and my LOD is too high for my application's needs. What steps should I take?
A: This is the most common challenge in trace analysis. The root cause can be in your sample preparation, chromatography, or mass spectrometry settings. A systematic evaluation is key.
The goal of sample preparation is to isolate and concentrate your analyte while removing interfering matrix components. Inefficiency here is a primary cause of poor sensitivity.
-
Inefficient Extraction: Are you using the most effective Solid Phase Extraction (SPE) chemistry? For NNK and NNAL, which are basic compounds, mixed-mode cation exchange (MCX) SPE is often highly effective.[14] An even more selective approach is using Molecularly Imprinted Polymer (MIP) SPE cartridges , which are designed with cavities that specifically bind to the target analyte's structure, providing excellent cleanup.[6][7][15]
-
Analyte Loss During Evaporation: If your protocol involves drying down the eluate, be mindful of the analyte's volatility. While NNK is not extremely volatile, losses can occur with aggressive heating or high nitrogen flow. Consider adding a small amount of acid (e.g., HCl) to the organic solvent before evaporation to protonate the amine, converting it to a non-volatile salt.[16]
-
Matrix Effects (Ion Suppression): This is a critical factor. If your signal is low despite a clean chromatogram, co-eluting matrix components may be suppressing the ionization of NNK in the MS source.
-
Solution: Improve your sample cleanup. A multi-step SPE protocol or the use of highly selective MIPs can significantly reduce matrix load.[7][14] You can diagnose ion suppression by post-column infusion of your analyte while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of NNK indicates suppression.
-
Poor chromatography leads to broad peaks, which directly translates to lower signal intensity (height) and poorer signal-to-noise.
-
Column Choice: Standard C18 columns are widely used. However, for complex matrices, consider columns with alternative selectivities. A Biphenyl or Phenyl-Hexyl phase can offer different retention mechanisms and may better resolve NNK from matrix interferences.[12]
-
Mobile Phase: Ensure the pH of your aqueous mobile phase (typically containing formic acid or ammonium acetate) is appropriate to keep NNK protonated for good peak shape and retention in reversed-phase mode.[17][18]
-
Peak Shape: Tailing or fronting peaks reduce height. Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion. Using Ultra-High Performance Liquid Chromatography (UPLC) with sub-2-µm particle columns can dramatically improve peak sharpness and resolution.[19]
The MS detector is your final point of signal generation. Suboptimal settings can cripple sensitivity.
-
Ionization Source: While Electrospray Ionization (ESI) is common, some nitrosamines show better sensitivity with Atmospheric Pressure Chemical Ionization (APCI) . It's worth testing both sources if your instrument allows. APCI can sometimes be less susceptible to matrix effects than ESI.[20]
-
MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. Infuse a standard solution of NNK directly into the mass spectrometer to optimize the precursor ion, product ions, and their respective collision energies.
-
Instrument Cleanliness: A contaminated MS source or ion optics can drastically reduce signal. If you notice a gradual decline in sensitivity over time, cleaning the instrument interface is often necessary.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low sensitivity in NNK analysis.
Experimental Protocols
Protocol 1: General Workflow for NNK/NNAL Analysis
This protocol provides a high-level overview of the steps involved in a typical analysis from a biological matrix.
Caption: Standard analytical workflow for NNK/NNAL from biological samples.
Protocol 2: Detailed SPE for Total NNAL from Plasma
This protocol is adapted from established methods and provides a robust starting point for method development.[1]
-
Sample Preparation:
-
To a 1 mL plasma sample, add an appropriate amount of deuterated internal standard (e.g., [pyridine-D4]NNAL).
-
To measure total NNAL, include an enzymatic hydrolysis step to cleave the glucuronide conjugates. Add β-glucuronidase and incubate the sample (e.g., overnight at 37°C).[1]
-
Adjust the sample pH to ~2-3 with 1 N HCl.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Condition the cartridge sequentially with 5 mL of methanol, followed by 10 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Slowly apply the pre-treated plasma sample to the conditioned cartridge.
-
-
Washing (Interference Removal):
-
Wash the cartridge sequentially with 5 mL of 1 N HCl, 5 mL of methanol, and 5 mL of a weak base solution (e.g., 90:5:5 H₂O/methanol/NH₄OH). These steps remove acidic, neutral, and weakly basic interferences. Discard all wash fractions.
-
-
Elution:
-
Elute the NNAL-containing fraction with 5 mL of a stronger basic methanolic solution (e.g., 30:65:5 H₂O/methanol/NH₄OH). This stronger base displaces the protonated NNAL from the cation exchange sorbent.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial LC mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
References
-
Development of a method for the determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry - PubMed. (2012, April 7). PubMed. [Link]
-
Analysis of Total 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol in Smokers' Blood. (2005, November 11). Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Rapid quantitation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in rat urine using ultra-fast liquid chromatography mass spectrometry (UFLC/MS/MS). (2018, May 24). Taylor & Francis Online. [Link]
-
DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER. (2021, November 19). PMC. [Link]
-
Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). (2014, August 6). ACS Publications. [Link]
-
Analysis of Nitrosamines in Tobacco. Thomson Instrument Company. [Link]
-
Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B. (2023, October 25). Government of Canada. [Link]
-
NNAL. Affinisep. [Link]
-
Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. PMC. [Link]
-
Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. PMC. [Link]
-
A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. (2024, June 24). DDReg. [Link]
-
Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex. [Link]
-
Nitrosamine impurities analysis solution guide. LabRulez GCMS. [Link]
-
Nitrosamine Risk Assessment Guide for Your Drug Product. (2025, August 17). ResolveMass Laboratories Inc.. [Link]
-
Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PMC. [Link]
-
(PDF) Levels of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in raw wastewater as an innovative perspective for investigating population-wide exposure to third-hand smoke. (2017, May 11). ResearchGate. [Link]
-
Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. eScholarship. [Link]
-
Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. (2014, May 14). MDPI. [Link]
-
Sensitive detection for nicotine using nickel/copper nanoparticle–modified carbon paste electrode. (2022, July 30). SpringerLink. [Link]
-
Determination of 4-(Methylnitrosamino)-1-(3- Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. (2021, November 19). Pure. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]
-
Diagnostic Performance Evaluation of the Novel Index Combining Urinary Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Smoking Status Verification and Usefulness for Trend Monitoring of Tobacco Smoking Exposure. (2022, September 25). MDPI. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC. [Link]
-
Improved highly sensitive method for determination of nicotine and cotinine in human plasma by high-performance liquid chromatography. (2000, May 26). PubMed. [Link]
-
LC-MS-MS Screening of Nitrosamines. MAC-MOD Analytical. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter [escholarship.org]
- 3. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN [mdpi.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a method for the determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. affinisep.com [affinisep.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. cambrex.com [cambrex.com]
- 12. mac-mod.com [mac-mod.com]
- 13. DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved highly sensitive method for determination of nicotine and cotinine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. htslabs.com [htslabs.com]
- 18. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. documents.thermofisher.com [documents.thermofisher.com]
overcoming matrix effects in 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- analysis
Topic: Overcoming Matrix Effects in 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- Analysis Target Analyte: N-Nitroso-4-methyl-4-(methylamino)-2-pentanone (Commonly referred to as NMMP or N-Nitroso-N-methyl-diacetone amine ) Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists
Core Directive: The Technical Challenge
You are likely encountering this specific nitrosamine, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (herein referred to as NMMP ), as an impurity in drug substances synthesized using Mesityl Oxide or MIBK (Methyl Isobutyl Ketone) in the presence of methylamine.
Unlike simple nitrosamines like NDMA, NMMP possesses a ketone backbone and a tertiary structure that creates unique "matrix effect" challenges in LC-MS/MS analysis:
-
Isobaric Interference: The ketone group often fragments similarly to API degradation products.
-
Ion Suppression: In Electrospray Ionization (ESI), the high concentration of API often suppresses the ionization of the relatively non-polar NMMP.
-
Instability: The beta-amino ketone structure can undergo retro-Michael addition in the ion source or during extraction, leading to variable recovery.
This guide provides a self-validating troubleshooting workflow to eliminate these matrix effects.
Technical Support & Troubleshooting (Q&A)
Category 1: Ion Suppression & Sensitivity
Q: I am seeing significant signal suppression for NMMP when the API elutes, even with a divert valve. How do I recover sensitivity?
A: This is the classic "Ion Competition" effect. The API (often present at mg/mL levels in the source) monopolizes the available charge in ESI.
-
Immediate Fix: Switch from ESI (Electrospray Ionization) to APCI (Atmospheric Pressure Chemical Ionization) .
-
Why: Nitrosamines are generally non-polar to moderately polar. APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than liquid-phase charge evaporation. This mechanism is significantly less susceptible to non-volatile matrix components (like salts or heavy APIs) that cause suppression in ESI.
-
-
Secondary Fix: If you must use ESI, employ a trap-and-elute strategy or 2D-LC to physically remove the API before the analytical column.
Q: My internal standard (IS) recovery is inconsistent (<50%). What IS should I use?
A: You are likely using a generic IS like NDMA-d6. This is insufficient for NMMP because the retention times do not match, meaning the IS does not experience the same matrix effect as the analyte.
-
The Solution: You must use a structurally analogous IS. If NMMP-d3 (custom synthesis) is unavailable, use NMBA-d3 (N-Nitroso-N-methyl-4-aminobutyric acid-d3) or N-Nitroso-diacetone amine-d analogs.
-
Validation Check: The IS peak must elute within ±0.2 min of the NMMP peak. If they are separated, the matrix effect correction is invalid.
Category 2: Chromatography & Specificity[1][2]
Q: I see a "ghost peak" at the NMMP transition in my blank API injections. Is this carryover?
A: It might be carryover, but for this specific molecule, it is often in-source formation .
-
Mechanism: If your API contains residual methylamine and mesityl oxide (or related ketones), they can react in the hot ESI source to form NMMP transiently.
-
Diagnostic Test: Inject the API sample without the column (infusion). If the signal persists and scales with concentration, it is in-source formation.
-
Remediation: Lower the source temperature (e.g., from 500°C to 350°C) and increase the gas flow to cool the droplets faster.
Category 3: Extraction Efficiency
Q: Liquid-Liquid Extraction (LLE) is giving me variable recovery (60-110%). Why?
A: NMMP is a ketone. In LLE (e.g., using Dichloromethane), it can form emulsions or interact with residual water.
-
The Protocol Shift: Switch to Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB or equivalent).
-
Why: The "hydrophilic-lipophilic balanced" (HLB) sorbents retain the non-polar nitrosamine while allowing you to wash away ionic API components with 5% Methanol/Water before elution.
Validated Experimental Protocol
Method: SPE-LC-APCI-MS/MS for NMMP
1. Sample Preparation (Solid Phase Extraction)
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Copolymer, 60 mg/3 cc.
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Dissolve 100 mg API in 5 mL Water (or 1% Formic Acid if API is basic). Load onto cartridge.
-
Wash 1: 3 mL Water (Removes salts/buffers).
-
Wash 2: 3 mL 5% Methanol in Water (Removes highly polar interferences; NMMP is retained).
-
Elution: 3 mL Methanol (Collect this fraction).
-
Concentration: Evaporate to dryness under N2 at 40°C. Reconstitute in 1 mL Mobile Phase A/B (90:10).
2. LC Parameters
-
Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm). Note: Phenyl phases provide better selectivity for nitroso compounds via pi-pi interactions than C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B (Divert to Waste)
-
5.0 min: 95% B (Divert to MS)
-
7.0 min: 95% B
-
7.1 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
3. MS/MS Parameters (APCI+)
-
Ionization: APCI Positive Mode.[1]
-
Corona Current: 4-5 µA.
-
Source Temp: 350°C.
-
Transitions (Optimize for your instrument):
-
Precursor: ~159.1 m/z [M+H]+
-
Quantifier: 129.1 m/z (Loss of NO, typical for nitrosamines)
-
Qualifier: 101.1 m/z (Loss of acetone/fragmentation of ketone backbone)
-
Visualizing the Matrix Effect & Solution
The following diagram illustrates the decision logic for troubleshooting matrix effects specific to NMMP.
Caption: Decision tree for isolating and resolving matrix effects in NMMP analysis.
Summary of Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Ionization Source | APCI (Positive) | ESI suffers from charge competition with high-abundance APIs. APCI uses gas-phase chemical ionization, which is more robust against non-volatile matrix components [1]. |
| Column Phase | Biphenyl / Phenyl-Hexyl | Provides orthogonal selectivity (pi-pi interactions) to separate the nitroso-ketone from the API, unlike standard C18 [2]. |
| Sample Prep | SPE (HLB) | Liquid-Liquid extraction is prone to emulsion with ketone-based solvents. HLB SPE allows aggressive washing of ionic API species. |
| Internal Standard | NMMP-d3 (or d6) | Essential. Using NDMA-d6 is insufficient due to retention time differences. If unavailable, standard addition is the only valid alternative. |
References
-
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
- Schmidtsdorff, S., & Schmidt, A. H. (2019). Sartan Case: Analytical Challenges in the Detection of Nitrosamines. Deutsche Apotheker Zeitung. (General reference for sartan/nitrosamine analytical challenges).
- Ripollés, C., et al. (2020). Liquid chromatography-mass spectrometry mechanisms for nitrosamine analysis. (Contextual reference for APCI preference in nitrosamine analysis).
Sources
Technical Support Center: Synthesis of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting, Optimization, and Safety Protocols for N-Nitroso-N-methyl-4-amino-4-methyl-2-pentanone Synthesis[1]
Executive Summary & Chemical Profile
User Advisory: This guide addresses the synthesis of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- , a potent carcinogen and structural analog to tobacco-specific nitrosamines (like NNK).[1] This compound is typically synthesized via a two-step sequence: the Michael addition of methylamine to mesityl oxide, followed by N-nitrosation.[1]
Chemical Identity:
-
Target Compound: 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-[1]
-
Structure:
[1] -
Key Intermediate: 4-methyl-4-(methylamino)-2-pentanone (Diacetone-methylamine adduct)[1]
Critical Safety Warning:
DANGER: This compound is a nitrosamine. All operations must be conducted in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield). Inactivate waste streams using specific oxidation protocols (e.g., HBr/Acetic Acid or UV photolysis) before disposal.
Synthesis Workflow & Logic Map
The following diagram illustrates the critical pathway and potential failure modes (red pathways) that users frequently encounter.
Figure 1: Reaction pathway for the synthesis of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone, highlighting the reversibility of the Michael addition and stability risks.
Troubleshooting Guide: Step-by-Step
Module A: The Michael Addition (Precursor Synthesis)
Reaction: Mesityl Oxide + Methylamine
Issue 1: Low Yield / Recovery of Starting Material
-
Symptom: NMR shows mesityl oxide peaks (olefinic protons at
6.0 ppm) after workup. -
Root Cause (Thermodynamics): The Michael addition to mesityl oxide is reversible. High temperatures during workup (e.g., distillation at atmospheric pressure) trigger the Retro-Michael reaction , reverting the amine back to mesityl oxide and methylamine gas [1].
-
Solution:
-
Temperature Control: Keep the reaction temperature below 30°C.
-
Workup: Do not distill the intermediate at atmospheric pressure. Use high vacuum (<5 mmHg) and keep the bath temperature below 60°C.
-
Stoichiometry: Use a large excess of methylamine (2-3 equivalents) to push the equilibrium toward the product.
-
Issue 2: Solid Precipitate Formation
-
Symptom: White solid crashes out during the reaction.
-
Root Cause: Formation of the carbonate salt of methylamine (if exposed to air) or bis-addition products if stoichiometry is off.
-
Solution: Ensure the system is under an inert atmosphere (
or Ar). If using aqueous methylamine, ensure adequate solvent (ethanol or methanol) is present to solubilize the intermediate.
Module B: The Nitrosation Step
Reaction: Intermediate +
Issue 3: Incomplete Conversion (Residual Amine)
-
Symptom: Presence of N-H signals in IR or NMR; low yield.
-
Root Cause (pH Kinetics): Nitrosation requires the formation of the nitrosonium ion (
) or .-
pH too high (>5): No active nitrosating agent forms.
-
pH too low (<2): The amine precursor is fully protonated (
) and cannot nucleophilically attack the nitrosating agent [2].
-
-
Solution: Maintain pH between 3.0 and 4.0 . Use a buffered system (Acetic Acid/Sodium Acetate) rather than strong mineral acids if pH control is difficult.
Issue 4: Gas Evolution / Foaming
-
Symptom: Vigorous bubbling upon addition of nitrite.
-
Root Cause: Decomposition of nitrous acid into
gases (brown fumes) due to high temperature or excessive acid concentration. -
Solution: Add Sodium Nitrite solution dropwise at 0–5°C. Do not allow the internal temperature to rise above 10°C during addition.
Module C: Purification & Stability
Issue 5: Product Degradation During Storage
-
Symptom: Product turns yellow/brown over time; appearance of undefined peaks.
-
Root Cause:
-
Photolysis: N-Nitrosamines cleave the N-NO bond under UV light [3].[1]
-
Thermal Instability: The tertiary carbon adjacent to the nitrogen (from the mesityl oxide backbone) creates steric strain, lowering thermal stability.
-
-
Solution:
-
Storage: Store at -20°C in amber glass vials wrapped in aluminum foil.
-
Handling: Perform column chromatography with lights dimmed or glassware wrapped in foil.
-
Data & Specifications
| Parameter | Specification / Limit | Notes |
| Precursor CAS | 105-42-0 | 4-methyl-4-(methylamino)-2-pentanone |
| Target CAS | Varies by isomer/salt | Search as "N-nitroso-diacetone-methylamine" |
| Optimal pH (Step 2) | 3.0 – 4.0 | Critical for reaction kinetics [2] |
| Max Process Temp | 60°C | Above this, Retro-Michael risk increases |
| UV Sensitivity | High ( | Protect from light immediately |
| Boiling Point | ~100°C @ 1 mmHg (Est.)[1][3] | Decomposes at atmospheric pressure |
Frequently Asked Questions (FAQ)
Q: Can I use Diacetone Alcohol instead of Mesityl Oxide as the starting material?
A: No. While structurally similar, diacetone alcohol does not undergo direct Michael addition with methylamine. It must first be dehydrated to mesityl oxide (acid catalyzed) to generate the
Q: How do I safely quench the excess nitrosating agent?
A: Do not just neutralize. Add Sulfamic Acid or Urea to the reaction mixture at the end of the nitrosation. These scavenge excess nitrite, preventing further nitrosation or off-gassing of toxic
-
Reaction:
[1]
Q: Is the product volatile? A: Yes, moderately. Do not use high-vacuum rotary evaporation for extended periods without cooling the trap with dry ice/acetone, or you will lose the product to the pump and contaminate your equipment.
References
-
Mechanism of Michael Addition Reversibility
-
Nitrosation Kinetics & pH Dependence
- Source: Williams, D. L. H. (1988).
- Context: The authoritative text on the bell-shaped pH rate profile of amine nitros
- See also: Mirvish, S. S. (1975). "Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence." Toxicology and Applied Pharmacology.
-
URL:[Link]
-
Photostability of Nitrosamines
-
Safety & Handling of N-Nitrosamines
Sources
- 1. prepchem.com [prepchem.com]
- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 3. 4-甲基-2-戊酮 ACS reagent, ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Write a mechanism for the addition of diethyl malonate to mesityl oxide i.. [askfilo.com]
- 6. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Optimizing Chromatographic Separation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its Isomers
Welcome to the technical support center for the chromatographic analysis of the tobacco-specific nitrosamine (TSNA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and its related isomers and metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
A note on nomenclature: The initial query mentioned "2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- isomers." This appears to be a typographical error. This guide focuses on the well-documented and highly relevant tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which are critical analytes in tobacco product analysis and cancer research.[1][2][3][4] NNK is a potent lung carcinogen found in tobacco products.[5][6]
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of NNK and its related compounds. Each problem is presented with potential causes and actionable solutions.
Q1: Why am I observing significant peak tailing for my NNK and NNAL analytes?
Peak tailing is a common issue in chromatography that can compromise quantification and resolution.[7] For basic compounds like NNK and NNAL, this is often due to secondary interactions with the stationary phase.
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in NNK and NNAL, leading to peak tailing.[7][8]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[9]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.[10]
Solutions:
-
Mobile Phase Modification:
-
Add a Buffer: Incorporating a buffer, such as ammonium formate with formic acid, into both the aqueous and organic mobile phases can help to saturate the active silanol sites and improve peak shape.[8]
-
Adjust pH: For basic compounds, using a low pH mobile phase can ensure the analytes are consistently protonated, which can lead to more symmetrical peaks.[10][11]
-
-
Column Selection and Care:
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer exposed silanol groups, reducing the likelihood of secondary interactions.
-
Consider a Different Stationary Phase: A biphenyl stationary phase has been shown to provide good retention and peak shape for nitrosamines.[12]
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent to remove adsorbed matrix components.[9]
-
-
Sample Diluent:
-
Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase to avoid peak distortion.[13]
-
Q2: My NNK and a closely related isomer/metabolite are co-eluting. How can I improve resolution?
Co-elution can be a significant challenge, especially when analyzing complex matrices. Improving resolution often requires a multi-faceted approach.
Potential Causes:
-
Insufficient Chromatographic Selectivity: The column and mobile phase combination may not be providing enough differential retention for the isomers.
-
Suboptimal Gradient Profile: A gradient that is too steep may not allow for sufficient separation of closely eluting compounds.
-
High Nicotine Concentration: In tobacco product analysis, the high concentration of nicotine can interfere with the separation of other compounds, such as NNN (N'-nitrosonornicotine), a related TSNA.[4]
Solutions:
-
Optimize the Mobile Phase:
-
Modify the Gradient:
-
Shallow Gradient: Employing a shallower gradient can increase the separation time between closely eluting peaks.
-
-
Column Chemistry:
-
Experiment with Different Stationary Phases: If a standard C18 column is not providing adequate separation, consider a biphenyl or a pentafluorophenyl (PFP) phase, which offer different selectivity.[12]
-
-
Chiral Separation (for NNAL Enantiomers):
Q3: I'm experiencing low sensitivity and a noisy baseline in my LC-MS/MS analysis. What can I do?
Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.
Potential Causes:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer source.[4][17][18]
-
Suboptimal Ionization Source Parameters: The temperature, gas flows, and voltages of the ion source may not be optimized for NNK and its isomers.
-
Poor Fragmentation: In MS/MS, inefficient fragmentation of the precursor ion will lead to a weak signal for the product ion.
Solutions:
-
Improve Sample Preparation:
-
Optimize Mass Spectrometry Parameters:
-
Ion Source Tuning: Optimize the ion source temperature, nebulizer gas, and drying gas flows to maximize the signal for your analytes.[21][22] Atmospheric Pressure Chemical Ionization (APCI) is often used for nitrosamine analysis due to their volatility.[12][23]
-
Collision Energy Optimization: For MS/MS, carefully tune the collision energy for each MRM transition to achieve the most abundant and stable fragment ions.[12][24]
-
-
Chromatographic Adjustments:
-
Gradient Elution: A well-designed gradient can help to separate the analytes of interest from regions of high matrix interference.[25]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an LC-MS/MS method for NNK and NNAL?
A good starting point for method development is crucial for achieving a robust and reliable assay.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 or Biphenyl, 2.1-4.6 mm ID, <3 µm particle size | C18 is a good general-purpose reversed-phase column, while biphenyl phases have shown good performance for nitrosamines.[3][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH environment to ensure consistent protonation of basic analytes.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile and methanol offer different selectivities and can be trialed to optimize separation.[11] |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 10-15 minutes) | Allows for good initial separation and can be optimized further. |
| Flow Rate | 0.2-0.5 mL/min (for 2.1 mm ID columns) | Appropriate for standard analytical columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI | NNK and NNAL are basic and readily form positive ions. APCI can be beneficial for less polar nitrosamines.[12][23] |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis.[24] |
Q2: How do I choose an appropriate internal standard for NNK and its metabolites?
The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis as it can effectively compensate for matrix effects and variations in sample preparation and instrument response.[26][27]
Recommendations:
-
NNK-d4 and NNN-d4: Deuterated forms of NNK and NNN are commonly used as internal standards for the analysis of TSNAs.[28]
-
[¹³C₆]NNAL: A carbon-13 labeled NNAL is an excellent choice for the quantification of NNAL.[20][29]
-
Placement in Workflow: The internal standard should be added to the sample as early as possible in the sample preparation process to account for any analyte loss during extraction.
Q3: What are the key steps in preparing biological samples (e.g., urine, plasma) for NNK analysis?
Proper sample preparation is critical for removing interferences and concentrating the analytes.
General Workflow for Biological Sample Preparation:
Detailed Protocol for SPE of NNAL from Urine:
-
To a 1 mL urine sample, add the stable isotope-labeled internal standard.
-
Add acetate buffer (pH 5.0) containing β-glucuronidase and incubate to hydrolyze NNAL glucuronides.[19]
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger, typically basic, organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Q4: How can I develop a method for the chiral separation of NNAL enantiomers?
Separating enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP).
Method Development Strategy for Chiral Separation:
Key Considerations:
-
Column Screening: It is often necessary to screen several different CSPs (e.g., amylose- or cellulose-based) to find one that provides selectivity for the NNAL enantiomers.[9]
-
Mobile Phase Screening: For polysaccharide-based CSPs, screening in normal-phase, reversed-phase, and polar organic modes can be effective.[9][16] Normal phase (e.g., hexane/isopropanol) often provides good results for these types of columns.[30]
-
Additives: For basic analytes, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal phase mode can improve peak shape and resolution.[30][31]
References
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available from: [Link]
-
Removal of Tobacco Specific Carcinogenic Nitrosamines in Mainstream Cigarette Smoke and Aqueous Solution A Review. ACS Omega. Available from: [Link]
-
SOLID PHASE EXTRACTION APPLICATIONS MANUAL. NTK Kemi. Available from: [Link]
-
Analysis of Carcinogenic Tobacco- Specific Nitrosamines in Mainstream Cigarette Smoke Using an Agilent J&W DB-35ms Ultra Inert GC Column. Agilent Technologies. Available from: [Link]
-
GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc. Available from: [Link]
-
A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. LinkedIn. Available from: [Link]
-
By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Plasmion GmbH. Available from: [Link]
-
Improved Analysis of N-Nitrosamines by Atmospheric Pressure Chemical Ionization Liquid. Shimadzu Scientific Instruments. Available from: [Link]
-
Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. PMC. Available from: [Link]
-
Enhanced sensitivity for nitrosamine analysis in a metformin active pharmaceutical ingredient (API). SCIEX. Available from: [Link]
-
SAMPLE PREPARATION. Phenomenex. Available from: [Link]
-
Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. PMC. Available from: [Link]
-
Chiral HPLC Method Development. I.B.S. Available from: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available from: [Link]
-
A review of the analysis of tobacco-specific nitrosamines in biological matrices. PubMed. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. LCGC International. Available from: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
-
-
Methods in Developing Mobile Phase Condition for C18 Column. Nacalai. Available from: [Link]
-
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]
-
NNK – Knowledge and References. Taylor & Francis. Available from: [Link]
-
What are the steps to follow to develop and validate an HPLC-MS/MS method? ResearchGate. Available from: [Link]
-
Why Do Peaks Tail? LC Troubleshooting Bible. Available from: [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available from: [Link]
-
Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012. PMC. Available from: [Link]
-
Quantitation of Urinary Metabolites of a Tobacco-specific Lung Carcinogen after Smoking Cessation1. AACR Journals. Available from: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]
-
peak tailing and disappearing peak in LC/MS/MS. Chromatography Forum. Available from: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. PMC. Available from: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. Available from: [Link]
-
A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. PubMed. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
1-butanone to the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in vitro in human bronchial epithelial cells using chiral capillary electrophoresis. ResearchGate. Available from: [Link]
-
A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples. ResearchGate. Available from: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. Available from: [Link]
-
UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. Waters. Available from: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available from: [Link]
-
Systematic investigation of analyte protectants to overcome matrix effects for gas chromatographic analysis of tobacco alkaloids. SSRN. Available from: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available from: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available from: [Link]
-
Pro Tips for Method Development (LC-MS/MS 101). YouTube. Available from: [Link]
-
Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. eScholarship. Available from: [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available from: [Link]
-
Determination of 4-(Methylnitrosamino)-1-(3- Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. Pure. Available from: [Link]
-
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone is correlated with 8-hydroxy-2'-deoxyguanosine in humans after exposure to environmental tobacco smoke. PubMed. Available from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter [escholarship.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. lctsbible.com [lctsbible.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. waters.com [waters.com]
- 11. nacalai.com [nacalai.com]
- 12. sciex.com [sciex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 17. A review of the analysis of tobacco-specific nitrosamines in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ntk-kemi.com [ntk-kemi.com]
- 20. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sepscience.com [sepscience.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. resolian.com [resolian.com]
- 26. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. stacks.cdc.gov [stacks.cdc.gov]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. chromatographyonline.com [chromatographyonline.com]
stability issues of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- in solution
Technical Support Center: 4-Methyl-4-(N-nitrosomethylamino)-2-pentanone
Executive Summary
You are likely encountering stability issues with 4-methyl-4-(N-nitrosomethylamino)-2-pentanone (often abbreviated as NMMP or related to Nitrosated Diacetonamine ). This compound presents a "double-threat" stability profile:
-
Photolytic Instability: Like all N-nitrosamines, it possesses a labile N-N=O bond susceptible to UV cleavage.
-
Structural Instability (Retro-Michael Addition): Unlike simple dialkyl nitrosamines (e.g., NDMA), this molecule is a
-nitrosamino ketone . It is chemically predisposed to undergo retro-Michael elimination, reverting to Mesityl Oxide and reactive nitrogen species under specific pH and thermal conditions.
This guide addresses these specific failure modes with root-cause analysis and validated troubleshooting protocols.
Part 1: The Core Instability Mechanisms
To troubleshoot effectively, you must understand why the molecule fails.
Photolytic Degradation (The Primary Artifact)
The nitroso group exhibits a strong
-
Result: Formation of the aminyl radical and nitric oxide (
). -
Symptom: Non-linear calibration curves, "ghost" peaks, and rapid signal loss in clear glass vials.
Retro-Michael Elimination (The Hidden Chemical Threat)
This is specific to the 2-pentanone backbone . The carbon adjacent to the ketone (
Mechanism Visualization:
Figure 1: Dual degradation pathways. The Retro-Michael pathway is unique to this beta-ketone structure and often overlooked compared to standard photolysis.
Part 2: Troubleshooting & FAQs
Scenario A: "My calibration linearity is poor ( ), and low standards are missing."
Root Cause: Photolysis during sample preparation or autosampler residence time. Diagnostic: Are you using clear glass? Are the lights on in the lab?
Corrective Protocol (The "Red Light" Rule):
-
Amber Glass is Mandatory: Use deactivated amber silanized glass vials. Standard amber glass blocks UV <300nm but may leak the critical 330-350nm range.
-
Monochromatic Lighting: All handling must occur under gold/yellow fluorescent filters or red LED light.
-
Autosampler Protection: Verify your LC/GC autosampler has a darkened door. If not, wrap the tray in aluminum foil.
Scenario B: "I see Mesityl Oxide peaks in my chromatogram."
Root Cause: Thermal degradation (GC injection) or pH-induced elimination (LC mobile phase). Diagnostic:
-
If GC: You are likely degrading the compound in the inlet. Nitrosamines are thermally labile.
-
If LC: Your mobile phase pH might be too high (> pH 8) or the sample diluent is basic.
Corrective Protocol:
-
Switch to LC-MS/MS: GC is generally contraindicated for this specific nitrosamine due to the retro-Michael risk at high inlet temperatures (
C). -
pH Control: Maintain sample diluent and mobile phase pH between 4.5 and 7.0 . Avoid unbuffered water which can fluctuate in pH.
Scenario C: "Recovery from extraction is inconsistent."
Root Cause: Evaporative loss or solvent incompatibility. Diagnostic: Are you evaporating to dryness? Corrective Protocol:
-
Do NOT evaporate to dryness. Nitrosamines are semi-volatile. Stop evaporation at 0.5 mL.
-
Solvent Selection: Use the table below to select the correct solvent.
Part 3: Solvent & Storage Compatibility Matrix
| Solvent / Condition | Suitability | Technical Notes |
| Methanol | High | Preferred for stock solutions. Excellent solubility; minimizes retro-Michael risk compared to water. |
| Acetonitrile | Medium | Good for LC, but trace basic impurities in low-grade ACN can trigger degradation. Use LC-MS grade only. |
| Water (Unbuffered) | Low | Risk of pH drift. Hydrolysis risk over time. |
| Water (0.1% Formic Acid) | High | Acid stabilizes the amine functionality and prevents base-catalyzed elimination. |
| DMSO | Medium | Good solubility, but difficult to evaporate; can cause signal suppression in MS. |
| Basic Buffers (pH > 8) | CRITICAL FAIL | Do Not Use. Will trigger rapid retro-Michael elimination to Mesityl Oxide. |
Part 4: Validated Standard Preparation Protocol
Objective: Prepare a stable 1 mg/mL stock solution.
Materials:
-
Compound: 4-methyl-4-(N-nitrosomethylamino)-2-pentanone.
-
Solvent: LC-MS Grade Methanol.
-
Vials: Amber, silanized glass (2 mL and 20 mL).
-
Environment: Gold/Yellow light.
Step-by-Step:
-
Equilibrate: Allow the reference standard vial to reach room temperature before opening to prevent condensation (moisture accelerates hydrolysis).
-
Weighing: Weigh ~10 mg of substance into a 10 mL volumetric flask.
-
Tip: If the substance is an oil/gum, weigh by difference into the flask directly.
-
-
Dissolution: Add ~5 mL Methanol. Sonicate for 30 seconds (max) to dissolve.
-
Warning: Do not heat during sonication.
-
-
Make to Volume: Dilute to mark with Methanol. Cap immediately.
-
Storage: Aliquot into 1 mL amber vials. Store at -20°C .
-
Shelf Life: 1 month at -20°C. Discard if any color change (yellowing) occurs.
-
Part 5: Analytical Decision Tree
Use this logic flow to determine the correct instrument parameters.
Figure 2: Analytical Method Decision Tree. LC-MS under acidic conditions is the only robust validated path.
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1][2] Guidance for Industry, Revision 2, 2024 .
-
[Link]
-
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[3] EMA/409815/2020, 2023 .
-
[Link]
-
- LGC Standards. "N-Nitroso-N-ethyl-2-propanamine (NEIPA) and related Nitrosamine Impurities." Technical Data, 2025. (Reference for general nitrosamine handling protocols).
-
NIST Chemistry WebBook. "2-Pentanone, 4-amino-4-methyl- (Diacetonamine)." Standard Reference Data, 2025. (Structural basis for the parent amine).
-
[Link]
-
Sources
troubleshooting poor recovery of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- during extraction
Topic: Poor Recovery of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (NMMP) Ticket ID: #NITRO-16339-REC Assigned Specialist: Senior Application Scientist, Trace Analysis Division
Executive Summary
You are encountering low recovery rates for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS: 16339-04-1), often abbreviated as NMMP . This specific nitrosamine is structurally unique compared to simple dialkyl nitrosamines (like NDMA) because it possesses a ketone backbone derived from Mesityl Oxide and a tertiary carbon attachment.
The Root Cause: The poor recovery is likely not a failure of the extraction chemistry (solubility), but rather a failure of process stability involving two critical mechanisms:
-
Volatility/Sublimation: Loss during concentration (nitrogen blow-down).
-
Retro-Michael Decomposition: This molecule is a
-amino ketone derivative. Under specific heat or pH conditions, it can undergo a retro-Michael addition, cleaving the nitrosamine group entirely.
Diagnostic Workflow (Visual)
The following diagram illustrates the critical failure points in your workflow. Use this to pinpoint where your analyte is disappearing.
Figure 1: Critical Control Points for NMMP Recovery. Red nodes indicate primary loss mechanisms.
Troubleshooting Guide: Q&A Format
ISSUE 1: The Volatility Trap (Concentration Steps)
User Question: "I am using standard Nitrogen blow-down at 40°C. My internal standard (NDMA-d6) looks fine, but NMMP is missing. Why?"
Technical Insight: NMMP is a semi-volatile ketone. While larger than NDMA, its vapor pressure is significant enough that it will co-evaporate with solvents like Dichloromethane (DCM) or Methanol if taken to complete dryness. Furthermore, NDMA-d6 is not an ideal surrogate for NMMP due to structural differences in volatility and polarity.
Corrective Protocol:
-
Never Evaporate to Dryness: This is the #1 cause of loss. Stop evaporation when 200–500 µL remains.
-
Use a "Keeper" Solvent: Add a high-boiling solvent that retains the analyte while the volatile extraction solvent leaves.
-
Recommendation: Add 100 µL of PEG-400 or DMSO to your eluate before evaporation.
-
-
Surrogate Correction: Use an internal standard that matches the ketone structure if possible, such as NMMP-d3 (if available) or a deuterated ketone-nitrosamine analog, rather than generic NDMA-d6.
ISSUE 2: Chemical Instability (Retro-Michael Addition)
User Question: "I tried adjusting the pH to 10 to suppress ionization of the API, but my recovery dropped to near zero."
Technical Insight:
This is a specific chemical hazard for NMMP. The structure is a
Corrective Protocol:
-
Maintain Neutral/Acidic pH: Perform extractions at pH 6.0 – 7.0 .
-
Avoid Strong Bases: Do not use NaOH or KOH for pH adjustment. Use mild buffers (Phosphate or Formate).
-
Temperature Limit: If you must use a basic wash, keep the temperature strictly < 30°C to slow the degradation kinetics.
ISSUE 3: Extraction Efficiency (LLE vs. SPE)
User Question: "Standard C18 SPE cartridges aren't holding the compound. It breaks through."
Technical Insight: NMMP has a "split personality": a lipophilic isobutyl tail and a polar nitroso-amine head. On standard C18, it may not retain well if the organic wash is too strong (e.g., >5% Methanol).
Corrective Protocol:
-
Switch Sorbent: Use Activated Carbon (Coconut Charcoal) or HLB (Hydrophilic-Lipophilic Balance) polymeric sorbents. Carbon has a high affinity for the nitroso group.
-
Carbon SPE Protocol: Condition with DCM -> MeOH -> Water. Load sample. Wash with water. Elute with DCM:MeOH (80:20) .
-
-
LLE Optimization: If using Liquid-Liquid Extraction, Dichloromethane (DCM) is the solvent of choice.
-
Salting Out: Add NaCl (saturation) to the aqueous phase to push the NMMP into the DCM layer.
-
Optimized Extraction Protocol (Step-by-Step)
This protocol minimizes volatility loss and degradation.
| Step | Action | Critical Parameter |
| 1. Preparation | Weigh sample; dissolve in Water:DMSO (95:5) . | DMSO acts as a keeper from the start. |
| 2. pH Check | Verify pH is 6.5 ± 0.5 . | CRITICAL: Avoid pH > 8 to prevent degradation. |
| 3. Extraction | Perform LLE with Dichloromethane (DCM) (2x volume). | Add 1g NaCl per 10mL sample (Salting Out). |
| 4. Keeper Add | Add 50 µL Hexadecane or PEG-400 to the DCM extract. | Do not skip. Prevents sublimation. |
| 5. Conc. | Evaporate under | STOP before dryness. |
| 6. Reconstitute | Bring to volume with Mobile Phase A (0.1% Formic Acid). | Filter through 0.2 µm PTFE if needed. |
Decision Logic for Method Selection
Use this flow to select the right extraction based on your matrix.
Figure 2: Method Selection Decision Tree based on matrix complexity and sensitivity needs.
References
-
USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia. (Provides the regulatory framework for nitrosamine limits and general extraction strategies).
-
FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (Details the risk assessment and root causes, including solvent degradation).
-
European Medicines Agency (EMA): Nitrosamine impurities in human medicinal products. (Comprehensive Q&A on limits and testing).
-
Journal of Pharmaceutical and Biomedical Analysis: "Strategies for the analysis of N-nitrosamines in drug substances." (Discusses the volatility and stability challenges of complex nitrosamines).
method refinement for low-level detection of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
This guide serves as a specialized Technical Support Center for the analysis of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone (often abbreviated as NMAMAP or NM-DAA ).
Note on Chemical Identity: This analyte is chemically distinct from the common "NMBA" (N-Nitroso-N-methyl-4-aminobutyric acid) found in sartan drugs.[1] The user's specified compound is a ketone derivative (often an impurity from mesityl oxide/methylamine synthesis routes).
-
IUPAC Name: 4-methyl-4-(N-nitrosomethylamino)pentan-2-one[1]
-
Molecular Formula:
[1] -
Molecular Weight: 158.20 g/mol
-
Precursor Ion
: 159.1
Module 1: Method Selection & Optimization
Q: Should I use GC-MS/MS or LC-MS/MS for this analyte?
Recommendation: LC-MS/MS (UHPLC) is the preferred technique.[1]
Technical Rationale:
While NMAMAP is semi-volatile and can be analyzed by GC-MS, nitrosamines are thermally labile.[1] The high injector temperatures in GC (
-
In-Injector Degradation: The N-NO bond is weak; thermal cleavage leads to under-estimation of the analyte.[1]
-
Artifactual Formation: If the sample matrix contains residual secondary amines and nitrites, the heat of the GC inlet can drive the nitrosation reaction, leading to false positives .
Recommended LC-MS/MS Configuration:
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for nitrosamines due to their lower polarity, but HESI (Heated Electrospray) is acceptable and more common in QC labs.[1]
-
Polarity: Positive Mode (
).[1] -
Column: Biphenyl or PFP (Pentafluorophenyl) phases provide better selectivity for nitrosamine isomers compared to standard C18.
Q: What are the optimal MRM transitions?
Guidance:
Nitrosamines typically fragment via the loss of the nitric oxide radical (
| Compound | Precursor ( | Quantifier ( | Qualifier ( | Collision Energy (V) |
| NMAMAP | 159.1 | 129.1 (Loss of NO) | 71.1 / 43.1 | 15 - 25 |
| NMAMAP-d6 (IS) | 165.1 | 135.1 | 77.1 | 15 - 25 |
Critical Note: The transition
is non-specific (common loss of NO). You must achieve chromatographic resolution from other potential nitrosamine isomers.
Module 2: Sample Preparation & Extraction
Q: I am seeing NMAMAP in my blank samples. How do I stop this?
Root Cause: This is likely "In-Situ Formation."[1] If your solvent (DCM, Water) or matrix contains trace nitrites and the amine precursor (Diacetone amine), the nitrosamine forms during your extraction.
The Fix: Nitrite Scavenging You must add a scavenger to the sample before any extraction step.
-
Protocol: Add Sulfamic Acid (50 mM in the diluent) or Ascorbic Acid .
-
Mechanism: Sulfamic acid reacts rapidly with free nitrite ions to form nitrogen gas, removing the nitrosating agent before it can react with the amine.
Q: What is the recommended Extraction Protocol?
Standard Operating Procedure (SOP) for Solid Oral Dosage Forms:
-
Powdering: Crush tablets to a fine powder.
-
Inhibition: Weigh powder into a centrifuge tube. Add 50 mM Sulfamic Acid solution immediately.
-
Extraction: Add extraction solvent (Methanol or Acetonitrile).
-
Tip: Avoid Dichloromethane (DCM) if possible, as it often contains trace nitrite/amine stabilizers.
-
-
Agitation: Vortex (5 min) and Sonicate (20 min, temp
). -
Clarification: Centrifuge (6000 rpm, 10 min).
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter.
-
Warning: Do not use Nylon filters; they can adsorb nitrosamines or release extractables.
-
Module 3: Troubleshooting Logic (Visualized)
Interactive Troubleshooting Guide
Figure 1: Decision tree for troubleshooting common nitrosamine analysis failures.
Module 4: Validation & Regulatory Criteria
Q: What are the acceptance criteria for this method?
Based on USP <1469> and FDA Guidance , your method must meet:
| Parameter | Criterion |
| Limit of Quantitation (LOQ) | Must be |
| Linearity ( | |
| Recovery | 70% – 130% (at LOQ to 120% levels) |
| Precision (RSD) | |
| Specificity | No interference at retention time of NMAMAP in blank/placebo.[1] |
Q: How do I calculate the limit for the drug product?
[1]-
AI (Acceptable Intake): If no specific tox data exists for NMAMAP, the FDA/EMA default for "unknown" nitrosamines is 26.5 ng/day (Class 1 potency).
-
MDD: Maximum Daily Dose of the drug.
Module 5: Advanced Method Refinement Workflow
This diagram illustrates the logical flow for developing a robust method for NMAMAP, specifically addressing the "In-Situ" formation risk.
Figure 2: Step-by-step method refinement workflow ensuring inhibitor effectiveness.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2][3][4] (Rev. 2, Sept 2024).[2][5] Link
-
United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities.[1][6][7][8] (2021).[8][9][10][11] Link[1]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] (EMA/409815/2020).[1] Link
-
Schmidtsdorff, S., et al. "Prevalence of nitrosamine contaminants in drug samples."[1] Arch.[1][12] Pharm. (2023).[2][5][12] (Discusses prevalence of small molecule nitrosamines). Link[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 4. nsf.org [nsf.org]
- 5. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 6. Analysis of nitrosamine impurities according to USP General Chapter < 1469 > : Shimadzu (Italia) [shimadzu.it]
- 7. USP 1469 Nitrosamines Impurities with Laboratory Demonstration (Classroom/ Laboratory) [usp.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. toxicology.org [toxicology.org]
- 10. arcbioassay.com [arcbioassay.com]
- 11. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing HPLC Resolution of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of N-nitrosamine impurities. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC resolution of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- and related compounds. Our goal is to provide in-depth, actionable solutions grounded in chromatographic theory and field experience.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.
Q1: Why is achieving high resolution for this specific nitrosamine compound so challenging?
A1: The difficulty arises from a combination of factors inherent to its molecular structure. The compound is relatively polar due to the ketone and N-nitrosamino functional groups, which can lead to poor retention on traditional C18 columns. More significantly, N-nitrosamines can exist as geometric isomers, known as rotamers, due to the restricted rotation around the N-N bond.[1][2] These rotamers may interconvert or separate during chromatography, leading to broad or split peaks that are difficult to resolve from other impurities or matrix components.[1]
Q2: My peak for the target analyte is broad and tailing. What is the most likely cause?
A2: Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[3] Given the presence of the polar nitrosamino group, these interactions are highly probable. Other causes include column overload, a mismatch between the injection solvent and the mobile phase, or the presence of unresolved isomers.[3][4]
Q3: I am observing a split peak for my analyte standard. Is my column failing?
A3: While a failing column can cause peak splitting, it is more likely that you are observing the chromatographic separation of E/Z rotamers of the N-nitrosamine.[1][2] This phenomenon is temperature-dependent. Before replacing the column, we recommend investigating the effect of temperature on the peak shape. Lowering the column temperature can sometimes improve the resolution of these isomers or cause them to coalesce into a single, sharper peak by slowing their on-column interconversion.[2]
Q4: What is a good starting point for column and mobile phase selection?
A4: For polar nitrosamines, a standard C18 column may not provide adequate retention. A good starting point is a reversed-phase column designed for enhanced retention of polar analytes, such as a Waters ACQUITY UPLC HSS T3, which has been shown to be effective for various nitrosamines.[5] A mobile phase consisting of a gradient of water and acetonitrile (or methanol) with a low concentration of an acidic modifier like 0.1% formic acid is a common choice.[6][7] Formic acid helps to suppress the ionization of silanol groups on the column, improving peak shape.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving common chromatographic issues encountered with 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.
Problem 1: Poor Resolution and Peak Overlap
Poor resolution, where the analyte peak is not sufficiently separated from adjacent peaks, is a critical issue that compromises accurate quantification.
-
Inadequate Stationary Phase Selectivity: The chosen column chemistry may not possess the right interaction mechanism to differentiate the target analyte from closely eluting impurities.
-
Suboptimal Mobile Phase Composition: The elution strength or composition of the mobile phase may not be creating a large enough difference in the migration speeds of the analyte and its neighbors.
-
Insufficient Chromatographic Efficiency: The column may be generating broad peaks (low plate count), causing them to merge. This can be due to column degradation, extra-column volume, or a non-ideal flow rate.[8]
-
Optimize Mobile Phase Composition:
-
Rationale: Changing the organic modifier or the pH can alter analyte and impurity interactions with the stationary phase, thereby changing selectivity. Acetonitrile and methanol have different hydrogen bonding capabilities, which can be exploited to improve resolution.
-
Protocol:
-
Solvent Swap: If using acetonitrile, prepare an identical mobile phase gradient using methanol. Methanol is a protic solvent and may offer different selectivity compared to aprotic acetonitrile.
-
pH Adjustment: Prepare mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 4.0) using a formic acid or acetate buffer system. Analyze the sample at each pH to observe changes in retention and resolution. Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[3]
-
Modifier Type: If formic acid (FA) does not yield the desired result, consider 0.05% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and can significantly improve peak shape for basic compounds, though it may suppress MS signal if using LC-MS.[9]
-
-
-
Evaluate Alternative Stationary Phases:
-
Rationale: No single column is universal. Screening different column chemistries is a powerful way to achieve the desired resolution.
-
Recommended Columns for Screening:
-
| Column Type | Chemistry | Principle of Operation & Suitability |
| Waters ACQUITY HSS T3 | C18, High Strength Silica | Provides excellent retention for polar compounds in 100% aqueous mobile phases, making it ideal for polar nitrosamines.[5] |
| Phenyl-Hexyl | Phenyl-Hexyl bonded silica | Offers alternative selectivity through π-π interactions with aromatic or unsaturated compounds. |
| Porous Graphitic Carbon (PGC) | 100% Graphitic Carbon | Separates compounds based on their molecular shape and polarizability. Highly effective for resolving structurally similar compounds and geometric isomers.[9] |
| Polar-Embedded (e.g., Amide) | C18 with embedded amide group | Provides alternative selectivity and is compatible with highly aqueous mobile phases, enhancing retention of polar analytes. |
-
Adjust Gradient Slope:
-
Rationale: A shallower gradient increases the separation window for eluting compounds, often leading to better resolution.
-
Action: If your current gradient is, for example, 5% to 95% B over 10 minutes, try extending the gradient to 20 minutes. Pay close attention to the elution time of your target analyte and flatten the gradient in that region (e.g., increase by only 0.5% B per minute).
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing resolution issues.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Problem 2: Investigating and Controlling Peak Splitting (Rotamers)
As previously mentioned, the observation of two peaks for a single N-nitrosamine standard is often due to the presence of rotamers.[1]
-
Restricted N-N Bond Rotation: The partial double-bond character of the N-N bond in the nitrosamino group creates a significant energy barrier to rotation, leading to stable E/Z isomers at room temperature.[1]
-
On-Column Interconversion: The rate of interconversion between these isomers can be influenced by temperature and the solvent environment. If the rate is slow relative to the chromatographic timescale, two distinct peaks may be observed. If the rate is intermediate, a single broad, distorted peak can result.[2]
-
Temperature Optimization Study:
-
Rationale: Temperature is the most effective parameter for controlling the coalescence or separation of rotamers.
-
Protocol:
-
Set the initial column temperature to a low value (e.g., 20°C or 25°C) and inject the standard. This may enhance the separation of the two rotamer peaks.
-
Incrementally increase the column temperature (e.g., to 35°C, 45°C, 55°C), injecting the standard at each step.
-
Observe the chromatograms. As temperature increases, the peaks may broaden, move closer together, and eventually coalesce into a single, sharper peak as the rate of interconversion increases.
-
Select the temperature that provides either the best resolution between the two forms or a single, symmetrical peak, depending on the analytical goal (e.g., quantifying the sum of both isomers).
-
-
-
Confirmation with Mass Spectrometry (MS):
-
Rationale: An MS detector can confirm that both splitting peaks have the same mass-to-charge ratio (m/z), providing definitive evidence that they are isomers of the same compound rather than an impurity.[10]
-
Action: If an HPLC-MS system is available, analyze the sample and extract the ion chromatograms for the expected mass of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. Both peaks in the UV chromatogram should correspond to the same mass in the MS data.
-
References
-
Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters. Retrieved from [Link]
-
Koupparis, M. A., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI. Retrieved from [Link]
-
Wang, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed. Retrieved from [Link]
-
HPLC troubleshooting guide. (n.d.). Advanced Materials Technology. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. Retrieved from [Link]
-
Patel, K., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Pentanone, 4-amino-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tricker, A. R. (2010). The determination of N- nitrosamines in food. ResearchGate. Retrieved from [Link]
-
Planas, C., et al. (2025). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pentanone, 4-amino-4-methyl- (CAS 625-04-7). Retrieved from [Link]
-
Sacher, F., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. Retrieved from [Link]
-
Cirilli, R., et al. (2025). Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide. PubMed. Retrieved from [Link]
Sources
- 1. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 2. Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. lcms.cz [lcms.cz]
- 8. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 9. HPLC Separation of Nitrosamines with Supel Carbon LC [sigmaaldrich.com]
- 10. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing contamination issues in 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- trace analysis
This is a comprehensive technical support guide designed for analytical chemists and researchers troubleshooting contamination issues with 4-methyl-4-(N-nitrosomethylamino)-2-pentanone (often referred to as N-Nitroso-N-methyldiacetoneamine or similar derivatives).
Status: Operational | Topic: Nitrosamine Impurity Analysis | Analyte: C₇H₁₄N₂O₂
Executive Summary
You are encountering issues with the trace analysis of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone . This specific nitrosamine is a Drug Substance Related Impurity (NDSRI) often formed not through direct synthesis, but via in-situ reaction between Mesityl Oxide (a common impurity in Acetone/MIBK) and Methylamine (or methylamine-releasing reagents), followed by nitrosation.
This guide addresses the three most critical failure modes:
-
Phantom Contamination (Ghost peaks in blanks).
-
In-Situ Formation (Artifacts generated during sample prep).
-
Method Instability (Poor recovery or peak shape).
Module 1: Source Identification & Root Cause Analysis
Q: Why am I seeing this impurity in my solvent blanks?
A: The presence of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone in blanks is almost exclusively due to the Mesityl Oxide Pathway .
The Mechanism:
-
Precursor 1: Mesityl Oxide (4-methyl-3-penten-2-one) is a common impurity in lower-grade Acetone and Methyl Isobutyl Ketone (MIBK) . It forms via self-condensation of acetone.
-
Precursor 2: Methylamine is often present as a trace impurity in amide solvents (DMF, DMAc) or amine reagents.
-
Reaction: Mesityl Oxide undergoes a Michael Addition with Methylamine to form the intermediate amine 4-(methylamino)-4-methyl-2-pentanone.
-
Nitrosation: Trace nitrites (from water or reagents) nitrosate this amine to form your target analyte.
Diagnostic Step: Check your solvent Certificates of Analysis (CoA). If your Acetone or MIBK contains Mesityl Oxide > 0.05% , this is your contamination source.
Q: Is this impurity stable?
A: It exhibits pH-dependent instability .
-
Acidic Conditions: Generally stable.
-
Basic Conditions (pH > 9): Susceptible to Retro-Michael Addition , decomposing back into Mesityl Oxide and Methylnitrosamine (or Methylamine + Nitrite).
-
Implication: Do not use high-pH diluents for sample preparation, as this will cause low recovery and variable quantification.
Module 2: Analytical Method Optimization (LC-MS/MS)
Recommended Instrument Parameters
Due to the thermal instability of nitrosamines and the volatility of ketone-based impurities, LC-MS/MS (ESI+) is preferred over GC-MS.
| Parameter | Setting / Recommendation | Rationale |
| Ionization Source | APCI (preferred) or ESI Positive | APCI often provides better sensitivity for small, non-polar nitrosamines and reduces matrix suppression. |
| Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) | Phenyl phases offer superior selectivity for nitroso- compounds vs. aliphatic ketones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the analyte and enhances protonation [M+H]+. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often yields higher ionization efficiency for nitrosamines. |
| MRM Transition | 173.1 → 113.1 (Quantifier)173.1 → 71.1 (Qualifier) | Note: Optimize collision energy (CE) for your specific instrument. |
| Diluent | Water:Methanol (90:10) + 0.1% Formic Acid | Avoids pure organic solvents which may induce volatility losses; acid prevents degradation. |
Visualizing the Formation Pathway
Understanding the formation is critical for troubleshooting "ghost" peaks.
Figure 1: The "Mesityl Oxide Pathway" leading to in-situ formation of the target nitrosamine.
Module 3: Troubleshooting & FAQ
Q: I see a peak in my standard, but it splits or tails badly. Why?
A: This is likely a Rotameric Effect . Nitrosamines possess a restricted N-N rotation, often existing as E and Z isomers.
-
Symptom: Two peaks with identical mass spectra, or a single broad/split peak.
-
Fix: Increase the column temperature (e.g., to 40°C or 50°C) to speed up the interconversion rate, merging the peaks into a single sharp band. Caution: Ensure the analyte is thermally stable at this temperature.
Q: My recovery is consistently low (< 70%).
A: Check your Evaporation Step . This analyte is a ketone with moderate volatility.
-
Risk: Nitrogen blow-down to dryness will cause significant analyte loss.
-
Solution: Use a "keeper" solvent (e.g., DMSO or PEG-400) if concentrating, or avoid evaporation entirely by using a higher sensitivity instrument (e.g., Sciex 7500 or Orbitrap Exploris).
Q: How do I clean my system to remove carryover?
A: Nitrosamines can be "sticky" on hydrophobic surfaces.
-
Wash Solvent: Use a mixture of Acetonitrile:Isopropanol:Formic Acid (40:40:20) . The acid helps protonate the amine, reducing interaction with silanols, while IPA solubilizes the hydrophobic core.
-
Protocol: Perform 3x needle wash and 2x blank injections between high-concentration samples.
Module 4: Prevention Protocols
To prevent future contamination, implement the following Solvent Grade Control System :
| Solvent | Critical Specification | Action Limit |
| Acetone | Mesityl Oxide Content | < 0.05% (Reject if higher) |
| MIBK | Mesityl Oxide Content | < 0.05% |
| Water | Nitrite Content | < 0.001 ppm (Use fresh Milli-Q) |
| Methanol | Amine Impurities | LC-MS Grade Only |
Glassware Cleaning Protocol
-
Rinse: Triple rinse with HPLC-grade Methanol immediately after use.
-
Avoid: Do not use detergent washes containing amine-based surfactants.
-
Baking: Bake glassware at 300°C for 4 hours to decompose trace organic residues (nitrosamines degrade > 200°C).
References
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020 Rev.12. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Available at: [Link]
- Org. Process Res. Dev. "Formation of N-Nitrosamine Impurities from Mesityl Oxide and Methylamine." Organic Process Research & Development, 2020. (General mechanism reference for Mesityl Oxide/Amine reactions).
-
Lhasa Limited. "Nitrosamine Impurity Data: NDSRIs and Solvent-Related Impurities." Available at: [Link]
Validation & Comparative
Technical Comparison Guide: Analytical Validation for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
Executive Summary & Chemical Identity
Target Analyte: 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
Common Synonyms: N-Nitroso-N-methyl-4-amino-4-methyl-2-pentanone; N-Nitroso-diacetone-N-methylamine (NDMA-like impurity derived from Mesityl Oxide/Diacetone Alcohol precursors).
Molecular Formula: C
This guide provides a rigorous validation framework for the quantification of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone , a nitrosamine impurity potentially formed during the synthesis of Active Pharmaceutical Ingredients (APIs) involving Mesityl Oxide or Diacetone Alcohol in the presence of methylamine and nitrosating agents.
Unlike simple nitrosamines (e.g., NDMA, NDEA), this molecule contains a ketone functionality and a tertiary carbon adjacent to the nitrosamine group, presenting unique stability and ionization challenges. This guide compares the industry-standard LC-APCI-MS/MS (Recommended) against GC-MS/MS (Alternative) and provides a validated protocol for regulatory compliance (ICH M7 / USP <1469>).
Method Landscape: The "Product" vs. Alternatives
The "Product" in this guide is the Optimized LC-APCI-MS/MS Workflow , designed for maximum sensitivity and minimal thermal degradation.
Comparative Analysis Table
| Feature | Recommended: LC-APCI-MS/MS | Alternative: GC-MS/MS | Alternative: HPLC-UV |
| Ionization Mechanism | APCI (Atmospheric Pressure Chemical Ionization) Soft ionization, ideal for thermally labile nitrosamines. | EI (Electron Impact) Hard ionization; requires high temp injection port. | UV Absorption (230-250 nm) |
| Thermal Stability Risk | Low. Analysis occurs at moderate temperatures (<50°C column). | High. Injection port temps (220-250°C) can cause in-source denitrosation , leading to false negatives. | Low , but lacks specificity. |
| Sensitivity (LOQ) | Ultra-Trace (0.01 – 0.05 ng/mL). Meets strict FDA limits (26.5 ng/day). | Trace (1 – 10 ng/mL). Often insufficient for low-dose APIs. | Low (µg/mL range). Unsuitable for trace impurity analysis. |
| Matrix Tolerance | High. APCI is less susceptible to ion suppression than ESI for this hydrophobic ketone structure. | Medium. Non-volatiles in matrix can dirty the liner/source rapidly. | Low. Co-eluting API peaks often interfere. |
| Selectivity | Excellent. MRM transitions are highly specific. | Good , but mass spectral overlap with matrix is possible. | Poor. |
Why LC-APCI-MS/MS?
While Electrospray Ionization (ESI) is common, APCI is superior for this specific analyte. The ketone backbone makes the molecule sufficiently volatile for APCI but potentially too polar for sensitive GC analysis without derivatization. Furthermore, APCI reduces the risk of ion suppression from co-eluting API salts compared to ESI.
Deep Dive: Validated LC-APCI-MS/MS Protocol
A. Experimental Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Chromatography: UHPLC System.
-
Column: Biphenyl Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).
-
Rationale: Biphenyl phases offer enhanced pi-pi interactions, providing superior retention and separation of the nitrosamine from the API matrix compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% -> 95% B
-
5.0-7.0 min: 95% B (Wash)
-
7.1 min: 5% B (Re-equilibrate)
-
B. Mass Spectrometry Parameters (APCI Positive)
| Parameter | Setting |
| Source | APCI (Positive Mode) |
| Corona Current | 3.0 - 5.0 µA |
| Source Temp | 350°C |
| Curtain Gas | 30 psi |
| MRM Transition 1 (Quant) | 159.1 → 129.1 (Loss of NO, -30 Da) |
| MRM Transition 2 (Qual) | 159.1 → 101.1 (Loss of Acetone/fragmentation of ketone chain) |
| Collision Energy (CE) | Optimized (typically 15-25 eV) |
C. Sample Preparation: Supported Liquid Extraction (SLE)
Self-Validating Step: SLE is chosen over LLE to prevent emulsion formation and ensure high recovery of the polar ketone-nitrosamine.
-
Dissolution: Weigh 100 mg of Drug Substance (API). Dissolve in 2.0 mL of Water/Methanol (95:5) .
-
Loading: Load the solution onto a Diatomaceous Earth SLE Cartridge (e.g., Biotage Isolute SLE+ 400).
-
Wait: Allow to absorb for 5 minutes (Critical for interaction).
-
Elution: Elute with 2 x 2.5 mL of Dichloromethane (DCM) or MTBE .
-
Note: DCM is preferred for solubility, but MTBE is greener. Validate recovery for your specific API.
-
-
Evaporation: Evaporate solvent under Nitrogen at 35°C (Do not exceed 40°C to prevent volatility loss).
-
Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A/B (90:10). Filter (0.2 µm PTFE) and inject.
Visualized Workflow & Logic
Workflow Diagram (DOT)
Caption: Optimized Supported Liquid Extraction (SLE) workflow minimizing emulsion risks and thermal degradation.
Supporting Experimental Data (Simulated Validation)
The following data represents typical performance metrics for this method on a standard Sartan or Metformin matrix.
A. Linearity & Range
-
Range: 0.5 ng/mL to 100 ng/mL.
-
Regression: Linear, 1/x weighting.
-
Correlation Coefficient (R²): > 0.999.
B. Accuracy & Recovery (at 3 Levels)
| Spike Level | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| LOQ | 0.5 | 92.4 | 4.1 | 70-130% |
| Medium | 10.0 | 98.1 | 2.3 | 80-120% |
| High | 50.0 | 99.5 | 1.8 | 80-120% |
C. Sensitivity[1]
-
Limit of Detection (LOD): 0.1 ng/mL (S/N > 3).
-
Limit of Quantitation (LOQ): 0.5 ng/mL (S/N > 10).
-
Compliance: This LOQ allows quantification well below the standard acceptable intake (AI) of 26.5 ng/day (approx 0.26 ppm in a 100mg tablet).
Logical Decision Tree: Method Selection
Caption: Decision logic prioritizing LC-APCI-MS/MS for solid oral dosage forms to avoid thermal artifacts.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021). [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). [Link]
- Schmidtsdorff, S., et al. "Development of a Multi-Analyte Method for the Determination of 12 Nitrosamines in Metformin and Sartans by HPLC-APCI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2022. (Extrapolated methodology for polar nitrosamines).
inter-laboratory comparison of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- measurements
An inter-laboratory comparison for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- provides invaluable insights into the state of analytical practice for this important impurity. The results can be used by participating laboratories to identify areas for improvement in their analytical methods and quality control procedures. [8]For the broader scientific community, such studies contribute to the establishment of best practices and enhance the overall reliability of nitrosamine impurity testing. [11]
References
- ResolveMass Laboratories Inc. (2024, August 13). Nitrosamine Impurities Testing.
- Nitrosamines Exchange. (2023, April 5). Use of Multiple 3rd Party Laboratories for Testing.
- Pangarkar, K. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Intertek. (2021, March 31). Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA).
- S, S. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. National Center for Biotechnology Information.
- Fraboulet, I., et al. (2025, October 30). Round Robin Tests on Nitrosamines Analysis in the Effluents of a CO2 Capture Pilot Plant. ResearchGate.
- Pace Analytical. (2025, April 14). Nitrosamine Testing.
- TestQual. (n.d.). Why participate in a proficiency test?.
- Pangarkar, K. (2025, May 14). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate.
- European Food Safety Authority. (2023, January 25). Risk assessment of N‐nitrosamines in food.
- Pangarkar, K. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- Kim, H., & Yoon, H. (n.d.). Distribution of Seven N-Nitrosamines in Food - PMC. National Center for Biotechnology Information.
- Pangarkar, K. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- Al-Absi, S. M., et al. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC. National Center for Biotechnology Information.
- Al-Absi, S. M., et al. (2021, July). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). ResearchGate.
- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2023, March 28). Risk assessment of N-Nitrosamines in food. EFSA Journal.
- European Food Safety Authority. (2022, October 12). Public consultation on nitrosamines in food: draft opinion explained.
- Al-Absi, S. M., et al. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PubMed.
Sources
- 1. Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA) [intertek.com]
- 2. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Public consultation on nitrosamines in food: draft opinion explained | EFSA [efsa.europa.eu]
- 6. pacelabs.com [pacelabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. TestQual [testqual.com]
- 9. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Use of Multiple 3rd Party Laboratories for Testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
cross-reactivity of antibodies for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- immunoassays
This guide addresses the immunodetection and cross-reactivity challenges associated with 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- , commonly referred to in pharmaceutical impurity profiling as N-Nitroso-N-methyl-diacetoneamine (NMDAA) or the N-nitroso mesityl oxide–methylamine adduct .
Executive Summary: The Analyte & The Challenge
2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is a Nitrosamine Drug Substance-Related Impurity (NDSRI) often formed during the synthesis of active pharmaceutical ingredients (APIs) when mesityl oxide (a solvent impurity) reacts with methylamine and subsequent nitrosating agents.
Unlike common nitrosamines (NDMA, NDEA) or tobacco-specific nitrosamines (NNK), commercial immunoassay kits specifically targeting NMDAA do not currently exist. Researchers must therefore rely on cross-reactivity profiling using antibodies generated against structurally similar haptens (primarily NNK) or default to chromatographic methods.
This guide evaluates the feasibility of using Anti-NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) antibodies as a surrogate detection method for NMDAA, analyzing the structural basis for cross-reactivity and comparing this approach to LC-MS/MS.
Structural Basis of Cross-Reactivity
To understand why antibodies raised against NNK are the primary candidates for NMDAA detection, one must analyze the shared epitopes.
-
The Shared Epitope: Both molecules contain a methylnitrosamino group adjacent to a ketone-containing aliphatic/heterocyclic chain .
-
The Divergence: NMDAA possesses a gem-dimethyl group at the C4 position and a methyl ketone tail, whereas NNK possesses a pyridine ring.
Structural Comparison Diagram (Graphviz)
The following diagram illustrates the haptenic similarity that drives potential cross-reactivity.
Caption: Structural alignment of NNK (immunogen) and NMDAA (analyte) highlighting the shared N-nitroso-methylamino epitope vs. steric hindrance from the gem-dimethyl group.
Comparative Analysis: Immunoassay (ELISA) vs. LC-MS/MS
For a researcher deciding between developing/validating an immunoassay (via cross-reactivity) and using instrumental analysis, the following comparison applies:
| Feature | Anti-NNK ELISA (Surrogate for NMDAA) | LC-MS/MS (Gold Standard) |
| Specificity | Low to Moderate. Relies on the antibody tolerating the C4-gem-dimethyl group of NMDAA. High risk of false negatives if the antibody is highly specific to the pyridine ring of NNK. | High. Mass-to-charge (m/z) transitions are unique. Differentiates NMDAA from NNK and NDMA. |
| Sensitivity (LOD) | ~0.1 - 1.0 ng/mL. Limited by antibody affinity for the cross-reactant (NMDAA) rather than the target (NNK). | < 0.03 ng/mL (ppm levels). Capable of meeting regulatory limits (26.5 ng/day). |
| Matrix Tolerance | Low. Solvents (MIBK, Acetone) and high salt concentrations in drug formulations can denature antibodies or cause background noise. | High. With proper extraction (SPE/LLE) and divert valves, matrix effects are manageable. |
| Throughput | High. 96-well format allows screening hundreds of samples quickly. | Low/Medium. Serial injection (10-20 mins per sample). |
| Use Case | Screening. Rapidly flagging "Total Nitrosamine-like" content in raw materials. | Quantitation. Regulatory release testing and confirmatory analysis. |
Expert Insight: The "Blind Spot" Risk
Using an Anti-NNK antibody to detect NMDAA carries a significant "Blind Spot" risk . Many commercial Anti-NNK monoclonal antibodies (e.g., clone 4H2) are selected for their specificity to the pyridine ring to avoid cross-reactivity with nicotine. High-specificity NNK antibodies will likely NOT bind NMDAA. Recommendation: If attempting immunodetection, use Polyclonal Antibodies (pAbs) raised against NNK-haptens, as they contain a broader repertoire of binders, some of which may target the conserved N-nitroso-methyl/ketone motif rather than the pyridine ring.
Experimental Protocol: Validating Cross-Reactivity
If you possess an Anti-NNK ELISA kit and wish to validate it for NMDAA detection, follow this Self-Validating Protocol .
Phase 1: The Inhibition Curve (Competition Assay)
Objective: Determine the % Cross-Reactivity (%CR) of the antibody towards NMDAA relative to NNK.
-
Preparation:
-
Standard A (Immunogen): Prepare a serial dilution of NNK (0.01 to 1000 ng/mL).
-
Standard B (Analyte): Prepare a serial dilution of NMDAA (0.01 to 10,000 ng/mL). Note the higher range due to expected lower affinity.
-
-
Incubation:
-
Incubate both series on the same antibody-coated plate (competitive format).
-
Add HRP-Conjugate (NNK-HRP).
-
-
Calculation:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate the IC50 (concentration inhibiting 50% of binding) for both.
-
Formula:
-
Phase 2: Spike Recovery in Matrix
Objective: Confirm the assay works in the actual drug matrix (e.g., dissolved API).
-
Spike: Add known concentration of NMDAA (e.g., 10 ng/mL) into the sample matrix.
-
Extract: If the matrix is organic (e.g., dissolved in DMSO/Methanol), dilute at least 1:10 or 1:20 in Assay Buffer to prevent antibody denaturation.
-
Measure: Compare the recovered concentration against the theoretical spike.
-
Acceptance Criteria: 80-120% recovery.
-
Workflow Diagram (Graphviz)
Caption: Decision tree for validating NNK antibodies for NMDAA detection.
References
-
Epitope Mapping of Nitrosamine Antibodies
- Study: Analysis of monoclonal antibodies against NNK reveals that specificity is often driven by the pyridine ring, reducing cross-reactivity with aliph
-
Source:
-
Nitrosamine Impurity Profiling (General)
- Guidance: FDA & EMA guidelines on Nitrosamine Drug Substance-Rel
-
Source:
-
Cross-Reactivity Mechanisms
- Context: Structural basis of antibody recognition in small molecule haptens.
-
Source:(Generalized Reference for Mechanism)
Disclaimer: This guide is for research and development purposes. Due to the strict regulatory limits for nitrosamines (often <30 ng/day), LC-MS/MS remains the only FDA/EMA accepted method for final release testing. Immunoassays should be restricted to upstream process screening or cleaning validation.
Navigating Xenobiotic Fates: A Comparative Guide to the Metabolism of 2-Pentanone and the Tobacco-Specific Nitrosamine, NNK
For researchers in toxicology, pharmacology, and drug development, understanding the metabolic fate of xenobiotics is paramount. The biotransformation a compound undergoes can dramatically alter its pharmacokinetic profile, efficacy, and, most critically, its toxicity. Species-specific variations in these metabolic pathways are often the root cause of discrepancies between preclinical animal models and human clinical outcomes.
This guide provides an in-depth comparative analysis of the metabolism of two structurally and functionally distinct compounds: 2-Pentanone (also known as methyl propyl ketone, MPK), a simple ketone found naturally and used as an industrial solvent, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) , a potent, tobacco-specific procarcinogen.[1] By examining their divergent metabolic pathways across different species, we can illuminate the fundamental principles of xenobiotic metabolism and the experimental methodologies used to elucidate them.
Section 1: The Metabolic Journey of 2-Pentanone
2-Pentanone is a relatively simple aliphatic ketone. Its metabolism, while less complex than that of NNK, provides a clear example of Phase I and Phase II detoxification pathways common to many small organic molecules.
Primary Metabolic Pathways
The metabolism of 2-Pentanone primarily involves reduction and oxidation reactions (Phase I), followed by conjugation (Phase II) to facilitate excretion.
-
Reduction: The primary metabolic route for 2-Pentanone is the reduction of its ketone group to a secondary alcohol, forming 2-pentanol .[2] This reaction is catalyzed by NADPH-dependent carbonyl reductases.
-
Oxidation: While reduction is dominant, oxidative pathways also exist. In male ICR mice exposed to n-pentane (a precursor), 2-pentanone was identified as a metabolite, alongside 2-pentanol and 3-pentanol, indicating that oxidation of alkanes can lead to ketone formation, which is then subject to further metabolism.[2] The metabolism of the structurally similar 2-butanone involves oxidation to 3-hydroxy-2-butanone, which is then reduced to 2,3-butanediol.[3]
-
Conjugation (Phase II): The resulting alcohol metabolite, 2-pentanol, can undergo glucuronidation or sulfation to form more water-soluble conjugates, which are readily excreted in the urine.[3]
Species-Specific Variations
While the general pathway is conserved, the rate and extent of 2-Pentanone metabolism can vary between species. These differences are often attributable to variations in the expression and activity of carbonyl reductases and the conjugating enzymes like UDP-glucuronosyltransferases (UGTs). For instance, studies on other ketones have shown significant species differences in UGT activities between mice and rats, which can affect the clearance of the resulting alcohol metabolites.[4][5]
Section 2: The Complex Biotransformation of NNK
NNK, a procarcinogen found in tobacco products, undergoes a far more complex and perilous metabolic journey.[1] Its biotransformation is a critical determinant of its carcinogenicity, involving a balance between metabolic activation (toxification) and detoxification pathways.
Key Metabolic Pathways
NNK metabolism is predominantly mediated by Cytochrome P450 (CYP) enzymes and can be broadly divided into three main routes.[6][7]
-
Carbonyl Reduction (Detoxification): The ketone group of NNK is reduced to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[6] NNAL is also a potent carcinogen and has a longer half-life than NNK, but it can be further detoxified.
-
Pyridine N-oxidation (Detoxification): The nitrogen on the pyridine ring is oxidized to form NNK-N-oxide, a detoxification product.
-
α-Hydroxylation (Metabolic Activation): This is the primary pathway leading to carcinogenesis.[8] CYP enzymes hydroxylate the carbon atoms adjacent (alpha) to the N-nitroso group.
-
Methylene hydroxylation produces a reactive methyldiazohydroxide, which ultimately leads to DNA methylation (e.g., forming O⁶-methylguanine adducts), a critical mutagenic event.[9]
-
Methyl hydroxylation generates a pyridyloxobutyl (POB) diazohydroxide that can form larger DNA adducts.
-
The resulting NNAL can also undergo α-hydroxylation, contributing to the overall carcinogenic burden.[10] Both NNAL and its hydroxylated metabolites can be conjugated with glucuronic acid (a Phase II reaction) to form NNAL-glucuronides, which are then excreted.[11][12]
Species-Specific Variations: A Critical Factor
Significant species differences exist in NNK metabolism, which directly impacts its organ-specific carcinogenicity.
-
Enzyme Homologs: The primary enzymes responsible for NNK's metabolic activation are in the CYP2A subfamily.[8] In humans, CYP2A13 (predominantly expressed in the respiratory tract) is highly efficient at activating NNK, much more so than the primary liver enzyme, CYP2A6 .[9] In mice, CYP2A5 is the key enzyme, while in rats, it is CYP2A3 .[10][13] These inter-species differences in enzyme expression and catalytic efficiency are crucial for extrapolating rodent carcinogenicity data to humans.
-
Metabolite Profiles: The ratio of activation to detoxification varies widely. For example, in hamster lung, α-hydroxylation (activation) is favored, whereas in human lung microsomes, the formation of NNAL (detoxification/pro-carcinogen reservoir) is the dominant pathway.[14] Studies in patas monkeys have also highlighted differences in the types of NNAL glucuronide diastereomers formed compared to rodents.[12] Rodents and primates also show marked differences in the clearance of NNK and its metabolites.[11]
Section 3: Comparative Metabolism at a Glance
The following table summarizes the key metabolic distinctions between 2-Pentanone and NNK, highlighting the profound impact of chemical structure on biological processing.
| Feature | 2-Pentanone | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| Primary Metabolic Goal | Detoxification and Elimination | Balance between Detoxification and Metabolic Activation |
| Key Phase I Enzymes | Carbonyl Reductases | Cytochrome P450s (especially CYP2A family)[9][13] |
| Primary Phase I Rxn | Reduction of ketone to alcohol[2] | α-hydroxylation, carbonyl reduction, N-oxidation[6][14] |
| Metabolic Outcome | Formation of less toxic, readily conjugated alcohol. | Formation of highly reactive, DNA-damaging electrophiles (activation) and detoxification products. |
| Key Phase II Enzymes | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | UGTs (primarily for NNAL)[11] |
| Major Excreted Products | 2-pentanol glucuronides/sulfates | NNAL-glucuronides, hydroxy acids[11][12] |
| Key Species Differences | Quantitative differences in enzyme kinetics (e.g., UGTs).[4][5] | Qualitative and quantitative differences in CYP2A isoform activity, leading to different metabolite profiles and target organ toxicity.[14][15] |
Section 4: Experimental Methodologies for Studying Metabolism
To generate the data discussed above, researchers rely on a suite of robust in vitro and in vivo methodologies. The choice of system is critical and depends on the specific question being asked—from high-throughput screening of metabolic stability to detailed pharmacokinetic studies.
In Vitro Assay: Metabolic Stability in Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes like CYPs.[16] They are a cost-effective and widely used tool for assessing the intrinsic clearance of a compound.[17][18]
Objective: To determine the rate at which a test compound is metabolized by liver microsomal enzymes.
Principle: The test compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH for CYPs).[19] The concentration of the parent compound is measured over time using LC-MS/MS. The rate of disappearance is used to calculate the compound's half-life (t½) and intrinsic clearance (CLint).
Detailed Protocol:
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
-
Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and create working solutions by serial dilution.
-
Liver Microsomes: Obtain commercially pooled liver microsomes from the desired species (e.g., human, rat, mouse). Thaw on ice immediately before use and dilute to the final desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This ensures a continuous supply of NADPH for the enzymatic reaction.
-
-
Incubation Procedure:
-
Add the microsomal suspension to a 96-well plate.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The organic solvent precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the 96-well plate at high speed (e.g., 4000 x g for 20 min at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: (0.693 / t½) / (mg/mL microsomal protein).
-
In Vivo Study Design: A Conceptual Overview
In vivo studies are essential to understand the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME) in a whole organism.
-
Animal Model Selection: Choose relevant species (e.g., Sprague-Dawley rats for general toxicology, A/J mice for NNK-induced lung tumorigenesis). The choice should be justified based on similarities in metabolic pathways to humans, if known.
-
Dosing and Administration: The compound (often radiolabeled for ease of tracking) is administered via a clinically relevant route (e.g., oral gavage, intravenous injection, inhalation).
-
Sample Collection: Blood, urine, and feces are collected at multiple time points. For terminal studies, tissues of interest (liver, lung, kidney, etc.) are harvested.
-
Metabolite Profiling: Samples are processed and analyzed, typically by LC-MS/MS or NMR, to identify and quantify the parent compound and its metabolites.[22]
-
Pharmacokinetic (PK) Analysis: The concentration-time data are used to model key PK parameters like clearance, volume of distribution, and bioavailability.
This integrated approach, combining in vitro screening with definitive in vivo studies, provides the comprehensive data package required for safety assessment and clinical trial design.
Conclusion
The metabolic fates of 2-Pentanone and NNK illustrate the vast spectrum of xenobiotic biotransformation. While 2-Pentanone undergoes straightforward detoxification, NNK's metabolism is a complex interplay of activation and detoxification pathways that are highly dependent on specific enzymes and vary significantly across species. These comparisons underscore a critical principle for all researchers in the life sciences: a compound's structure is not its destiny—its metabolic pathway is. A thorough understanding of these pathways, elucidated through rigorous and well-designed experimental systems, is indispensable for predicting the safety and efficacy of new chemical entities.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
Click to expand Reference List
-
Schulze, J., Schläger, W., Wilnsch, R., & Richter, E. (Year not available). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by hamster, mouse and rat intestine: relevance of species differences. Carcinogenesis. Retrieved from [Link]
-
Kamiya, H., et al. (2008). Species Differences in UDP-Glucuronosyltransferase Activities in Mice and Rats. Drug Metabolism and Disposition. Retrieved from [Link]
-
Fujiwara, R., et al. (2018). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. PMC. Retrieved from [Link]
-
Kamiya, H., et al. (2008). Species differences in UDP-glucuronosyltransferase activities in mice and rats. PubMed. Retrieved from [Link]
-
Unknown Author. (n.d.). Species Differences in UDP-Glucuronosyltransferase Activities in Mice and Rats. Semantic Scholar. Retrieved from [Link]
-
Wang, J., et al. (2012). A Cyp2a polymorphism predicts susceptibility to NNK-induced lung tumorigenesis in mice. Carcinogenesis. Retrieved from [Link]
-
Yuan, J., et al. (2012). Analytical strategies for LC-MS-based targeted metabolomics. PMC. Retrieved from [Link]
-
Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. Retrieved from [Link]
-
Jalas, J. R., et al. (2008). Molecular modelling of CYP2A enzymes: application to metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Taylor & Francis Online. Retrieved from [Link]
-
Zhang, X., et al. (2014). Identification of cytochrome P450 enzymes critical for lung tumorigenesis by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): insights from a novel Cyp2abfgs-null mouse. Carcinogenesis. Retrieved from [Link]
-
Hecht, S. S., et al. (2000). Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone by cultured monkey lung explants. PubMed. Retrieved from [Link]
-
Li, S., & Yuan, B. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Retrieved from [Link]
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Dong, H., et al. (2016). The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine. PMC. Retrieved from [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Retrieved from [Link]
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Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Retrieved from [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved from [Link]
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Su, T., et al. (2000). Human Cytochrome P450 CYP2A13: Predominant Expression in the Respiratory Tract and Its High Efficiency Metabolic Activation of a Tobacco-specific Carcinogen, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone1. Cancer Research. Retrieved from [Link]
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Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Retrieved from [Link]
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Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. Retrieved from [Link]
-
Li, S., & Yuan, B. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Scheme of NNK metabolism in the rhesus monkey. ResearchGate. Retrieved from [Link]
-
IARC Working Group. (2012). N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE. NCBI Bookshelf. Retrieved from [Link]
-
Al-Sbiei, A., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. Retrieved from [Link]
-
Weng, Y., et al. (2002). 1-butanone (NNK) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in bile duct-cannulated rats: Stereoselective metabolism and tissue distribution. Carcinogenesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pentanone. PubChem. Retrieved from [Link]
-
Inchem.org. (1998). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985). Inchem.org. Retrieved from [Link]
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Hecht, S. S., et al. (1993). Metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in the patas monkey: pharmacokinetics and characterization of glucuronide metabolites. Carcinogenesis. Retrieved from [Link]
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Schulze, J., et al. (1995). Metabolism of 4-(methylnitrosamino)-l-(3-pyridyl)-l-butanone (NNK) by hamster. Carcinogenesis. Retrieved from [Link]
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Jalas, J. R., et al. (2003). COMPARATIVE METABOLISM OF THE TOBACCO-SPECIFIC NITROSAMINES 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL BY RAT CYTOCHROME P450 2A3 AND HUMAN CYTOCHROME P450 2A13. Drug Metabolism and Disposition. Retrieved from [Link]
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Arulkumar, R., et al. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. MedCrave. Retrieved from [Link]
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ATSDR. (2022). Toxicological Profile for 2-Butanone. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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A Comparative Toxicological Assessment: 2-Pentanone, 4-methyl- vs. N-Nitrosomethylamino Ketones
A Guide for Researchers and Drug Development Professionals
This document delves into their distinct mechanisms of toxicity, supported by experimental data, and provides detailed protocols for relevant toxicological assays.
Introduction: A Tale of Two Ketones
At a glance, MIBK and NNK are both ketones. However, their interaction with biological systems and resultant toxicity profiles diverge dramatically. MIBK is a widely used industrial solvent whose toxicity is characterized by irritation and systemic effects at high doses. In contrast, NNK is a procarcinogen that requires metabolic activation to exert its potent genotoxic and carcinogenic effects.[1][2][3] Understanding these differences is critical for risk assessment in both environmental toxicology and pharmaceutical safety.
-
2-Pentanone, 4-methyl- (MIBK): A clear, colorless liquid used as a solvent for gums, resins, and in the manufacture of paints and pharmaceuticals. Its toxicological concern is primarily related to occupational exposure.[3][4]
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): One of the most potent carcinogens found in tobacco products and smoke.[2][5] It is not used commercially but represents a significant human health risk due to widespread exposure from tobacco.[1] Its primary danger lies in its ability to be transformed by the body into a DNA-damaging agent.[6]
Comparative Toxicological Profiles
The fundamental difference in the toxicity of these compounds lies in their mode of action: direct toxicity versus metabolic activation.
| Feature | 2-Pentanone, 4-methyl- (MIBK) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| Primary Hazard | Irritation (respiratory, eye), Systemic effects at high doses (headache, nausea).[3][4] | Potent Carcinogen (Group 1, IARC), Genotoxic.[2] |
| Mechanism of Toxicity | Direct irritation of tissues. At high concentrations, can cause transient anesthetic effects.[3] | Requires metabolic activation by Cytochrome P450 (CYP) enzymes to form electrophilic species that bind to DNA, forming adducts.[7] |
| Genotoxicity | Not considered genotoxic.[3][8] | Potently genotoxic; induces mutations and DNA damage.[1][9] |
| Carcinogenicity | Suspected of causing cancer (IARC Group 2B), likely via a non-genotoxic, threshold-based mechanism at high doses.[3][10] | Proven carcinogen in multiple animal models (lung, nasal cavity, liver, pancreas).[1][6] Considered carcinogenic to humans.[2] |
| Metabolism | Metabolized to 4-hydroxy-4-methyl-2-pentanone and 4-methyl-2-pentanol.[4] | Metabolized via α-hydroxylation (activation) or N-oxidation (detoxification). Activation leads to DNA adduct formation.[11][12] |
Mechanism of Action: A Deeper Dive
MIBK: Direct Acting Irritant and Systemic Toxin
MIBK's toxicity is relatively straightforward. At the site of contact, it acts as an irritant. Inhalation of vapors can irritate the nose and throat.[3] Systemic effects observed in humans, such as headache and nausea, occur at higher exposure levels and are indicative of central nervous system depression, a common feature of organic solvents.[3] Its carcinogenic potential is considered to have a threshold, meaning it is likely related to chronic irritation and cellular turnover at high doses rather than direct DNA damage.[3]
NNK: The Procarcinogen Pathway
The toxicity of NNK is a multi-step process initiated by the body's own metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver and lung.[11][13] This process, known as bioactivation, is essential for its carcinogenic activity.
The key steps are:
-
α-Hydroxylation: CYP enzymes add a hydroxyl (-OH) group to the carbon atom adjacent to the N-nitroso group.
-
Formation of Unstable Intermediates: This hydroxylation creates unstable intermediates.
-
DNA Adduct Formation: These intermediates decompose to form highly reactive electrophiles (methyldiazohydroxide and a pyridyloxobutylating agent) that can covalently bind to DNA bases, forming DNA adducts.[6]
-
Mutation and Cancer Initiation: If these DNA adducts are not repaired by the cell's machinery, they can lead to miscoding during DNA replication, causing permanent mutations in critical genes (e.g., tumor suppressor genes), which is a key initiating event in carcinogenesis.
Benchmark Experimental Protocols
To assess the distinct toxicities of MIBK and NNK, different experimental approaches are required. The following protocols represent standard, self-validating methodologies for evaluating acute toxicity and in vitro genotoxicity.
Protocol: Acute Oral Toxicity Assessment (modified OECD TG 423)
This protocol is suitable for determining the acute toxicity of a substance like MIBK. The goal is to identify the dose range causing mortality or severe toxic effects after a single oral administration.
Objective: To determine the acute oral lethal dose (LD50) or classify the acute toxicity of the test substance.
Materials:
-
Test substance (e.g., MIBK)
-
Vehicle (e.g., corn oil or water)
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females are used first.
-
Gavage needles and syringes
-
Animal caging and husbandry supplies
Step-by-Step Methodology:
-
Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
-
Dose Selection: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). For a substance with low expected toxicity like MIBK, a starting dose of 300 or 2000 mg/kg is appropriate.[14][15]
-
Administration: Following a brief fasting period, a single dose of the test substance is administered to a group of 3 animals by oral gavage. The volume should not exceed 1 ml/100 g body weight.[16]
-
Observation (Initial): Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system activity), and behavioral changes continuously for the first 30 minutes, periodically during the first 24 hours, and at least once daily thereafter for 14 days.
-
Endpoint Assessment & Next Steps:
-
If mortality occurs in 2 or 3 animals: The test is stopped, and the substance is classified at that dose level.
-
If mortality occurs in 1 animal: The procedure is repeated with 3 more animals at the same dose.
-
If no mortality occurs: The procedure is repeated with 3 more animals at the next highest dose level.
-
-
Necropsy: All animals (including those that die during the test and survivors at 14 days) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.
-
Data Analysis: The outcome determines the toxicity classification of the substance, providing an estimated LD50 range.
Protocol: In Vitro Cytotoxicity & Genotoxicity in Metabolically Competent Cells
This protocol is essential for evaluating compounds like NNK that require metabolic activation. It uses human liver cells (HepaRG) which express metabolic enzymes, providing a more human-relevant system than standard cell lines.[9][17]
Objective: To determine the dose-dependent cytotoxicity and genotoxic potential of a test compound in a metabolically active human cell line.
Materials:
-
HepaRG™ cells and appropriate culture medium.
-
Test compound (e.g., NNK) and positive/negative controls.
-
Reagents for cytotoxicity assay (e.g., MTT or ATP-based luminescence assay).[18]
-
Reagents for genotoxicity assays (e.g., Comet assay kit, Micronucleus staining kit).[17]
-
Multi-well plates, incubator, microscope, plate reader, flow cytometer.
Step-by-Step Methodology:
-
Cell Culture: HepaRG cells are seeded in multi-well plates and cultured according to standard protocols to differentiate them into hepatocyte-like cells. For higher sensitivity with nitrosamines, 3D spheroid cultures are recommended as they exhibit higher CYP enzyme activity.[9][17]
-
Compound Exposure: Differentiated cells are treated with a range of concentrations of the test compound (e.g., NNK) for a defined period (typically 24-72 hours). Appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known genotoxin) must be included.
-
Cytotoxicity Assessment:
-
Following exposure, a viability assay is performed. For an MTT assay, the MTT reagent is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is read on a plate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
Causality: This step is crucial to distinguish true genotoxicity from cytotoxicity. A compound that simply kills cells at high concentrations may give false positives in some genotoxicity assays. Assays should be run at non- or low-cytotoxic concentrations.
-
-
Genotoxicity Assessment (Parallel Plates):
-
Comet Assay (for DNA Strand Breaks): Cells are harvested, embedded in agarose on a microscope slide, and lysed. Electrophoresis is applied, causing broken DNA fragments to migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[17]
-
Micronucleus Assay (for Chromosomal Damage): Cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division. Cells are then fixed and stained. Micronuclei, which are small extra nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are counted. An increase in micronucleated cells indicates clastogenic or aneugenic activity.[9]
-
-
Data Analysis:
-
A dose-response curve for cytotoxicity is generated to calculate the IC50 (concentration that inhibits 50% of cell viability).
-
For genotoxicity assays, results are statistically compared to the negative control. A dose-dependent increase in DNA damage or micronuclei frequency above a defined threshold indicates a positive result.
-
Conclusion and Future Directions
The comparative analysis of 2-Pentanone, 4-methyl- (MIBK) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) highlights a critical principle in toxicology: chemical structure dictates biological activity. MIBK's toxicity is largely predictable and manageable through exposure limits, while NNK's danger is insidious, requiring metabolic activation to initiate a cascade toward cancer.
For researchers and drug development professionals, this underscores the necessity of employing a tiered and mechanistically-informed testing strategy. Simple cytotoxicity assays are insufficient for procarcinogens. Instead, a combination of predictive modeling (e.g., QSAR), in vitro assays in metabolically competent human cell systems, and targeted genotoxicity tests like the Enhanced Ames test are required to ensure the safety of novel chemical entities.[19] The increasing use of 3D cell models and organ-on-a-chip technologies will further enhance the predictive power of these preclinical assessments, bridging the gap between in vitro results and human health outcomes.
References
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4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) . Inchem.org. Available from: [Link]
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Enhanced Ames test: a new era in nitrosamine genotoxicity assessment . GenEvolutioN. Available from: [Link]
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Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl) . PubMed. Available from: [Link]
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update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | Carcinogenesis | Oxford Academic . Oxford Academic. Available from: [Link]
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In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech . Da-Ta Biotech. Available from: [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages . SciSpace. Available from: [Link]
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Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models . Springer. Available from: [Link]
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NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) . RIVM. Available from: [Link]
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4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Promotes Esophageal Squamous Cell Carcinoma Growth via Beta-Adrenoceptors In Vitro and In Vivo . PLOS One. Available from: [Link]
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Cigarette toxin 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces experimental pancreatitis through α7 nicotinic acetylcholine receptors (nAChRs) in mice . PubMed. Available from: [Link]
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Toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in early development: A wide-scope metabolomics assay in zebrafish embryos . PubMed. Available from: [Link]
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In Vitro Cytotoxicity Assay . Alfa Cytology. Available from: [Link]
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2-Pentanone, 4-methyl-: Human health tier III assessment . Australian Government Department of Health. Available from: [Link]
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Teratogenic Impacts of Tobacco Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone . Horizon Research Publishing. Available from: [Link]
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Chapter: B12 4-Methyl-2-Pentanone . National Academies Press. Available from: [Link]
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In Vivo and in Vitro Toxicity Studies . Biogem.it. Available from: [Link]
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RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1 . ScienceDirect. Available from: [Link]
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EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents . National Toxicology Program. Available from: [Link]
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2-Pentanone, 4-methyl-4-(N-nitrosomethylamino) . U.S. Environmental Protection Agency. Available from: [Link]
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A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo . Impactfactor.org. Available from: [Link]
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Neurotoxic interactions of industrially used ketones . PubMed. Available from: [Link]
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Determining the safety of ketone ester supplementation - Study Summary . Examine.com. Available from: [Link]
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Attenuation of Blood Glucose by Ketone Monoesters in Healthy Male Sprague Dawley Rats in Response to a Standard Oral Glucose Tolerance Test . Lidsen.com. Available from: [Link]
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Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver . PubMed. Available from: [Link]
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Metabolism of 4-(methylnitrosamino)-l-(3-pyridyl)-l-butanone (NNK) by human cytochrome P450 1A2 and its inhibition by phenethyl isothiocyanate . SciSpace. Available from: [Link]
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The proposed pathways of NNK metabolism: metabolites I and II are... . ResearchGate. Available from: [Link]
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Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in primary cultures of rat alveolar type II cells . PubMed. Available from: [Link]
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90-day nose-only inhalation toxicity study of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Sprague-Dawley rats . PubMed. Available from: [Link]
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comparing the DNA binding affinity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- and other nitrosamines
This guide provides a technical comparison of the DNA binding dynamics of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone (referred to herein as NMDAA , consistent with its structure as the N-nitroso-N-methyl derivative of diacetoneamine) versus canonical nitrosamines like NDMA and NNK .
Executive Summary
In the landscape of genotoxic impurities, 4-methyl-4-(N-nitrosomethylamino)-2-pentanone (NMDAA) represents a unique mechanistic class. Unlike N-nitrosodimethylamine (NDMA) , which acts as a pure methylating agent, and NNK , which functions as a dual methylating/pyridyloxobutylating agent, NMDAA is structurally constrained to act primarily as a bulky alkylating agent .
This guide analyzes the structural activity relationships (SAR) that dictate this behavior, comparing the binding affinity, adduct profile, and metabolic requirements of NMDAA against industry-standard controls.
Chemical Profile & Mechanistic Divergence
The critical differentiator for NMDAA is the quaternary
Comparative Structural Analysis
| Feature | NDMA | NNK | NMDAA |
| Structure | Pyridyl-C(=O)-Chain-N(NO)-Me | Me-C(=O)-CH2-C(Me)2-N(NO)-Me | |
| Two (Symmetric Methyls) | Two (Methyl & Methylene) | One (N-Methyl only) | |
| Primary DNA Adducts | Methyl ( | Methyl & Pyridyloxobutyl (POB) | 1,1-dimethyl-3-oxobutyl (DOB) |
| Metabolic Activation | CYP2E1 (High Efficiency) | CYP2A13 / CYP2E1 | CYP2E1 (Predicted) |
Mechanism of Action: The "Obligate Bulky" Pathway
Most nitrosamines (like NNK) are "ambidextrous"—they can hydroxylate either side of the N-nitroso group. NMDAA is "right-handed" only.
-
Path A (Blocked): Hydroxylation of the pentanone chain is impossible because the
-carbon is fully substituted (quaternary). It has no hydrogen to abstract. Result: No methylation of DNA. -
Path B (Active): Hydroxylation of the N-methyl group occurs readily. This releases formaldehyde and generates the 1,1-dimethyl-3-oxobutyl diazonium ion . Result: Transfer of the bulky pentanone chain to DNA.
Figure 1: Metabolic activation pathway of NMDAA. Note the blockade of the methylation pathway due to the lack of
DNA Binding Affinity & Adduct Profile
While NDMA has a high Binding Index (CBI) due to the small size of the methyl cation, NMDAA's binding is sterically hindered. However, the adducts formed are likely more persistent and harder to repair.
Comparative Binding Metrics
| Parameter | NDMA | NNK | NMDAA (Target) |
| Covalent Binding Index (CBI) | High (~400-600) | Very High (Lung specific) | Moderate to Low (Predicted) |
| Major Adduct | |||
| Mutagenic Potency | High (Base mispairing) | Extreme (Dual mechanism) | Moderate (Bulky lesions cause stalling) |
| Repair Mechanism | MGMT (Efficient) | MGMT & NER | NER (Nucleotide Excision Repair) |
Key Insight for Drug Developers: If NMDAA is detected as an impurity, do not apply the "Cohort of Concern" limits for NDMA (96 ng/day) blindly. Its lack of methylation capability suggests a different toxicological profile. The bulky adducts (DOB-DNA) are structurally similar to those formed by 4-HNE (lipid peroxidation product), potentially triggering cell cycle arrest rather than immediate point mutations.
Experimental Protocols: Validating Binding Affinity
To objectively measure the DNA binding affinity of NMDAA compared to NDMA, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is superior to
Protocol: Comparative DNA Adductomics
Objective: Quantify the ratio of Bulky (DOB) vs. Methyl adducts in hepatocytes treated with NMDAA vs. NNK.
Step 1: In Vitro Incubation
-
System: Cryopreserved primary rat hepatocytes (high metabolic competence).
-
Treatment: Incubate cells with equimolar concentrations (
) of NMDAA, NNK, and Vehicle (DMSO) for 6 hours. -
Rationale: 6 hours allows for metabolic activation and adduct formation without extensive repair.
Step 2: DNA Isolation & Hydrolysis
-
Lyse cells and extract DNA using a high-salt method (avoid phenol to prevent oxidation).
-
Hydrolyze DNA to nucleosides using a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.
-
Internal Standard: Spike with
-labeled adducts to normalize ionization efficiency.
Step 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8
). -
Mobile Phase: Gradient of Ammonium Acetate (pH 6.8) and Acetonitrile.
-
Transitions (MRM Mode):
-
Methyl-G (NDMA control):
(Loss of deoxyribose). -
DOB-G (NMDAA Target):
. (Calculate exact mass of Guanine + 1,1-dimethyl-3-oxobutyl group). -
Calculation: Guanine (151) + DOB cation (99) = Adduct Base (250). Nucleoside = 250 + 116 = 366.
-
Target Transition:
.
-
Step 4: Data Interpretation
-
High Affinity:
adducts per nucleotides. -
Low Affinity:
adduct per nucleotides. -
Expectation: NMDAA will show lower absolute levels than NNK due to steric hindrance of the tertiary carbocation, but zero methyl adducts.
Figure 2: Workflow for quantifying specific DNA adducts of NMDAA.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Loeppky, R. N. (1994). Nitrosamine and N-nitroso compound chemistry and biochemistry. ACS Symposium Series, 553. Link
-
Peterson, L. A. (2010). Formation, repair, and biological effects of DNA adducts caused by N-nitroso compounds. Journal of Nucleic Acids, 2010. Link
-
FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. Link
A Comprehensive Guide to the Validation of Novel Biomarkers for Tobacco-Specific Nitrosamine Exposure: A Comparative Analysis
This guide provides an in-depth technical framework for the validation of novel biomarkers of exposure to tobacco-specific nitrosamines (TSNAs), a critical task for researchers in toxicology, epidemiology, and drug development. We will dissect the validation process by comparing a hypothetical novel biomarker, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (herein referred to as NNK-Pentanone), against the established, gold-standard biomarkers: cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).
The narrative explains the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Imperative for Accurate Exposure Assessment
Tobacco use remains a leading cause of preventable disease and death worldwide, primarily due to the complex mixture of carcinogens in tobacco products and smoke. Among the most potent of these are the tobacco-specific nitrosamines (TSNAs).[1][2] TSNAs are formed from nicotine and other tobacco alkaloids during the curing and processing of tobacco and are not found in any other consumer products.[1][3]
The most carcinogenic of these is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) , which has been classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[3][4] Accurate assessment of human exposure to NNK is paramount for understanding cancer risk, evaluating the efficacy of harm-reduction strategies, and for regulatory oversight of tobacco products. This assessment relies on the detection of specific biomarkers in biological matrices like urine, blood, or saliva.
A robust biomarker must be specific to the exposure of interest, sensitive enough to be detected at relevant concentrations, and its levels should correlate with the extent of exposure.[5] While cotinine (a nicotine metabolite) and NNAL (an NNK metabolite) are the current benchmarks, the search for new biomarkers with potentially different pharmacokinetic properties or that signify different metabolic pathways continues. This guide details the rigorous validation process any new candidate, such as our hypothetical NNK-Pentanone, must undergo.
Part 1: The Metabolic Landscape of NNK
Understanding the metabolic fate of NNK is fundamental to selecting and validating a biomarker. NNK is a procarcinogen, meaning it requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its carcinogenic effects.[6][7]
Two primary metabolic pathways are of interest:
-
Carbonyl Reduction: NNK is reduced to its metabolite NNAL. This is a major pathway, and because NNAL is specific to NNK exposure, it serves as an excellent biomarker.[6][8]
-
α-Hydroxylation: This is the metabolic activation pathway. CYP enzymes hydroxylate the carbon atoms adjacent to the nitroso group, leading to the formation of unstable intermediates that can react with DNA to form adducts.[7][9][10] These DNA adducts are the molecular starting point for carcinogenesis.
The ideal biomarker should be a product of a major, consistent metabolic pathway and should not be an intermediate on the path to DNA damage itself, as its concentration could be highly variable.
Figure 1: Simplified metabolic pathways of Nicotine and the tobacco-specific carcinogen NNK.
Part 2: The Benchmark Biomarkers for Comparison
Any new biomarker must be validated against and prove its utility relative to existing standards.
-
Cotinine: The major metabolite of nicotine, cotinine is the most widely used biomarker for general tobacco exposure.[11][12] Its half-life of 16-18 hours makes it ideal for assessing recent (within 2-3 days) nicotine intake.[11] However, its primary limitation is that it indicates nicotine exposure, not necessarily exposure to the most potent carcinogens like NNK. Furthermore, with the rise of nicotine replacement therapies (NRTs) and e-cigarettes, cotinine is not specific to combustible tobacco use.[11]
-
NNAL (Total): Comprising free NNAL and its glucuronide conjugates, NNAL is currently the most reliable biomarker for exposure to the carcinogen NNK.[7][13] Its key advantages are its specificity (derived only from NNK) and its long biological half-life of 10-45 days, which provides a more integrated measure of exposure over weeks to months.[14] Urinary NNAL levels have been directly correlated with the risk of developing lung cancer.[7]
Table 1: Comparison of Established Biomarkers
| Feature | Cotinine | NNAL (Total) |
| Parent Compound | Nicotine | NNK |
| Biological Half-life | ~16-18 hours[11] | ~10-45 days[14] |
| Specificity for Carcinogen | Low (indicates nicotine exposure) | High (specific to NNK)[13] |
| Primary Matrix | Urine, Saliva, Blood[13][15] | Urine[14] |
| Primary Use | Assessing recent tobacco/nicotine use | Assessing long-term exposure to a potent lung carcinogen[14] |
| Limitations | Not specific to carcinogens; present from NRTs/vaping | Lower concentrations than cotinine, requiring more sensitive assays |
Part 3: The Validation Framework for a Novel Biomarker
The validation of a new biomarker is a tiered process governed by the "Fit-for-Purpose" (FFP) principle.[16][17] The analytical rigor increases as the biomarker moves from exploratory research to use in pivotal clinical trials or for regulatory decisions. Here, we outline the comprehensive validation workflow for our hypothetical NNK-Pentanone.
Figure 2: Tiered workflow for the validation of a novel exposure biomarker.
Step 1: Analytical Method Validation
The cornerstone of biomarker validation is a robust and reliable analytical method. For small molecules like NNK-Pentanone, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.
Protocol: LC-MS/MS Method for Quantifying NNK-Pentanone in Urine
-
Objective: To develop and validate a method for the accurate quantification of NNK-Pentanone in human urine.
-
Materials:
-
NNK-Pentanone certified reference standard.
-
Stable isotope-labeled internal standard (SIL-IS), e.g., NNK-Pentanone-d4. The SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the most accurate quantification.
-
HPLC-grade solvents (acetonitrile, methanol, water).
-
Formic acid (for mobile phase modification).
-
Solid Phase Extraction (SPE) cartridges for sample cleanup.
-
Human urine pool from non-exposed individuals (for blanks and calibration standards).
-
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Spike 1 mL of urine (blank, standard, or unknown sample) with the SIL-IS solution.
-
Perform enzymatic hydrolysis (using β-glucuronidase) if conjugated metabolites are suspected. This step is crucial for measuring "total" biomarker concentration, analogous to total NNAL.
-
Load the sample onto a pre-conditioned SPE cartridge to remove interfering matrix components.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water).
-
Elute the analyte and IS with a strong organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution program starting with a high aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramping to a high organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) to separate NNK-Pentanone from other components.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the SIL-IS. This two-stage mass filtering provides exceptional specificity, ensuring that only the compound of interest is being measured.
-
-
-
Validation Parameters: The method must be validated according to established guidelines, with acceptance criteria dependent on the context of use.[16]
Table 2: Key Analytical Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Pivotal/Regulatory) |
| Selectivity | Ensure no interference at the analyte's retention time. | Response in blank samples <20% of the LLOQ. |
| Calibration Curve | Demonstrate relationship between concentration and response. | ≥6 non-zero points, correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Measure closeness to the true value and reproducibility. | Mean accuracy within ±15% of nominal; Precision (%CV) ≤15%. |
| LLOQ | Lowest concentration measured with acceptable accuracy/precision. | Accuracy within ±20%; Precision ≤20%. |
| Matrix Effect | Assess the impact of urine components on ionization. | CV of IS-normalized matrix factor across ≥6 lots of matrix should be ≤15%. |
| Stability | Ensure analyte integrity under various conditions. | Mean concentration within ±15% of nominal (e.g., after 3 freeze-thaw cycles, 24h at room temp). |
Step 2: Clinical and Epidemiological Validation
Once the analytical method is proven reliable, the biomarker's real-world performance must be evaluated. This involves analyzing samples from individuals with well-characterized exposure histories.
Protocol: Cross-Sectional Comparative Study
-
Objective: To compare the performance of urinary NNK-Pentanone with total NNAL in distinguishing between individuals with different levels of tobacco smoke exposure.
-
Study Population: Recruit participants into distinct groups:
-
Group 1: Confirmed non-smokers with no known secondhand smoke exposure (n ≥ 50).
-
Group 2: Non-smokers with confirmed regular secondhand smoke exposure (n ≥ 50).
-
Group 3: Light smokers (1-9 cigarettes per day) (n ≥ 50).
-
Group 4: Moderate-to-heavy smokers (≥10 cigarettes per day) (n ≥ 50).
-
Self-reported status should be confirmed with a primary biomarker like serum or urinary cotinine.
-
-
Sample Collection: Collect spot urine samples from all participants.
-
Analysis:
-
Analyze all urine samples for both total NNAL and NNK-Pentanone using validated LC-MS/MS methods.
-
Normalize biomarker concentrations to urinary creatinine to account for variations in urine dilution.
-
-
Statistical Analysis:
-
Correlation: Determine the correlation (e.g., using Spearman's rank correlation) between NNK-Pentanone levels and NNAL levels. A strong positive correlation is expected if both are metabolites of NNK.
-
Group Comparisons: Use non-parametric tests (e.g., Kruskal-Wallis) to assess if biomarker concentrations significantly differ across the four exposure groups.
-
Receiver Operating Characteristic (ROC) Curve Analysis: Generate ROC curves to determine the ability of each biomarker to distinguish smokers from non-smokers. The Area Under the Curve (AUC) provides a single metric of diagnostic performance.
-
Part 4: Hypothetical Performance Comparison
The ultimate validation of NNK-Pentanone rests on its performance relative to the gold standard, NNAL. The data from the cross-sectional study would be summarized for a direct comparison.
Table 3: Hypothetical Performance Data for Distinguishing Smokers vs. Non-Smokers
| Biomarker | Sensitivity at 95% Specificity | Area Under the Curve (AUC) | Key Interpretation |
| NNAL (Established) | 96.2% | 0.98 (95% CI: 0.96-0.99) | Excellent discriminatory ability, serving as the benchmark. |
| NNK-Pentanone (Hypothetical) | 94.8% | 0.97 (95% CI: 0.95-0.99) | Demonstrates strong, comparable performance to NNAL, suggesting it is also a valid biomarker of exposure. |
If the hypothetical NNK-Pentanone demonstrates performance metrics comparable to NNAL, it could be considered a valid biomarker. Further studies would then be required to understand its unique value. For instance, if its half-life is significantly shorter or longer than NNAL's, it could offer a different window of exposure assessment, making it a complementary, rather than a replacement, tool for researchers.
Conclusion
The validation of a novel biomarker like 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is a rigorous, multi-stage process that demands both analytical excellence and clinical relevance. It begins with the development of a highly specific and sensitive quantitative assay, typically using LC-MS/MS, which must be meticulously validated for accuracy, precision, stability, and other key parameters.
Subsequently, the biomarker's performance must be benchmarked against established standards like NNAL and cotinine in well-defined human populations. Only through this comprehensive evaluation can a candidate biomarker be deemed "fit-for-purpose" and provide trustworthy data for researchers, clinicians, and regulatory agencies. This framework ensures that any new biomarker brought into use is not just a scientific curiosity, but a reliable tool for protecting public health.
References
- National Center for Biotechnology Information (2024). Chapter 5: Biomarkers of Human Exposure to Environmental Tobacco Smoke (ETS). In: Royal Society of Chemistry, Discovering the Causes of Disease.
- Benowitz, N. L., et al. (2009). Assessing secondhand smoke using biological markers. Tobacco Control.
- Benowitz, N. L., et al. (2020). Biomarkers of exposure to new and emerging tobacco delivery products. Clinical Pharmacology & Therapeutics.
- Benowitz, N. L. (1996). Cotinine as a Biomarker of Environmental Tobacco Smoke Exposure. Epidemiologic Reviews.
- Casarin, A., et al. (2020). Smoking status and second-hand smoke biomarkers in COPD, asthma and healthy controls. ERJ Open Research.
- Hecht, S. S. (1998). Tobacco-specific nitrosamines, an important group of carcinogens in tobacco and tobacco smoke. Carcinogenesis.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Some Tobacco-specific N-Nitrosamines. National Center for Biotechnology Information.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. National Center for Biotechnology Information.
- Stepanov, I., & Hecht, S. S. (2009). Proposal for a Standard for Tobacco-Specific Nitrosamines in Cigarette Tobacco and Cigarette Smoke. Regulations.gov.
- IARC. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Publications.
- Wikipedia. NNK.
- Hecht, S. S., et al. (2013). EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES. Journal of Carcinogenesis.
- Goniewicz, M. L., et al. (2025). Biomarkers of Exposure to Nicotine and Selected Toxicants in Individuals Who Use Alternative Tobacco Products Sold in Japan and Canada from 2018 to 2019. Cancer Epidemiology, Biomarkers & Prevention.
- Yuan, J. M., et al. (2011). Genetic variability in the metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Carcinogenesis.
- Deng, Y., et al. (2011). The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine. Chemical Research in Toxicology.
- Jain, R. B. (2014). Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012. Journal of Exposure Science & Environmental Epidemiology.
- Staretz, M. E., et al. (2001). Simplified representation of NNK metabolism detailing the α-hydroxylation route. ResearchGate.
- Fernández-Metzler, C., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal.
- Jani, D., et al. (2015). Recommendations for Use and Fit-for-Purpose Validation of Biomarker Multiplex Ligand Binding Assays in Drug Development. The AAPS Journal.
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- 2. Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Some Tobacco-specific N-Nitrosamines - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NNK - Wikipedia [en.wikipedia.org]
- 7. EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic variability in the metabolism of the tobacco-specific nitrosamine 4- (methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. tobaccocontrol.bmj.com [tobaccocontrol.bmj.com]
- 14. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
comparative analysis of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- formation from different precursors
Comparative Guide: Formation of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone (NMK) from Different Precursors
Executive Summary
4-methyl-4-(N-nitrosomethylamino)-2-pentanone , commonly known as NMK or by the trade name Liquizald , occupies a unique dual niche in chemical research and pharmaceutical development.
-
As a Reagent: It is a thermally stable, non-shock-sensitive precursor used to generate Diazomethane (a versatile C1 homologation reagent) in situ. Unlike N-methyl-N-nitroso-p-toluenesulfonamide (Diazald), NMK allows for high-temperature diazomethane generation due to its superior thermal stability (onset >170°C).
-
As an Impurity (NDSRI): It represents a model Nitrosamine Drug Substance Related Impurity (NDSRI) . Its formation is a critical risk factor in pharmaceutical processes where Acetone and Methylamine are present alongside nitrosating agents (nitrites), often mediated by the impurity Mesityl Oxide .
This guide provides a comparative analysis of NMK formation from three distinct precursors: Mesityl Oxide , Acetone , and Diacetone Alcohol . It synthesizes experimental yields, kinetic barriers, and impurity risk profiles to aid process chemists in both optimizing synthesis and mitigating contamination risks.
Chemical Identity & Mechanism
-
IUPAC Name: 4-methyl-4-(N-nitrosomethylamino)-2-pentanone
-
CAS Number: 16339-04-1
-
Molecular Formula: C7H14N2O2
-
Structure: An aliphatic ketone with a tertiary carbon carrying the N-nitroso-methylamino group.
Mechanistic Pathway Analysis
The formation of NMK invariably proceeds through the intermediate amine 4-methyl-4-(methylamino)-2-pentanone , formed via a Michael addition of methylamine to the
Figure 1: Mechanistic pathway showing the convergence of precursors (Acetone, Diacetone Alcohol) to Mesityl Oxide, followed by Michael addition and Nitrosation.
Comparative Analysis of Precursors
Route A: Mesityl Oxide (Direct Synthesis)
-
Role: Primary Synthetic Route.[1]
-
Methodology: Direct conjugate addition of methylamine to mesityl oxide followed by nitrosation.
-
Performance:
-
Critical Insight: This is the standard industrial route for "Liquizald" production. The use of phosphoric acid (H3PO4) instead of HCl during nitrosation prevents chloride contamination and improves stability.
Route B: Acetone (Impurity Risk)
-
Role: Unintentional Formation / Risk Scenario.
-
Methodology: In situ formation of mesityl oxide via self-condensation of acetone, followed by reaction with methylamine impurities.
-
Performance:
-
Yield: Very Low (<5% typically, unless acid catalyzed).
-
Kinetics: Rate-limited by the thermodynamically unfavored formation of mesityl oxide from acetone (equilibrium favors acetone).
-
Risk Profile: High relevance for NDSRI assessment . If methylamine is used in acetone (or if DMF degrades to dimethylamine/methylamine in acetone), trace mesityl oxide (often present at 10-100 ppm in reagent-grade acetone) can trigger this pathway.
-
Route C: Diacetone Alcohol (DAA)[4][5]
-
Role: Intermediate Precursor.
-
Methodology: Acid-catalyzed dehydration of DAA to Mesityl Oxide in situ.
-
Performance:
-
Yield: Moderate. Dependent on dehydration efficiency.
-
Kinetics: Faster than Acetone but slower than Mesityl Oxide.
-
Observation: DAA is a common impurity in acetone. Its presence significantly increases the risk of NMK formation compared to pure acetone because the energetic barrier to form Mesityl Oxide from DAA is lower than from Acetone itself.
-
Comparative Data Summary
| Feature | Mesityl Oxide Route | Acetone Route | Diacetone Alcohol Route |
| Primary Application | Intentional Synthesis (Diazomethane precursor) | Impurity Risk Assessment (NDSRI) | Mechanistic Study / Impurity Source |
| Reaction Type | Michael Addition + Nitrosation | Aldol + Dehydration + Michael + Nitrosation | Dehydration + Michael + Nitrosation |
| Typical Yield | 75 - 80% | < 1 - 5% (Trace) | 40 - 60% |
| Key Catalyst | None (Amine step) / Acid (Nitrosation) | Acid/Base (required for Aldol) | Acid (required for Dehydration) |
| Thermal Stability | Product is stable up to 170°C | N/A (Trace amounts) | N/A |
| Major Byproducts | Unreacted Mesityl Oxide | Phorone, Isophorone, DAA | Mesityl Oxide, Acetone |
| Safety Concern | Handling Mesityl Oxide (Flammable) | Unnoticed buildup of Nitrosamine | DAA accumulation |
Experimental Protocols
Protocol 1: High-Yield Synthesis from Mesityl Oxide
Designed for the intentional production of NMK (Liquizald) for diazomethane generation.
Reagents:
-
Mesityl Oxide (0.5 mol)
-
Methylamine (40% aq. solution, 0.6 mol)
-
Sodium Nitrite (0.6 mol)
-
Phosphoric Acid (75%) or Acetic Acid.
Workflow:
-
Michael Addition: Cool Methylamine solution to 0–5°C. Slowly add Mesityl Oxide dropwise with vigorous stirring. The reaction is exothermic; maintain temp <20°C. Stir for 2 hours.
-
Checkpoint: The solution turns from yellow to clear/pale orange as the adduct forms.
-
-
Acidification: Cool the amine adduct mixture to 0°C. Add Phosphoric Acid slowly to neutralize and acidify to pH ~3–4.
-
Nitrosation: Add Sodium Nitrite solution (30% aq) dropwise, keeping temp <10°C.
-
Separation: Stir for 4–6 hours. The NMK product separates as a dense yellow oil (upper or lower phase depending on salt content).
-
Purification: Separate the oil. Wash with dilute NaHCO3. Dry over MgSO4.
-
Note: Distillation is possible but requires high vacuum due to thermal sensitivity (though better than Diazald, it is still a nitroso compound).
-
Protocol 2: Impurity Simulation (Acetone/Methylamine)
Designed to assess the risk of NMK formation in drug substance manufacturing.
Workflow:
-
Matrix Preparation: Prepare Acetone containing 1000 ppm Mesityl Oxide (simulating aged solvent).
-
Amine Spike: Add Methylamine (1 eq. relative to Mesityl Oxide).[3][1][2][4][5][6][7][8]
-
Nitrosation Challenge: Add 1.5 eq Sodium Nitrite and adjust pH to 3.0 using dilute HCl.
-
Incubation: Stir at 25°C for 24 hours.
-
Analysis: Extract with Dichloromethane. Analyze via GC-MS or LC-MS/MS (MRM mode) monitoring for m/z 158 (Molecular Ion) or specific fragments (m/z 43, 71).
Critical Risk Assessment for Pharma
Root Cause: The formation of NMK in pharmaceutical products is often a "Hidden Pathway."
-
Scenario: A process uses Acetone as a solvent and a Methylamine reagent (or a reagent that degrades to methylamine).
-
Trigger: If the Acetone is recycled or aged, Mesityl Oxide levels increase (up to 1%).
-
Reaction: During an acidic quench (using Nitrite to kill Azides, or trace Nitrites in water), the Mesityl Oxide-Methylamine adduct nitrosates immediately.
Mitigation Strategies:
-
Solvent Quality: Limit Mesityl Oxide specification in Acetone to <0.05%.
-
Scavengers: Use Ascorbic Acid to quench Nitrites before amine addition.
-
Process Order: Avoid mixing Acetone, secondary amines, and Nitrosating agents in the same unit operation.
References
-
Jones, E. C. S., & Kenner, J. (1933).[3][2][9] "The preparation of diazomethane." Journal of the Chemical Society, 363-368.[3][2][9] Link
-
Adamson, D. W., & Kenner, J. (1937).[3][2][9] "Improved preparation of aliphatic diazo-compounds." Journal of the Chemical Society, 1551-1556.[3][2][9] Link
-
US Patent 20150038687A1. "Method for the preparation of diazoalkanes." (Describes the synthesis of Liquizald from Mesityl Oxide). Link
-
FDA Guidance for Industry. (2021). "Control of Nitrosamine Impurities in Human Drugs." (Context for NDSRI formation from solvent impurities). Link
-
LGC Standards. "Nitrosamine formation mechanisms and control strategies." (General mechanism of amine nitrosation). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. US20150038687A1 - Method for the preparation of diazoalkanes - Google Patents [patents.google.com]
- 3. WO2013110932A1 - A method for the preparation of diazoalkanes - Google Patents [patents.google.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. DK2807145T3 - Process for the preparation of diazoalkanes - Google Patents [patents.google.com]
- 8. iscre28.org [iscre28.org]
- 9. EP2807145B1 - A method for the preparation of diazoalkanes - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: Disposal of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone
Executive Summary & Hazard Profiling
Compound: 4-methyl-4-(N-nitrosomethylamino)-2-pentanone CAS: 16339-21-2 Class: N-Nitrosamine / N-Nitroso Compound Risk Level: EXTREME (Carcinogenic/Mutagenic)
As researchers, we must treat this specific ketone-derivative nitrosamine not merely as "hazardous waste," but as a high-potency alkylating agent. N-nitrosamines function by metabolizing into reactive diazonium ions that alkylate DNA, leading to mutagenesis.[1]
Operational Directive: Standard solvent disposal (drain/general organic waste drums) is strictly prohibited . The stability of the N-N=O bond means this compound can persist in the environment or reform under acidic conditions in waste streams. You have two validated pathways for disposal:
-
Commercial Incineration (Preferred for >50 mL): Lab pack and ship to a licensed TSDF (Treatment, Storage, and Disposal Facility).
-
Chemical Deactivation (Preferred for <50 mL/Residuals): In-situ denitrosation using Hydrobromic Acid (HBr) in Glacial Acetic Acid.
Decision Matrix: Disposal Workflow
The following logic gate determines your operational procedure. Do not deviate from this workflow without EHS approval.
Figure 1: Operational decision tree for N-nitrosamine disposal. Path B requires strict adherence to the protocol below.
Path A: Commercial Incineration (Logistics)
For pure stocks or large volumes, on-site deactivation introduces unnecessary risk of exposure.
-
Segregation: Isolate the material in a dedicated satellite accumulation area.
-
Primary Container: Ensure the screw cap is Teflon-lined. Seal with Parafilm.
-
Secondary Containment: Place the bottle into a polyethylene bag (4 mil thickness), then into a secondary hard-plastic container.
-
Labeling: Mark clearly as "HIGH HAZARD: N-NITROSAMINE CARCINOGEN."
-
Manifest: List specifically as 4-methyl-4-(N-nitrosomethylamino)-2-pentanone. Do not use generic "Flammable Liquid" codes alone.
-
Destruction Method: Contract with a TSDF capable of high-temperature incineration (>1000°C) with scrubber systems.
Path B: Chemical Deactivation Protocol (In-Situ)
Scope: This protocol is for deactivating small amounts, spill residues, or cleaning contaminated glassware.[2] Mechanism: We utilize Hydrobromic Acid (HBr) in Glacial Acetic Acid .[3] This method cleaves the N-NO bond (denitrosation), generating nitrosyl bromide (which decomposes) and the corresponding amine. This is superior to oxidation methods (like Chromic acid), which can generate mutagenic byproducts.
Required Materials & PPE[2][4][5][6][7]
| Category | Item | Specification |
| PPE | Gloves | Double-gloving required. Inner: Nitrile (4 mil). Outer: Silver Shield/4H (Laminate) or thick Nitrile (8 mil). |
| Respiratory | Work strictly in a certified Fume Hood. | |
| Body | Tyvek lab coat or chemical-resistant apron. | |
| Reagents | Deactivator | 3% Hydrobromic Acid (HBr) in Glacial Acetic Acid. |
| Neutralizer | 50% Sodium Hydroxide (NaOH) or Sodium Carbonate (solid). | |
| Validator | Griess Reagent (Sulfanilamide + N-(1-naphthyl)ethylenediamine). |
Step-by-Step Procedure
Step 1: Preparation of Deactivation Solution
-
In a fume hood, carefully dissolve commercially available 30% HBr in Glacial Acetic Acid to achieve a final concentration of ~3% HBr.
-
Ratio: Mix 1 part 30% HBr with 9 parts Glacial Acetic Acid.
Step 2: Reaction
-
Slowly add the deactivation solution to the nitrosamine waste.
-
Ratio: Use at least 20 mL of deactivation solution per 1 gram of nitrosamine residue.
-
Causality: The excess acid ensures the equilibrium shifts entirely toward denitrosation and prevents reformation.
-
Allow the mixture to stand at room temperature for at least 24 hours . Agitate gently (magnetic stir bar preferred).
Step 3: Validation (The "Self-Validating" Step)
-
After 24 hours, take a 1 mL aliquot.
-
Neutralize carefully with aqueous sodium bicarbonate.
-
Add Griess Reagent .
-
Observation:
-
Pink/Red Color: Nitrosamine/Nitrite still present. FAIL. (Add more deactivator and wait 24h).
-
Colorless/Pale Yellow: Destruction complete. PASS.
-
Step 4: Neutralization & Final Disposal
-
Once validated, slowly pour the reaction mixture over a slurry of ice and Sodium Carbonate (soda ash) to neutralize the acid.
-
Caution: This is exothermic and will release CO2. Add slowly.
-
Check pH (aim for pH 7-9).
-
Dispose of the resulting aqueous solution as Non-Hazardous Chemical Waste (or standard organic waste depending on local regulations regarding the solvent backbone).
Emergency Spill Management
If 4-methyl-4-(N-nitrosomethylamino)-2-pentanone is spilled outside the hood:
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and a respirator (if outside hood containment).
-
Absorb: Use a non-combustible absorbent (Vermiculite or Diatomaceous Earth). Do NOT use paper towels or sawdust (nitrosamines can be potent oxidizers in certain matrices, though less likely here, organic absorbents complicate incineration).
-
Deactivate Surface: Scrub the contaminated surface with the HBr/Acetic Acid solution described in Section 4.
-
Collect: Place absorbent and cleaning materials into a hazardous waste bag, seal, and label for Incineration (Path A).
References
-
Lunn, G., & Sansone, E. B. (1988). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 17.
-
U.S. Environmental Protection Agency (EPA).N-Nitrosamines: RCRA Waste Codes (U-Series).
Disclaimer: This guide is intended for trained scientific personnel. Always consult your facility's Chemical Hygiene Officer (CHO) before handling high-potency carcinogens.
Sources
- 1. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Definitive Guide to Personal Protective Equipment for Handling 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. As a Senior Application Scientist, my focus is to merge rigorous scientific principles with practical, field-tested safety measures to ensure your protection and the integrity of your work.
Hazard Assessment: Understanding the Dual-Risk Profile
The primary challenge in safely handling this compound lies in its dual-hazard nature. It is a composite of a flammable, irritant solvent base (4-Methyl-2-pentanone) and a potent carcinogenic functional group (N-nitrosomethylamino).
-
4-Methyl-2-pentanone (MIBK) Base: This solvent is a highly flammable liquid and vapor.[1][2][3] It is harmful if inhaled, causes serious eye irritation, and may cause respiratory irritation.[1][3][4] It is also suspected of causing cancer (IARC Group 2B).[1]
-
N-nitroso Functional Group: N-nitroso compounds, or nitrosamines, are a class of chemicals widely recognized for their carcinogenic potential.[5][6] Many are considered probable human carcinogens, acting as genotoxic agents that can directly damage DNA.[6][7] Chronic exposure, even at low levels, can lead to severe liver damage and is suspected of causing cancers in multiple organs.[7]
Given the confirmed carcinogenicity associated with the N-nitroso group, this compound must be handled as a select carcinogen , demanding the most stringent safety protocols.[7][8]
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is considered, the primary methods of exposure reduction must be implemented. PPE is a final barrier, not a substitute for robust engineering and administrative controls.[9][10]
-
Engineering Controls: All work involving this compound MUST be conducted within a designated, certified chemical fume hood or a glove box to prevent inhalation of vapors and containment of any aerosols.[8][11] The work area should be maintained under negative pressure relative to the surrounding lab space.[8] An eyewash station and safety shower must be accessible within a 10-second travel distance.[8]
-
Administrative Controls:
-
Designated Areas: Establish a clearly marked "Designated Area" for handling this carcinogen. Access should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins.
-
Training: All personnel must be trained on the specific hazards, handling procedures, waste disposal, and emergency protocols for this compound.
-
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE must address all potential routes of exposure: inhalation, dermal contact, and ocular contact. A multi-layered approach is essential to provide a robust protective barrier.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove covered by a longer-cuffed neoprene or other chemically-resistant glove. | Prevents dermal absorption, a primary exposure route for nitrosamines.[7] The outer glove can be removed immediately after handling, reducing cross-contamination. Nitrile offers good dexterity, while the outer glove provides enhanced chemical resistance. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the irritant solvent and the carcinogen.[1][4] A face shield is required whenever there is a significant splash hazard.[12] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing.[8][12] Must be removed before exiting the designated area and disposed of as hazardous waste. |
| Respiratory Protection | A NIOSH-approved respirator may be required based on a formal risk assessment. | While work in a fume hood should prevent vapor exposure, a respirator provides an additional layer of safety, especially during procedures with a high potential for aerosol generation.[12][13] |
Properly putting on and taking off PPE is as critical as its selection to prevent exposure.
Donning Sequence:
-
Shoe Covers: Don if required by your institutional policy.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Don the disposable lab coat, ensuring full coverage.
-
Respirator: If required, perform a seal check.
-
Eye/Face Protection: Don chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second, outer pair of gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in the designated area):
-
Outer Gloves: Remove the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Roll the coat down and away from the body, turning it inside out. Dispose of it.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out. Dispose of them.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Diagram: PPE Workflow for Handling Carcinogenic Nitrosamines
This diagram outlines the critical decision points and required actions from procedural planning through final disposal.
Sources
- 1. agilent.com [agilent.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 7. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. osha.gov [osha.gov]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
